(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCGIZQPLKYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267771 | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-69-3 | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a bifunctional organic compound that features both a boronic acid moiety and a tert-butoxycarbonyl (Boc)-protected phenol.[1] This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The boronic acid group serves as a key component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the Boc protecting group offers enhanced stability and allows for selective reactions.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 220210-56-0 | [2][3][5] |
| Molecular Formula | C₁₁H₁₅BO₄ | [2][3] |
| Molecular Weight | 222.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 102 °C | [2] |
| Purity | Typically ≥97.0% | [2] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [1] |
Molecular Structure:
Caption: Molecular Structure of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[6][7]
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a palladium(II) complex.[6][7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[6][7][8]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 equivalents) to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and its supporting ligands is critical for reaction efficiency. Phosphine ligands, such as triphenylphosphine, are commonly used to stabilize the palladium center.[8]
-
Base: The base plays a crucial role in the transmetalation step.[7] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
The Role and Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves to protect the phenolic hydroxyl group during the cross-coupling reaction.[4] This prevents unwanted side reactions and allows for the selective formation of the desired C-C bond.
Deprotection of the Boc Group:
Following the Suzuki-Miyaura coupling, the Boc group can be readily removed under acidic conditions to yield the corresponding phenol.[9][10]
Typical Deprotection Protocol:
-
Dissolve the Boc-protected biaryl in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11][12]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.
The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation.[9][10]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Stability and Storage
This compound should be stored in a cool, dry place away from moisture and strong oxidizing agents.[13][14] It is generally stable under standard laboratory conditions. However, like many boronic acids, it can be susceptible to degradation over time, particularly in the presence of moisture.
Safety Considerations
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[13][14][15] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[14][15]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction, coupled with the stability and subsequent ease of removal of the Boc protecting group, makes it an indispensable tool for the construction of complex biaryl structures. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its successful application in research and development.
References
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- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Chem-Impex. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid.
- Sigma-Aldrich. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester.
- apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ECHEMI. (n.d.). 3-(BUTOXYCARBONYL)PHENYLBORONIC ACID.
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- ACS Publications. (n.d.).
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- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- TCI Chemicals. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic Acid | 220210-56-0.
- Fisher Scientific. (2025).
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- BLDpharm. (n.d.). 199609-62-6|(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid.
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- ResearchGate. (2018). Protection of Phenyl boronic acid?.
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- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
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An In-depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed examination of its synthetic routes with step-by-step protocols, and a discussion of its applications, particularly in the pharmaceutical industry.
Introduction: A Key Player in Cross-Coupling Reactions
This compound, with the chemical formula C₁₁H₁₅BO₅, is an aromatic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure features a phenyl ring substituted with a boronic acid group at the 1-position and a tert-butoxycarbonyl (Boc) protected hydroxyl group at the 3-position. This strategic placement of functional groups makes it a highly valuable intermediate for the construction of complex organic molecules.
The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[2] The Boc protecting group on the phenolic oxygen offers stability during synthetic transformations and can be readily removed under acidic conditions to reveal the hydroxyl group for further functionalization. This combination of a reactive boronic acid and a protected phenol makes it an indispensable tool for introducing the 3-hydroxyphenyl motif into various molecular scaffolds, a common feature in many biologically active compounds. A notable application is its use as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Lumacaftor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220210-56-0 | [1] |
| Molecular Formula | C₁₁H₁₅BO₅ | [1] |
| Molecular Weight | 254.05 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 96-102 °C | [3] |
Molecular Structure and Rationale for its Design
The utility of this compound is intrinsically linked to its molecular architecture.
Figure 1: Chemical structure of this compound.
The boronic acid group (-B(OH)₂) is an electrophilic species that, upon activation, readily participates in transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling cycle. The meta-substitution pattern is crucial for accessing specific isomers of biaryl compounds that are often targeted in drug discovery programs.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for alcohols and amines due to its stability under a broad range of reaction conditions, including those typically employed for Suzuki-Miyaura couplings (e.g., basic conditions). Its steric bulk also provides a degree of kinetic stability. Critically, the Boc group can be cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free phenol with minimal side reactions.[4] This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile groups that may be present in a complex molecule.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound commences with the readily available starting material, 3-bromophenol. The synthesis is a two-step process:
-
Protection of the hydroxyl group: The phenolic hydroxyl group of 3-bromophenol is protected with a Boc group to prevent its interference in the subsequent borylation step.
-
Conversion of the aryl bromide to a boronic acid: The carbon-bromine bond is transformed into a carbon-boron bond.
Figure 2: Synthetic workflow for this compound.
Step 1: Boc Protection of 3-Bromophenol
Reaction: 3-Bromophenol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to form tert-butyl (3-bromophenyl) carbonate.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The basic catalyst, often 4-(dimethylamino)pyridine (DMAP) in combination with a tertiary amine like triethylamine (Et₃N), deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide then attacks one of the carbonyl carbons of the Boc anhydride. The tetrahedral intermediate collapses, leading to the formation of the desired carbonate and the release of a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide.[5][6] DMAP is a particularly effective catalyst as it forms a highly reactive N-acylpyridinium intermediate with Boc anhydride.[5]
Experimental Protocol:
-
To a solution of 3-bromophenol (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (3-bromophenyl) carbonate.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Table 2: Typical Reaction Parameters for Boc Protection of 3-Bromophenol
| Parameter | Value |
| Solvent | Anhydrous THF or CH₂Cl₂ |
| Base | Triethylamine (Et₃N) and DMAP (catalytic) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | >95% |
Step 2: Lithiation-Borylation of tert-Butyl (3-bromophenyl) carbonate
Reaction: tert-Butyl (3-bromophenyl) carbonate is converted to this compound via a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.
Mechanism: This transformation involves the formation of an organolithium intermediate. At low temperatures (typically -78 °C), an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), undergoes a rapid lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species.[7] This highly nucleophilic intermediate then reacts with a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃), which acts as the boron electrophile. The aryllithium attacks the boron atom, displacing one of the alkoxy groups to form a boronate ester intermediate. An acidic workup is then performed to hydrolyze the remaining alkoxy groups to hydroxyl groups, yielding the final boronic acid.[8] The low temperature is crucial to prevent side reactions, such as the reaction of the organolithium with the ester functionality of the Boc group.
Experimental Protocol:
-
Dissolve tert-butyl (3-bromophenyl) carbonate (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate (1.2 eq) to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization. A common solvent system for the recrystallization of arylboronic acids is a mixture of an organic solvent (e.g., ethyl acetate, ethanol) and a non-polar solvent (e.g., hexanes).[9][10]
Table 3: Typical Reaction Parameters for Lithiation-Borylation
| Parameter | Value |
| Lithiation Reagent | n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) |
| Boron Source | Triisopropyl borate (B(O-iPr)₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-85% |
| Purity (after recrystallization) | >98% |
Characterization
The structure and purity of this compound are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group (a singlet at approximately 1.5 ppm), and the acidic protons of the boronic acid group (a broad singlet that may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbon attached to the boron atom may be broad or not observed due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR spectroscopy can be used to confirm the presence of the boronic acid, which typically appears as a broad singlet.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in many drug molecules.
The 3-hydroxyphenyl moiety, which can be unmasked from the Boc-protected precursor, is a common pharmacophore that can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors. Therefore, the use of this boronic acid derivative provides a convenient route to introduce this important functional group into drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is an irritant and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis involves the use of pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel under strict anhydrous and inert conditions.
Conclusion
This compound is a strategically designed and highly versatile synthetic intermediate. Its straightforward two-step synthesis from readily available starting materials, coupled with its utility in the powerful Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for medicinal chemists and process development scientists. The insights provided in this guide, from its structural rationale to detailed synthetic protocols, are intended to facilitate its effective application in the discovery and development of new chemical entities.
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A Comprehensive Technical Guide to 3-(tert-Butoxycarbonyl)phenylboronic Acid (CAS 220210-56-0): Properties, Synthesis, and Applications
This document provides an in-depth technical examination of 3-(tert-Butoxycarbonyl)phenylboronic acid, a key building block in modern organic and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction and Strategic Overview
3-(tert-Butoxycarbonyl)phenylboronic acid, identified by CAS number 220210-56-0, is a bifunctional organic compound of significant interest.[1] It incorporates a boronic acid moiety, a cornerstone of carbon-carbon bond formation, and a tert-butoxycarbonyl (Boc) protected carboxylic acid. This strategic combination makes it a highly versatile reagent. The Boc group enhances the compound's stability and provides a synthetic handle for subsequent deprotection and functionalization, a crucial feature in multi-step syntheses.[2]
Its primary utility is found in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it serves as a stable and effective coupling partner for the synthesis of complex biaryl structures.[2][3] These structures are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Notably, this compound is a key intermediate in the synthesis of the API Lumacaftor, a drug used to treat cystic fibrosis, underscoring its industrial and medicinal relevance.[1]
It is important to note that this compound is frequently supplied containing varying amounts of its corresponding anhydride, the boroxine.[1][4] This is a common characteristic of boronic acids and must be considered when calculating stoichiometry for reactions.
Caption: Figure 1: Chemical Structure of 3-(tert-Butoxycarbonyl)phenylboronic acid.
Physicochemical and Handling Characteristics
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 3-(tert-Butoxycarbonyl)phenylboronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 220210-56-0 | [1] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1] |
| Molecular Weight | 222.05 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 96-102 °C | [6] |
| Boiling Point | 375.0 ± 44.0 °C (Predicted) | [6] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 7.72 ± 0.10 (Predicted) | [5][6] |
| Solubility | Soluble in methanol and other polar organic solvents. | [6][7] |
Stability and Storage
This compound is generally stable under normal laboratory conditions. However, like many boronic acids, it can undergo gradual dehydration to form a cyclic trimer anhydride known as a boroxine. For this reason, it is often sold as a mixture containing the anhydride.[4] To ensure longevity and consistent reactivity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Room temperature storage is generally acceptable.
Synthesis and Purification Protocol
The synthesis of 3-(tert-Butoxycarbonyl)phenylboronic acid can be achieved from commercially available 3-carboxyphenylboronic acid. The following protocol is based on established chemical transformations.
Synthesis Workflow
The core of the synthesis involves the conversion of a carboxylic acid to a tert-butyl ester. A common and effective method is to first activate the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a tert-butoxide source.[6]
Caption: Figure 2: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting.
-
Activation: To a stirred solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at reflux. The rationale for using thionyl chloride is its efficacy in converting carboxylic acids to highly reactive acyl chlorides, with volatile byproducts (SO₂ and HCl) that are easily removed. Maintain reflux for 4 hours to ensure complete conversion.
-
Esterification: Cool the reaction mixture to 0-5 °C using an ice bath. Add potassium tert-butoxide (2.5 eq) in portions, ensuring the temperature remains low. The use of a strong, non-nucleophilic base like potassium tert-butoxide facilitates the esterification without competing side reactions. Continue stirring for 1 hour after the addition is complete.
-
Work-up and Isolation: Quench the reaction by adding water. Acidify the mixture with a mild acid, such as acetic acid, to neutralize excess base and protonate any phenoxide species. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization or column chromatography to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-(tert-Butoxycarbonyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C(sp²)-C(sp²) bonds.[2][8]
The Catalytic Cycle and Mechanistic Rationale
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid, facilitating the key transmetalation step.
Caption: Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle.
Field-Proven Experimental Protocol
This is a representative protocol. Optimal conditions (catalyst, base, solvent) may vary depending on the specific aryl halide substrate.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-(tert-Butoxycarbonyl)phenylboronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio) is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by flash column chromatography on silica gel.
Broader Applications in Drug Discovery and Organic Synthesis
Beyond its role in Suzuki couplings, the unique structure of this reagent opens doors to other applications:
-
Enzyme Inhibition: The boronic acid functional group is known for its ability to form reversible covalent bonds with diols.[3] This property is exploited in medicinal chemistry to design inhibitors for enzymes, such as serine proteases, that have diol-containing active sites.[3]
-
Protecting Group Strategy: The Boc group is stable to the basic conditions of the Suzuki reaction but can be readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[9][10] This allows for the unmasking of the carboxylic acid post-coupling, enabling further derivatization, such as amide bond formation, a critical step in building complex pharmaceutical scaffolds.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound, while generally stable, presents specific hazards that require appropriate handling.
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If irritation persists, seek medical attention. If inhaled, move the person to fresh air.
Conclusion
3-(tert-Butoxycarbonyl)phenylboronic acid (CAS 220210-56-0) is a high-value, versatile reagent that serves as a cornerstone in modern synthetic chemistry. Its well-balanced properties of stability, reactivity in Suzuki-Miyaura coupling, and potential for post-reaction functionalization make it an indispensable tool for researchers in drug discovery and materials science. A comprehensive understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full synthetic potential.
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Molecular weight of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile bifunctional reagent crucial in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, validated protocols for its synthesis and characterization, and its primary application as a building block in carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's utility and practical handling.
Introduction: A Strategically Designed Building Block
This compound is a specialized organic compound that features two key functional moieties on a phenyl ring: a boronic acid group and a hydroxyl group protected by a tert-butoxycarbonyl (Boc) group. This strategic design renders it an invaluable intermediate in multi-step synthetic pathways.
The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for constructing biaryl systems prevalent in pharmaceuticals.[1][2][3] The Boc protecting group provides stability and allows for controlled, selective deprotection under mild acidic conditions to reveal a phenolic hydroxyl group for subsequent functionalization.[1][2] This dual functionality makes it a highly sought-after precursor for creating complex molecular architectures and in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Lumacaftor.[4]
Physicochemical and Structural Properties
The compound typically appears as a white to off-white crystalline powder.[5] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BO₄ | [4][5][6] |
| Molecular Weight | 222.05 g/mol | [4][5][6][7] |
| CAS Number | 220210-56-0 | [4][5][7] |
| Melting Point | 96-102 °C | [5][8] |
| IUPAC Name | [3-(tert-Butoxycarbonyloxy)phenyl]boronic acid | [4][6] |
| Synonyms | 3-(tert-Butoxycarbonyl)phenylboronic acid | [5][6][8] |
| Solubility | Soluble in methanol; more soluble in organic solvents than water. | [2][8] |
| Storage | Room temperature, sealed in a dry, dark place. | [5][8] |
Below is a diagram illustrating the molecular structure, highlighting the key functional groups that define its reactivity and utility.
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. [9]3. ¹H NMR Analysis: Based on the structure, the expected spectrum would show:
-
A singlet integrating to 9 protons in the upfield region (~1.3-1.6 ppm) corresponding to the tert-butyl group. [10] * A series of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the four protons on the phenyl ring.
-
A broad singlet for the two acidic protons of the boronic acid group, which may exchange with residual water in the solvent.
-
-
¹³C NMR Analysis: The spectrum should display signals for all 11 unique carbon atoms. The carbon adjacent to the boron atom may not be detected or may appear as a very broad signal. [9]5. ¹¹B NMR Analysis: This technique is particularly useful for confirming the trigonal planar geometry of the boronic acid, which typically shows a broad signal. [11]
B. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analyze the sample using electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode.
-
Expected Results:
-
In positive mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of 223.05.
-
In negative mode, the deprotonated molecule [M-H]⁻ at an m/z of 221.05 may be observed.
-
Characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc protecting group, can further validate the structure. [12]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is in the Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation. [1][2][3]Boronic acids are essential building blocks for this reaction due to their stability, low toxicity, and commercial availability. [13][14]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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A Technical Guide to the Stabilizing Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Phenylboronic Acid Chemistry
Abstract
Phenylboronic acids are indispensable reagents in modern synthetic chemistry, most notably as key partners in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, their application is often hampered by inherent instabilities, leading to decomposition through pathways such as protodeboronation, oxidative degradation, and trimerization into boroxines. For substituted phenylboronic acids, particularly those bearing amine functionalities, these stability issues can be pronounced. This guide provides an in-depth analysis of how the tert-butoxycarbonyl (Boc) protecting group serves as a powerful tool to mitigate these degradation pathways. We will explore the mechanistic underpinnings of this stabilization, focusing on the steric and electronic contributions of the Boc group, and provide validated experimental protocols for the protection and deprotection of aminophenylboronic acids.
The Challenge: Inherent Instability of Phenylboronic Acids
The synthetic utility of phenylboronic acids is directly tied to the integrity of the carbon-boron bond. However, this bond is susceptible to several degradation pathways that can diminish yields, complicate purification, and lead to inconsistent reaction outcomes. Understanding these pathways is critical to appreciating the role of protective strategies.
Protodeboronation
Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This undesired side reaction is often promoted by aqueous or acidic conditions and can be particularly rapid for electron-deficient or certain heteroaromatic boronic acids.[1][2] The reaction mechanism can vary significantly with pH and the specific substrate, but it represents a common fate for boronic acids under many synthetic conditions, including those used for cross-coupling.[1][3]
Trimerization to Boroxines
In the solid state or in non-polar, aprotic solvents, three molecules of a boronic acid can undergo a dehydration-condensation reaction to form a stable six-membered ring called a boroxine.[4][5][6] This process is a reversible equilibrium; the addition of water shifts the equilibrium back toward the monomeric boronic acid.[7] However, the formation of boroxines means that the actual concentration of the active monomeric species is often unknown, leading to issues with reaction stoichiometry and reproducibility.[7]
Oxidative Degradation
The boron atom in a boronic acid possesses an empty p-orbital, making it susceptible to nucleophilic attack.[8] Reactive oxygen species (ROS), such as hydrogen peroxide, can attack the boron center, leading to a rearrangement that cleaves the C–B bond and results in the formation of a phenol and boric acid.[8][9] This oxidative instability can be a significant issue during reaction workups or long-term storage, particularly under physiological pH conditions.[10]
Figure 2: Diagram illustrating the dual role of the Boc group in stabilizing phenylboronic acids through steric and electronic effects.
Comparative Stability Data
While direct, quantitative kinetic comparisons of Boc-protected versus unprotected aminophenylboronic acids are sparse in single reports, a clear picture of enhanced stability emerges from the collective literature. Unprotected aminophenylboronic acids are susceptible to the same degradation pathways as other boronic acids, whereas their Boc-protected counterparts are widely sold as bench-stable solids and used effectively in demanding multi-step syntheses. [11][12][13]
| Compound Class | Key Instability Factors | Common Protective Strategy | Resulting Stability |
|---|---|---|---|
| Unprotected Aminophenylboronic Acids | Protodeboronation, Oxidation, Trimerization, Amine Reactivity | - | Prone to degradation on storage and during reaction. [14][15] |
| Boc-Protected Aminophenylboronic Acids | (Mitigated by Boc group) | Boc Protection | Significantly enhanced benchtop stability; robust in cross-coupling conditions. [16][17][11] |
| Other Unstable Boronic Acids (e.g., Heteroaryl) | Rapid Protodeboronation | MIDA Esterification | Indefinitely air-stable solids; enables slow release in situ. [14]|
Table 1: Conceptual comparison of boronic acid stability, highlighting the efficacy of protective groups.
Experimental Protocols: A Self-Validating System
The following protocols provide a reliable framework for the synthesis and deprotection of Boc-protected aminophenylboronic acids. The success of each step validates the previous one, ensuring high-purity material for subsequent applications.
Boc Protection of 4-Aminophenylboronic Acid
This procedure details the protection of the amino group, yielding a stable, solid product that can be easily purified and stored.
Figure 3: Experimental workflow for the Boc protection of 4-aminophenylboronic acid.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylboronic acid (1.0 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Dissolution: Add a 2:1 mixture of tetrahydrofuran (THF) and water. Stir until the solids are fully dissolved. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of THF. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Check for the consumption of the starting material by Thin Layer Chromatography (TLC). The product, (4-Boc-aminophenyl)boronic acid, is more non-polar than the starting amine.
-
Work-up:
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by adding 1M HCl (aq). A white precipitate should form.
-
Extract the product into ethyl acetate (EtOAc) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from EtOAc/hexanes) or by flash column chromatography on silica gel to yield the pure product. [11]
Boc Deprotection to Regenerate the Amine
This procedure removes the Boc group under acidic conditions to yield the free aminophenylboronic acid, typically for immediate use in a subsequent reaction.
Step-by-Step Methodology:
-
Setup: Dissolve the Boc-protected aminophenylboronic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a strong acid, such as 4M HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA, 10-20% v/v in dichloromethane). [18][19]3. Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
The product is often obtained as the hydrochloride salt. It can be used directly or neutralized by careful addition of a base (e.g., saturated NaHCO₃ solution) followed by extraction if the free amine is required.
-
Causality Note: The choice of deprotection acid and solvent is crucial. TFA/DCM is common, but the resulting trifluoroacetate salt may be less desirable than the hydrochloride salt obtained with HCl/dioxane. The boronic acid moiety is generally stable to these anhydrous acidic conditions for the duration of the reaction. Be aware that the intermediate t-butyl cation can cause side reactions; the use of a scavenger like anisole may be necessary for sensitive substrates. [18][19]
-
Conclusion
The tert-butoxycarbonyl (Boc) group is a highly effective stabilizing agent for aminophenylboronic acids, a critical subclass of reagents in organic synthesis. By providing significant steric bulk, the Boc group physically inhibits the intermolecular condensation that leads to inactive boroxine trimers. Concurrently, it electronically passivates the amine functionality, preventing unwanted side reactions while conferring a degree of stability to the entire molecular scaffold. The straightforward and high-yielding protocols for its installation and removal, coupled with the profound increase in compound stability, underscore the Boc group's essential role in enabling the reliable and efficient use of aminophenylboronic acids in drug development and materials science.
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A Technical Guide to the Mechanistic Action of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a sophisticated chemical intermediate whose "mechanism of action" is defined by its reactivity and strategic function within synthetic organic chemistry. It does not possess a direct pharmacological effect but serves as a pivotal building block, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for the construction of complex molecular architectures.[1][2] This guide elucidates the compound's mechanistic role in this Nobel Prize-winning transformation, details the strategic importance of its constituent parts—the boronic acid moiety and the Boc-protected phenol—and provides insight into its application in the synthesis of biologically active molecules.
Core Mechanism: Function in the Suzuki-Miyaura Catalytic Cycle
The primary mechanism of action for this compound is its participation as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a cornerstone of modern chemistry for its ability to efficiently form carbon-carbon (C-C) bonds, particularly for creating biaryl structures common in pharmaceuticals.[4] The catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex, typically stabilized by phosphine ligands. This complex reacts with an organohalide (Ar¹-X), inserting the palladium into the carbon-halogen bond. This forms a new square planar Palladium(II) intermediate (Ar¹-Pd-X).
-
Transmetalation: This is the critical step where this compound enters the cycle.
-
Activation by Base: The boronic acid itself is not sufficiently nucleophilic to react directly with the Pd(II) complex. A base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, a tetracoordinate boronate species ([Ar²-B(OH)₃]⁻).[3][8] This activation enhances the polarization of the aryl-boron bond, priming the aryl group for transfer.[7]
-
Ligand Exchange & Transfer: The activated boronate complex then coordinates to the palladium center. The aryl group from the boronate (the 3-((tert-Butoxycarbonyl)oxy)phenyl moiety) is transferred to the palladium, displacing the halide or other associated ligand. This forms a new diorganopalladium(II) intermediate (Ar¹-Pd-Ar²).[3][9]
-
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center. This forms the new C-C bond of the final biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6]
Caption: The Suzuki-Miyaura catalytic cycle featuring the boronic acid activation step.
Structural Analysis and Synthetic Strategy
The utility of this compound stems from its unique trifunctional structure. Each component serves a deliberate and strategic purpose.
-
Boronic Acid (-B(OH)₂): This functional group is the engine of the molecule's reactivity in cross-coupling reactions. As a Lewis acid, it readily interacts with bases to form the activated boronate complex required for the transmetalation step.[10]
-
Phenyl Ring: This serves as the structural scaffold that is transferred from boron to palladium and ultimately incorporated into the new, larger molecule.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a crucial protecting group for the phenolic hydroxyl (-OH) function at the meta-position.[11]
-
Causality: An unprotected phenol is acidic and can interfere with the basic conditions of the Suzuki reaction or undergo unwanted side reactions. The Boc group masks this reactivity.
-
Orthogonality: The Boc group is stable under the typically basic or neutral conditions of the Suzuki coupling. However, it can be easily and cleanly removed ("deprotected") under acidic conditions (e.g., with trifluoroacetic acid, TFA) after the C-C bond has been formed.[11][12][13] This allows for the selective unmasking of the phenol, which can then be used for further functionalization or serve as a key pharmacophore for biological interactions.
-
Caption: Synthetic workflow demonstrating the strategic use of the Boc protecting group.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a self-validating methodology for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize a Boc-protected biaryl compound.
| Component | Role | Molar Eq. | Typical Reagent |
| Aryl Bromide (Ar-Br) | Electrophile | 1.0 | 4-Bromoanisole |
| (3-((Boc)oxy)phenyl)boronic acid | Nucleophile Precursor | 1.2 - 1.5 | - |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 | Pd(PPh₃)₄ or Pd(OAc)₂ |
| Ligand (if needed) | Catalyst Stabilizer/Activator | 0.02 - 0.1 | SPhos, XPhos, PPh₃ |
| Base | Boronic Acid Activator | 2.0 - 3.0 | K₂CO₃ or Cs₂CO₃ |
| Solvent | Reaction Medium | - | Toluene/H₂O or Dioxane/H₂O |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Critical): To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq). The use of an inert atmosphere (Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Degassing (Causality: Critical): Add the solvent system (e.g., a 4:1 mixture of Toluene and Water). The solvent must be degassed by bubbling with argon for 15-20 minutes or via freeze-pump-thaw cycles. This removes dissolved oxygen, further protecting the catalyst.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure Boc-protected biaryl compound.
Downstream Applications in Drug Discovery
The true value of this compound is realized in its application as a key intermediate in synthesizing complex, biologically active molecules.[1][10] The 3-hydroxyphenyl motif, unmasked after deprotection, is a common feature in many pharmaceuticals, often acting as a crucial hydrogen bond donor or acceptor for binding to enzyme or receptor targets.
Example Application: Synthesis of Lumacaftor this compound is a key intermediate used in the synthesis of Lumacaftor.[1] Lumacaftor is a drug used in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation. The synthesis involves coupling this boronic acid derivative to form a core part of the final molecule's structure. This highlights its role in constructing high-value, complex pharmaceutical agents.
References
- Apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid.
- Alvarez-Idaboy, J. R., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions.
- Akter, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Advances.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (2015). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
- Wikipedia. (n.d.). Suzuki reaction.
- Santos, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- ResearchGate. (2015). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online.
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An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Phenylboronic Acids
Introduction
Phenylboronic acids (PBAs) are a cornerstone of modern organic synthesis, most notably for their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Beyond their synthetic utility, their unique ability to form reversible covalent bonds with diols has positioned them as invaluable tools in chemical biology, diagnostics, and drug delivery. In the context of drug development, many advanced PBA intermediates feature amine functionalities, which often require protection to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[3][4]
The introduction of a Boc-protected amino group onto a phenylboronic acid scaffold fundamentally alters its physicochemical properties. These properties—acidity (pKa), stability, solubility, and lipophilicity (LogP)—are not mere academic data points; they are critical parameters that dictate a molecule's behavior from the reaction flask to a biological system. An understanding of these characteristics is paramount for researchers in medicinal chemistry and process development to optimize reaction conditions, design effective purification strategies, formulate drug candidates, and predict their pharmacokinetic profiles.
This guide provides a detailed examination of the core physicochemical properties of Boc-protected phenylboronic acids. It moves beyond theoretical descriptions to offer field-proven experimental protocols, explaining the causality behind methodological choices and providing a framework for the robust characterization of these vital chemical entities.
Acidity (pKa): The Gateway to Reactivity and Binding
The boron atom in a phenylboronic acid is a mild Lewis acid, capable of accepting a hydroxide ion from an aqueous solution to convert from a neutral, trigonal planar state to an anionic, tetrahedral boronate species. The equilibrium of this reaction is defined by the pKa, a critical parameter that governs the molecule's reactivity in cross-coupling reactions and its affinity for diols.
The pKa of unsubstituted phenylboronic acid typically falls in the range of 8.6 to 9.0.[5][6] This value is highly sensitive to the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups stabilize the resulting anionic boronate, thereby increasing acidity and lowering the pKa, while electron-donating groups have the opposite effect.[7][8]
A Boc-protected amino group generally acts as a weak electron-withdrawing group, influencing the electron density of the aromatic ring and, consequently, the acidity of the boronic acid moiety. For example, the predicted pKa of 3-(N-Boc-N-propylamino)phenylboronic acid is 8.32, slightly more acidic than the unsubstituted parent compound.[9] This modulation of acidity is a key consideration for pH-dependent applications like diol sensing or controlled drug release.
| Compound | pKa | Measurement Context | Reference |
| Phenylboronic acid | 8.64 - 8.90 | Experimental, Aqueous | [5][6] |
| Phenylboronic acid | 8.68 | Experimental, Water | [10] |
| 3-(N-Boc-N-Propylamino)phenylboronic acid | 8.32 | Predicted | [9] |
| 4-Methoxyphenylboronic acid | 9.25 | Experimental, Water | [10] |
| 4-Nitrophenylboronic acid | 7.06 | Experimental, Aqueous | [11] |
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration
This method is ideal for compounds possessing a UV-active chromophore and requires smaller sample quantities than potentiometric titration.[12][13] It relies on the principle that the UV-Vis absorbance spectrum of the trigonal boronic acid differs from that of the tetrahedral boronate.[11]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the Boc-protected phenylboronic acid in a suitable organic solvent like DMSO or methanol.
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12) with constant ionic strength (e.g., 0.15 M KCl).[14]
-
Sample Preparation: For each pH measurement, add a small, constant aliquot of the stock solution to a cuvette containing a specific buffer solution to achieve a final concentration in the range of 10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample at a controlled temperature (25 °C).
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the inflection point, which corresponds to the pKa.
-
-
Validation: The experiment should be performed in triplicate to ensure reproducibility.[15]
Caption: Reversible equilibrium between a boronic acid and its boroxine.
Lability of the Boc Group
The Boc group is notoriously sensitive to acidic conditions. [3]Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid readily cleave the carbamate, releasing the free amine, carbon dioxide, and a tert-butyl cation. [4]This has significant practical implications. For instance, using standard reversed-phase HPLC conditions with a mobile phase containing 0.1% TFA can lead to gradual on-column deprotection, resulting in peak broadening or the appearance of a deprotected impurity peak. [16]Conversely, the Boc group is generally stable to basic and nucleophilic conditions, allowing for orthogonal protection strategies. [3]
| Condition | Boronic Acid Moiety | Boc Group Moiety | Outcome |
|---|---|---|---|
| Acidic (e.g., pH < 4, TFA) | Stable | Labile | Deprotection to free amine |
| Neutral (pH 6-8) | Stable (in equilibrium with boronate) | Stable | Compound is intact |
| Basic (e.g., pH > 10) | Forms boronate | Stable | Compound is intact (as boronate) |
| Anhydrous Heat | Labile (forms boroxine) | Generally Stable | Formation of Boc-protected boroxine |
| Aqueous Storage (RT) | Potential for slow boroxine formation | Stable | Gradual dehydration |
Experimental Protocol: HPLC-MS Based Stability Assessment
This protocol provides a robust method for evaluating the stability of the compound under conditions relevant to storage, formulation, and analysis.
Methodology:
-
Forced Degradation Stock Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose to UV light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
HPLC-MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient of water and acetonitrile, preferably with a non-acidic modifier like ammonium acetate or formic acid to minimize on-column degradation. [16] * Detection: Use UV detection to quantify the parent peak and MS detection to identify the mass of any degradation products (e.g., deprotected amine, boroxine, oxidation products).
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point under each condition to establish a degradation profile.
Solubility: A Key to Application
Solubility is a critical determinant of a compound's utility, influencing everything from the choice of reaction solvent to its bioavailability. Phenylboronic acid itself exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons and water. [2][17][18] The introduction of a Boc-amino group significantly alters this profile. The large, nonpolar tert-butyl group increases the molecule's lipophilicity, which generally decreases its solubility in polar, aqueous media but can enhance its solubility in moderately polar or nonpolar organic solvents. For example, while the parent aminophenylboronic acid may have some aqueous solubility, the Boc-protected version is often poorly soluble in water but readily soluble in solvents like DMSO, THF, and dichloromethane. [19][20]
| Solvent Class | Examples | Expected Solubility of Boc-Protected PBA | Rationale |
|---|---|---|---|
| Aprotic Polar | DMSO, DMF | High | Good H-bond acceptors for B(OH)₂ |
| Ethers | THF, Dioxane | High | Favorable polarity |
| Halogenated | DCM, Chloroform | High to Moderate | Good for moderately polar compounds |
| Ketones | Acetone | High to Moderate | Good H-bond acceptors |
| Alcohols | Methanol, Ethanol | Moderate to High | Can form boronic esters in situ |
| Hydrocarbons | Hexane, Toluene | Low | Insufficient polarity |
| Aqueous | Water | Very Low | Increased lipophilicity from Boc group |
Experimental Protocol: Dynamic Solubility Measurement (Turbidimetry)
This method, also known as the synthetic method, determines the temperature at which a solid-liquid equilibrium is achieved for a known composition, making it well-suited for organic solvents. [17][21] Methodology:
-
Sample Preparation: Prepare a series of vials containing a known mass of the Boc-protected phenylboronic acid and a known mass of the chosen solvent, covering a range of mole fractions.
-
Apparatus Setup: Place a vial in a temperature-controlled jacketed vessel equipped with a magnetic stirrer, a precision thermometer, and a light source and detector (luminance probe) to measure turbidity.
-
Heating and Measurement:
-
Begin stirring the biphasic sample rigorously.
-
Slowly heat the sample at a controlled rate (e.g., 0.5-1 K/h) to ensure equilibrium is maintained. [2] * Continuously record the temperature and the light intensity transmitted through the sample.
-
-
Endpoint Determination: The solubility temperature is the point at which the last solid particles dissolve, observed as a sharp increase in light transmission (disappearance of turbidity).
-
Data Analysis: Plot the measured solubility temperatures against the corresponding mole fractions of the compound to generate the solubility curve for that specific solvent.
Caption: Workflow for dynamic solubility determination by turbidimetry.
Lipophilicity (LogP): Predicting Biological Behavior
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical parameters in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. LogP influences absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and protein binding.
The Boc group is a large, greasy moiety that dramatically increases the lipophilicity of a molecule. For an aminophenylboronic acid, adding a Boc group can increase the calculated LogP (cLogP) by 1.5 to 2.0 units, shifting the compound from a relatively polar to a much more nonpolar domain. This has profound implications for its biological behavior and requires careful consideration during the design of drug candidates. [22]
| Compound | Formula | Molecular Weight | cLogP |
|---|---|---|---|
| 4-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 0.3-0.5 |
| (4-Boc-Aminophenyl)boronic acid | C₁₁H₁₆BNO₄ | 237.06 | 2.1-2.3 |
| 4-(N-Boc-aminomethyl)phenylboronic acid | C₁₂H₁₈BNO₄ | 251.09 | 2.4-2.6 |
(Note: cLogP values are estimations from various computational models and can vary. Data sourced from PubChem.)[23][24]
Experimental Protocol: LogP Determination by RP-HPLC
This is a rapid and reliable method that correlates a compound's retention time on a reversed-phase HPLC column with its lipophilicity.
Methodology:
-
Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Use an isocratic mobile phase of methanol (or acetonitrile) and water. The exact ratio should be optimized to achieve good retention and peak shape for the analyte and standards. The aqueous phase should be buffered (e.g., phosphate buffer) to a pH where the analyte is in its neutral form.
-
Detection: UV detection at an appropriate wavelength.
-
-
Calibration Curve: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the known LogP values of the standards against their corresponding log(k') values to generate a linear calibration curve.
-
Analyte Measurement: Inject the Boc-protected phenylboronic acid under the identical chromatographic conditions and determine its retention time and log(k').
-
LogP Calculation: Interpolate the log(k') of the analyte onto the calibration curve to determine its experimental LogP value.
Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization and quality control of Boc-protected phenylboronic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall chemical structure. Critically, ¹¹B NMR is a powerful tool for directly observing the boron center. The trigonal boronic acid typically shows a broad signal, while the tetrahedral boronate or boronic esters appear as sharper signals at a different chemical shift, allowing for the study of acid-base and diol-binding equilibria. [25][26]* Mass Spectrometry (MS): Provides definitive molecular weight confirmation. When coupled with liquid chromatography (LC-MS), it is indispensable for identifying impurities and degradation products formed during stability studies. [27]* High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. Reversed-phase HPLC with UV detection is standard. Method development must be done carefully to avoid on-column degradation of the Boc group by acidic mobile phase modifiers. [16][28]
Conclusion
The physicochemical properties of Boc-protected phenylboronic acids are a complex interplay between the Lewis acidic boronic acid, the acid-labile Boc group, and the substituted aromatic core. Acidity (pKa) dictates the charge state and reactivity in aqueous media. Stability is a dual concern, with the potential for both boroxine formation under anhydrous conditions and Boc group cleavage in acid. Solubility and lipophilicity are largely driven by the bulky, nonpolar Boc group, which enhances affinity for organic solvents while diminishing aqueous solubility. A thorough understanding and experimental characterization of these properties are not optional but essential for any researcher aiming to successfully synthesize, purify, and apply these versatile molecules in drug discovery and materials science.
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CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... ResearchGate. [Link]
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ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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An In-depth Technical Guide to the Discovery and Development of Substituted Phenylboronic Acids
Abstract
Substituted phenylboronic acids represent a cornerstone in modern medicinal chemistry and drug development. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have positioned them as powerful tools for enzyme inhibition. This guide provides a comprehensive technical overview of the journey from discovery to clinical application of this remarkable class of molecules. We will explore the fundamental principles of their synthesis, delve into the mechanistic intricacies of their interactions with key biological targets, and chronicle the development of landmark drugs such as Bortezomib and Vaborbactam. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted phenylboronic acids.
Introduction: The Emergence of Boron in Medicine
For much of pharmaceutical history, boron-containing compounds were largely overlooked, often perceived as toxic.[1] However, this perception has been thoroughly demystified, particularly with the groundbreaking success of Bortezomib (Velcade®), the first proteasome inhibitor to receive FDA approval.[1][2][3] This milestone catalyzed a surge of interest in the medicinal applications of boronic acids, revealing their exceptional versatility and therapeutic potential.[1][4][5]
Substituted phenylboronic acids are organoboron compounds characterized by a phenyl ring to which a boronic acid group [-B(OH)₂] is attached.[6] The boron atom in this functional group is sp²-hybridized and possesses an empty p-orbital, rendering it a mild Lewis acid.[6][7] This electronic configuration is central to their biological activity, enabling them to interact with nucleophilic residues in enzyme active sites.
This guide will navigate the critical aspects of substituted phenylboronic acid development, from the foundational chemistry that enables their creation to the complex biological interactions that underpin their therapeutic effects.
Synthesis and Chemical Properties: Building the Foundation
The practical application of substituted phenylboronic acids in drug discovery is intrinsically linked to the accessibility and versatility of their synthetic routes.
Core Synthetic Methodologies
The preparation of phenylboronic acids has evolved significantly since their initial synthesis in 1880.[8] Modern organic synthesis offers several robust methods:
-
Grignard Reaction: A prevalent method involves the reaction of a phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired phenylboronic acid.[6][7][8]
-
Lithium-Halogen Exchange: Similar to the Grignard approach, this method utilizes phenyllithium reagents to react with borate esters.[1]
-
Suzuki-Miyaura Cross-Coupling: This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis and is central to the functionalization of phenylboronic acids.[9] It involves the palladium-catalyzed coupling of a boronic acid with an organic halide or triflate.[10][11] This reaction is paramount for creating diverse libraries of substituted phenylboronic acids by forming new carbon-carbon bonds.[8][12][13]
The Suzuki-Miyaura Coupling: A Powerful Tool for Diversification
The Suzuki-Miyaura reaction's tolerance of a wide range of functional groups and its high yields have made it an indispensable tool in medicinal chemistry. The catalytic cycle, a well-understood process, is the engine of this transformation.
-
Objective: To synthesize a substituted biaryl compound from an aryl bromide and a substituted phenylboronic acid.
-
Materials:
-
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, substituted phenylboronic acid, palladium catalyst, ligand, and base.[14]
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[14]
-
Add the degassed solvents via syringe.[14]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[10][14]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.[14]
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).[10][14]
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.[14]
-
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10][11]
Mechanism of Action: The Basis of Biological Activity
The therapeutic efficacy of substituted phenylboronic acids stems from their ability to act as potent and often reversible inhibitors of enzymes, particularly proteases.
Inhibition of Serine Proteases
Serine proteases, a large family of enzymes crucial in various physiological and pathological processes, are prime targets for boronic acid-based inhibitors.[15][16] The mechanism of inhibition involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site.[17][18][19] This interaction forms a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.[18][20][21]
The potency of inhibition is influenced by the substituents on the phenyl ring, which can be tailored to optimize interactions with the enzyme's binding pockets.[22]
Diagram: Inhibition of a Serine Protease by a Phenylboronic Acid
Caption: Reversible covalent inhibition of a serine protease.
Targeting the Proteasome: The Bortezomib Story
The discovery of Bortezomib (Velcade®) revolutionized the treatment of multiple myeloma and validated the proteasome as a therapeutic target in cancer.[2] Bortezomib, a dipeptidyl boronic acid, selectively and reversibly inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins. By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[2][23]
The development of Bortezomib was a landmark achievement, overcoming initial skepticism about boron-containing compounds and paving the way for a new class of anticancer agents.[24]
Applications in Drug Discovery and Development
The unique properties of substituted phenylboronic acids have led to their successful application in various therapeutic areas.
Oncology: Proteasome Inhibitors
Following the success of Bortezomib, a second-generation proteasome inhibitor, Ixazomib, was developed and approved.[1][4] Research in this area continues, with a focus on developing inhibitors with improved pharmacokinetic profiles and reduced side effects.[25]
Table: FDA-Approved Boronic Acid-Based Drugs in Oncology
| Drug Name | Brand Name | Mechanism of Action | FDA Approval Year | Indication |
| Bortezomib | Velcade® | Proteasome Inhibitor | 2003 | Multiple Myeloma[3] |
| Ixazomib | Ninlaro® | Proteasome Inhibitor | 2015 | Multiple Myeloma[4] |
Infectious Diseases: β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of serine β-lactamases.[18] It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®) to protect it from degradation by these enzymes, thereby restoring its antibacterial activity against resistant Gram-negative bacteria.[26][27][28]
Vaborbactam's mechanism involves forming a stable, reversible covalent adduct with the active site serine of the β-lactamase.[27][29]
Diagram: Vaborbactam's Mechanism of Action
Caption: Vaborbactam protects meropenem from degradation by β-lactamases.[26]
Other Therapeutic and Diagnostic Applications
The utility of substituted phenylboronic acids extends beyond oncology and infectious diseases. Their ability to bind to cis-diols has been exploited in the development of:
-
Glucose Sensors: For monitoring blood glucose levels in diabetic patients.[8]
-
Drug Delivery Systems: pH-responsive nanoparticles for the targeted delivery of drugs.[13][30]
-
Fluorescent Probes: For bioanalytical applications, such as labeling the glycan domains of antibodies.[31]
Challenges and Future Perspectives
Despite their successes, the development of boronic acid-based drugs is not without its challenges. These include:
-
Off-target effects: The potential for boronic acids to inhibit other serine hydrolases requires careful design for selectivity.[18]
-
Stability: Boronic acids can undergo dehydration to form boroxines, which may affect their stability and bioavailability.[8]
-
Physiological pH Activity: Optimizing the pKa of the boronic acid is crucial for effective binding at physiological pH.[32]
Future research will likely focus on:
-
Novel Scaffolds: Exploring new chemical space beyond the traditional phenylboronic acid core to improve drug-like properties.
-
Targeted Delivery: Developing more sophisticated prodrug strategies to enhance tumor-specific activation and reduce systemic toxicity.[25][33]
-
Expanded Therapeutic Areas: Investigating the potential of boronic acid inhibitors for a wider range of diseases, including neurodegenerative and inflammatory disorders.[4]
Conclusion
Substituted phenylboronic acids have transitioned from a chemical curiosity to a validated and highly valuable class of therapeutic agents. Their journey, marked by the pioneering development of Bortezomib and the continued innovation seen with drugs like Vaborbactam, underscores the power of fundamental chemical principles in addressing complex medical needs. As our understanding of their synthesis, mechanism of action, and biological interactions deepens, we can anticipate that substituted phenylboronic acids will continue to be a rich source of novel medicines for the foreseeable future.
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(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid building block for organic synthesis
A Senior Application Scientist's Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: A Versatile Building Block for Modern Organic Synthesis
Introduction
In the landscape of pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile and reliable chemical building blocks. This compound has emerged as a critical reagent, particularly for its utility in forming carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides an in-depth technical overview of this building block, offering field-proven insights into its properties, applications, and the causality behind its successful implementation in synthesis.
Section 1: Core Characteristics and Handling
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a bifunctional molecule that marries the reactivity of a boronic acid with a latent phenolic hydroxyl group, masked by a tert-butoxycarbonyl (Boc) protecting group.[4] This dual functionality is the key to its versatility.[4]
Physicochemical Properties
A summary of the key properties is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 220210-56-0 | [5][6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₅BO₄ | [5][7][10] |
| Molecular Weight | 222.05 g/mol | [5][7][10] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 102 °C | [10] |
| IUPAC Name | (3-(((tert-butoxy)carbonyl)oxy)phenyl)boronic acid | [5] |
Note: This compound is sometimes referred to by the CAS number 380430-69-3 and may be sold as a mixture containing varying amounts of its anhydride.[6][11]
Handling and Storage
As with most boronic acids, proper handling and storage are crucial to maintain its integrity. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[6] Room temperature storage is generally acceptable.[10]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] It is classified as a skin and eye irritant.[6]
Section 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Primary Application
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][12][13] this compound is an excellent coupling partner in these reactions.[2][14]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:[1][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[1][13]
-
Transmetalation: The organic moiety from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (Ar²-B(OH)₃⁻).[1][15]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves a crucial dual purpose:
-
Stability and Reactivity Control: The Boc group provides enhanced stability to the molecule and allows for controlled reactivity, which is vital in complex, multi-step syntheses.[2] It protects the phenolic oxygen from participating in undesired side reactions during the palladium-catalyzed coupling.
-
Latent Functionality: Post-coupling, the Boc group can be readily removed under acidic conditions to unmask the phenol.[4] This phenol can then be used for further functionalization, such as etherification, esterification, or as a directing group in subsequent reactions.
The Boc group is generally stable to the basic conditions used in most Suzuki-Miyaura reactions but is sensitive to strong acids.[16][17][18] This orthogonal stability is a key feature exploited by synthetic chemists.[17]
A Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction:
-
This compound + Aryl Bromide → 3'-(tert-Butoxycarbonyloxy)-biphenyl derivative
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Aryl Bromide | - | 1.0 | (e.g., 1.0 mmol) |
| This compound | 222.05 | 1.2 | 1.2 mmol, 266 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 mmol, 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 mmol, 345 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Section 3: Post-Coupling Chemistry: Boc Deprotection
A significant advantage of using this compound is the ability to readily deprotect the resulting product to reveal a 3-hydroxylated biaryl scaffold, a common motif in pharmaceuticals and natural products.
Mechanism and Conditions
The Boc group is highly susceptible to acid-catalyzed cleavage.[16] The mechanism involves protonation of one of the carbonyl oxygens, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutene. The resulting carbamic acid readily decarboxylates to yield the free phenol and carbon dioxide.[19]
Common Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature is highly effective.[19]
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is a common and commercially available reagent for this transformation.
-
Other Acidic Conditions: Other acids like aqueous phosphoric acid or acetyl chloride in methanol can also be used.[20]
Caution: The generation of the tert-butyl cation can lead to undesired side reactions, such as the alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[16] The use of scavengers like triethylsilane or thioanisole can mitigate these side reactions.
Section 4: Applications in Drug Discovery and Materials Science
The utility of this building block extends across various scientific domains.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2][5] The resulting 3-hydroxyphenyl moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets.[14]
-
Materials Science: The Suzuki-Miyaura reaction is a powerful tool for constructing conjugated polymers and other advanced materials.[1] This building block can be incorporated into polymers for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the strategic advantage of its acid-labile Boc protecting group, provides chemists with a reliable method for accessing complex 3-hydroxylated biaryl structures. A thorough understanding of its properties, the mechanistic nuances of its reactions, and validated experimental protocols, as outlined in this guide, is essential for its successful application in the demanding fields of drug discovery and materials science.
References
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News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Intermediate Spotlight: 3-tert-Butoxycarbonylphenylboronic Acid. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
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apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). {3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25035-25039. Retrieved from [Link]
-
PHARMIKA INDIA PVT LTD. (n.d.). Pharmaceutical Raw Materials/Chemicals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
-
Aarti Pharmalabs Limited. (n.d.). API Pharmaceutical Intermediates Manufacturing Company in India. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
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An In-depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Commercial Availability, Analysis, and Application
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, a versatile bifunctional reagent, has emerged as a crucial component in modern organic synthesis. This guide provides a comprehensive technical overview of its commercial availability, quality control, safe handling, and a detailed examination of its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary drug discovery.
Compound Profile and Physicochemical Properties
This compound, distinguished by the presence of a boronic acid moiety and a tert-butoxycarbonyl (Boc) protected phenol, offers unique advantages in synthetic chemistry. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the Boc-protected phenol provides a latent hydroxyl group that can be deprotected under specific conditions for further functionalization. This dual functionality allows for a strategic and often orthogonal approach in multi-step syntheses.
| Property | Value |
| CAS Number | 220210-56-0[1] |
| Molecular Formula | C₁₁H₁₅BO₄[1] |
| Molecular Weight | 222.05 g/mol [1] |
| IUPAC Name | This compound[1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 102 °C[2] |
| Purity | Typically >95-97% |
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical sectors. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR and HPLC data, to ensure lot-to-lot consistency. The compound may also be offered as its pinacol ester derivative, which can exhibit enhanced stability.
| Supplier | Product Name | Catalog Number (Example) | Purity |
| Sigma-Aldrich | 3-(tert-Butoxycarbonyl)phenyl)boronic acid pinacol ester | BML00147 | Not specified |
| Chem-Impex | 3-(tert-Butoxycarbonyl)phenylboronic acid | 40129 | 97-105% (by titration)[2] |
| BLD Pharmatech | (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | BD13366 | ≥97%[3] |
| BenchChem | 3-(tert-Butoxycarbonyl)phenylboronic acid | B1271543 | ≥95%[4] |
Quality Control and Analytical Validation
Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
¹H-NMR Spectroscopy Protocol
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis:
-
tert-Butyl group: A characteristic singlet peak around 1.3-1.5 ppm, integrating to 9 protons.
-
Aromatic protons: A series of multiplets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the protons on the phenyl ring.
-
Boronic acid protons: A broad singlet, which may be exchangeable with water in the solvent, often observed at higher chemical shifts.
-
Impurity Analysis: The absence of significant unassigned peaks is indicative of high purity.
-
HPLC Purity Analysis Protocol
Objective: To determine the purity of the compound by separating it from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a stock solution of the boronic acid in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Injection and Detection: Inject a suitable volume (e.g., 10 µL) and monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
It is important to note that boronic acids can undergo dehydration to form boroxines, which may complicate chromatographic analysis. In such cases, Gas Chromatography (GC) may be a more suitable method for assessing purity[5].
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination[6][7][8]. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: Add the solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Lumacaftor
This compound is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis[1]. Lumacaftor's structure contains a central biaryl core, which is efficiently constructed using a Suzuki-Miyaura coupling reaction. In this synthesis, the boronic acid is coupled with a suitable aryl halide to form a precursor to the final drug molecule. The Boc protecting group can be removed in a subsequent step to reveal a phenol, or the ester can be hydrolyzed to a carboxylic acid, which is a key functional group in the final Lumacaftor structure.
Safe Handling and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[9].
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust[10]. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place[11]. Boronic acids can be sensitive to moisture and air, so storage under an inert atmosphere is recommended to maintain product quality[11].
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis, with significant applications in the pharmaceutical industry. Its commercial availability, coupled with well-established analytical methods for quality control, makes it a reliable building block for drug discovery and development. A thorough understanding of its properties, safe handling procedures, and application in key reactions like the Suzuki-Miyaura coupling is essential for any researcher working in the field of synthetic organic chemistry.
References
-
Apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
-
Farhang, M., Akbarzadeh, A. R., & Ghadiri, A. M. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 224, 116001. [Link]
-
Valente, C., Organ, M. G., & Corbet, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6169-6193. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Rossi, E., & Gualandi, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(54), 13415-13428. [Link]
-
Covetrus. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Gao, W., et al. (2016). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Coordination Chemistry Reviews, 313, 1-21. [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
-
Borad, D. (2014). Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. Retrieved from [Link]
-
Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 209-215. [Link]
-
Chen, B., et al. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Chemistry–An Asian Journal. [Link]
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- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
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- 11. fishersci.com [fishersci.com]
Methodological & Application
Suzuki-Miyaura coupling protocol using (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Topic: Suzuki-Miyaura Coupling Protocol using (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation with a Latent Phenolic Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1][3]
This guide focuses on a particularly strategic building block: This compound . This reagent is more than a simple coupling partner; it is a bifunctional intermediate offering significant synthetic advantages. The boronic acid group serves as the active component for the Suzuki-Miyaura coupling, while the tert-butoxycarbonyl (Boc) protected phenol represents a latent hydroxyl group.[4] This Boc protecting group is robust enough to withstand many standard Suzuki conditions but can be selectively removed post-coupling, providing a direct route to 3-hydroxylated biaryl structures—a common and valuable motif in medicinal chemistry.[5][6]
This application note provides a deep dive into the reaction mechanism, a field-proven experimental protocol, and key insights for successfully employing this versatile reagent.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex.[3] Electron-rich phosphine ligands are crucial for stabilizing the Pd(0) species and promoting this initial step.[3][7]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from boron to palladium. The process requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[1][11]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][7]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Synthesis of a BOC-Protected Biaryl
This protocol details the coupling of this compound with 4-bromoanisole as a representative aryl halide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount Required | Purity/Grade |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg | >98% |
| This compound | 252.07 | 1.2 | 1.2 | 302 mg | >97% |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 | 35 mg | >98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg | Anhydrous |
| 1,4-Dioxane | - | - | - | 8.0 mL | Anhydrous |
| Water | - | - | - | 2.0 mL | Deionized |
Equipment
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (302 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).[12]
-
Finally, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), under a positive flow of inert gas. Rationale: Adding the catalyst last minimizes its exposure to air.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) to the flask via syringe.
-
Bubble Argon or Nitrogen gas through the stirred solution for 15-20 minutes to ensure the reaction mixture is thoroughly deoxygenated. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, hindering the reaction.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[13]
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for isolating the desired biaryl product.
-
-
Post-Reaction Deprotection (Optional):
-
To cleave the Boc group and reveal the phenol, the purified product can be dissolved in dichloromethane (DCM) and treated with an excess of trifluoroacetic acid (TFA) at room temperature. The reaction is typically complete within 1-2 hours. After completion, the acid is removed in vacuo to yield the 3-hydroxybiaryl product.[14]
-
Key Considerations and Troubleshooting
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, reducing the effective concentration of the boronic acid.[3] To minimize this, use high-purity, anhydrous solvents where possible and ensure efficient stirring to prevent localized high concentrations of base or water.
-
Choice of Base: While K₂CO₃ is effective, stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially for less reactive aryl chlorides.[12] However, be mindful that the O-Boc group can be labile to very strong bases, especially with prolonged heating.[14]
-
Catalyst and Ligand: Pd(PPh₃)₄ is a reliable choice. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), more advanced catalyst systems using electron-rich, bulky phosphine ligands like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ may be required to achieve good yields.[2][15]
-
Purity of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine trimers. While boroxines are often still reactive, their presence can affect stoichiometry. Using high-quality boronic acid from a reliable supplier is recommended.[3]
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Ensure proper setup and handling of compressed gas cylinders.
References
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NROChemistry) URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ScienceDirect URL: [Link]
-
Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]
-
Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: ResearchGate URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity Source: ACS Publications URL: [Link]
-
Title: How can the work up of Suzuki Reaction of arylbromides be best carried out? Source: ResearchGate URL: [Link]
-
Title: Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Protection of Phenyl boronic acid? Source: ResearchGate URL: [Link]
-
Title: Tips on increasing yield of Miyaura coupling reaction? Source: Reddit URL: [Link]
-
Title: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes Source: PubMed URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: YouTube (ChemOrgChem) URL: [Link]
-
Title: (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers Source: apicule URL: [Link]boronic-acid)
-
Title: Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols Source: ResearchGate URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
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Application Notes & Protocols: Palladium Catalyst Selection for Reactions with (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Introduction: Navigating the Suzuki-Miyaura Coupling of a Protected Phenolic Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C-C bonds. This guide focuses on a specific, yet broadly relevant building block: (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid . This reagent is invaluable for introducing a masked phenol moiety, which can be deprotected in a later synthetic step. The presence of the electron-donating O-Boc group and the boronic acid functionality on the same aromatic ring presents unique challenges and considerations for catalyst selection and reaction optimization.
The tert-butoxycarbonyl (Boc) protecting group imparts electron-rich character to the phenylboronic acid. While this can influence the transmetalation step of the catalytic cycle, the primary challenges often revolve around catalyst efficiency and preventing common side reactions associated with boronic acids, such as protodeboronation and homocoupling.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal palladium catalyst system and establishing robust protocols for successful Suzuki-Miyaura couplings with this substrate.
The Crux of the Matter: Why Catalyst Selection is Critical
The efficacy of a Suzuki-Miyaura coupling is fundamentally dictated by the interplay between the palladium catalyst, its associated ligands, the substrate electronics, and the reaction conditions. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] For an electron-rich boronic acid like this compound, the choice of catalyst directly impacts the efficiency of these steps.
-
Oxidative Addition : This initial step, where the aryl halide adds to the Pd(0) center, is often rate-limiting, particularly with less reactive aryl chlorides. The choice of ligand is critical here; bulky, electron-rich phosphine ligands are known to accelerate this process.[3]
-
Transmetalation : The transfer of the aryl group from boron to the palladium center is a complex step influenced by the base, solvent, and the electronic nature of the boronic acid.[4] While electron-rich boronic acids are generally reactive, achieving an optimal rate that outcompetes decomposition pathways is key.
-
Reductive Elimination : The final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is also facilitated by bulky, electron-donating ligands.[3]
Modern catalyst systems, particularly those employing bulky biarylphosphine ligands, have been developed to generate highly active, monoligated Pd(0) species in solution, which are crucial for promoting all steps of the catalytic cycle with challenging substrates.[5]
The Stability of the O-Boc Group: A Critical Consideration
The Boc protecting group is generally considered stable to the basic conditions employed in most Suzuki-Miyaura reactions and is robust against catalytic hydrogenation.[6][7] It is, however, labile under acidic conditions. While O-Boc groups are typically more stable than N-Boc groups, it is noteworthy that instances of N-Boc cleavage have been reported under specific Suzuki-Miyaura conditions using bases like tripotassium phosphate (K₃PO₄).[8] This highlights the importance of careful base selection and temperature control to ensure the integrity of the protecting group throughout the coupling reaction. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to mitigate such side reactions.[9]
Visualizing the Path to Success: Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the key mechanistic steps and a generalized experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Experimental Workflow for Suzuki-Miyaura Coupling.
Catalyst Performance Comparison: A Data-Driven Approach
The selection of a catalyst system is paramount for achieving high yields. For electron-rich and potentially hindered boronic acids, modern palladacycle precatalysts bearing bulky, electron-rich biarylphosphine ligands have demonstrated superior performance over traditional catalysts.[5] The table below summarizes the performance of various catalyst systems for coupling reactions involving structurally similar, sterically demanding, and electron-rich arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.5 - 2 | 90 - 99 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70 - 80 | 18 - 22 | 60 - 80 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95 | [5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5][8] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [5][10] |
| Note: This data is compiled from studies on 4-(diphenylamino)benzeneboronic acid and other structurally similar, sterically demanding arylboronic acids to provide an illustrative comparison. Direct optimization for specific applications is always recommended. |
Recommendation: For coupling this compound, particularly with challenging aryl chlorides, XPhos Pd G2 or SPhos Pd G2 are the recommended starting points. These precatalysts are air- and moisture-stable, easy to handle, and rapidly form the highly active monoligated Pd(0) species necessary for efficient catalysis under mild conditions.[11]
Detailed Experimental Protocols
The following protocols provide a robust starting point for your experiments. All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere, as oxygen can deactivate the catalyst.[2][9]
Protocol 1: General Procedure using Buchwald Palladacycle Precatalyst (XPhos Pd G2)
This protocol is recommended for a broad range of aryl bromides and activated aryl chlorides.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Magnetic stir bar
-
Flame-dried reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[12]
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is ideal for rapid optimization and library synthesis, often providing higher yields in significantly shorter reaction times.
Materials:
-
Aryl Halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
SPhos Pd G2 (0.01 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (2.0 mL)
-
Deionized Water (0.5 mL)
-
Magnetic stir bar
-
Microwave reaction vial with a snap cap
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), cesium carbonate (1.0 mmol), and SPhos Pd G2 (0.01 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (2.0 mL) and degassed deionized water (0.5 mL).
-
Sealing: Securely seal the vial with the cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes with stirring.
-
Workup & Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.[13]
Troubleshooting and Final Remarks
-
Low Yield: If the reaction stalls or yields are low, consider increasing the catalyst loading to 3-5 mol% or using a stronger base like K₃PO₄, but monitor for potential Boc deprotection. Ensure solvents are rigorously degassed.[9]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[1] Using a slight excess of the boronic acid (1.2-1.5 equiv) is standard practice. If this is a major issue, switching to the corresponding pinacol boronate ester may offer greater stability.[14]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially if the reaction mixture is exposed to oxygen.[2] Maintaining a strict inert atmosphere is the best preventative measure.
By leveraging modern, highly active palladium precatalysts and adhering to robust experimental techniques, the Suzuki-Miyaura coupling of this compound can be a highly efficient and reliable transformation. The protocols and insights provided herein serve as a comprehensive guide to empower researchers in their synthetic endeavors.
References
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Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3). Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1235–1256. Available at: [Link]
-
Holland, P. L., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(5), 316–323. Available at: [Link]
-
Bock, M. J. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. Available at: [Link]
- ResearchGate. (2022).
- ResearchGate. (n.d.). Comparison of the catalytic activity of Fe3O4-SiO2-APBA-Pd with...
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- MDPI. (2023). Preformed Pd(II)
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195-16202. Available at: [Link]
- ResearchGate. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation.
- ACS Publications. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- MDPI. (2024).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. Available at: [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.
- ResearchGate. (n.d.). Optimization of the synthesis of compounds 1-3.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Kráľová, P., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 163. Available at: [Link]
- ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 6. total-synthesis.com [total-synthesis.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Biaryl structures are fundamental motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Their synthesis is a cornerstone of modern medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds necessary to form these biaryl systems, a discovery that was recognized with the Nobel Prize in Chemistry in 2010.[2][3] This palladium-catalyzed reaction offers a mild and efficient route to complex molecules, tolerating a wide range of functional groups.[4]
This compound is a particularly valuable building block in this context. It serves as a versatile intermediate for introducing a phenol moiety in a protected form.[2][5][6] The tert-butoxycarbonyl (Boc) group provides stability and allows for selective reactions elsewhere in the molecule before its clean removal under acidic conditions to reveal the free phenol.[1][7] This two-stage approach is critical in multi-step syntheses, enabling the construction of complex molecular architectures required for novel therapeutic agents. This guide provides an in-depth overview of the Suzuki-Miyaura coupling mechanism and detailed protocols for the synthesis of a representative biaryl compound using this compound, its subsequent deprotection, and characterization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, our boronic acid) with an organohalide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium to a Pd(II) species.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, making the organic ligand more nucleophilic and facilitating this transfer.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple to form the new biaryl compound (Ar-Ar'). This process reduces the palladium back to its Pd(0) state, regenerating the catalyst and allowing the cycle to continue.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis of a biaryl compound using this compound and 4-bromoanisole as a model aryl halide.
Part 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of tert-butyl (3'-(methoxy)-[1,1'-biphenyl]-3-yl) carbonate.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 309941-83-7 | 252.07 | 1.0 | 252 mg |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.1 | 206 mg (146 µL) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | 123-91-1 | - | - | 8 mL |
| Water (degassed) | 7732-18-5 | - | - | 2 mL |
Protocol:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (252 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture. The mixture will typically turn a yellow or brownish color.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the mobile phase. The disappearance of the starting materials indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).[5]
-
Combine the fractions containing the pure product and evaporate the solvent to yield tert-butyl (3'-(methoxy)-[1,1'-biphenyl]-3-yl) carbonate as a white or off-white solid.
-
Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the synthesis of the Boc-protected biaryl.
Part 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free phenol, 3'-(methoxy)-[1,1'-biphenyl]-3-ol.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl (3'-(methoxy)-[1,1'-biphenyl]-3-yl) carbonate | - | 300.35 | 0.8 | 240 mg |
| Dichloromethane (DCM) | 75-09-2 | - | - | 5 mL |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | - | 1 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | As needed |
Protocol:
-
Dissolution: Dissolve the Boc-protected biaryl (240 mg, 0.8 mmol) in dichloromethane (5 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add trifluoroacetic acid (1 mL) to the solution. Gas evolution (CO₂) will be observed.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[1][7]
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the gas evolution ceases and the pH is neutral or slightly basic.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
The resulting crude phenol can often be of sufficient purity. If necessary, further purification can be achieved by recrystallization from a solvent system like hexanes/ethyl acetate or by silica gel chromatography.[4]
-
Characterization
Boc-Protected Biaryl (tert-butyl (3'-(methoxy)-[1,1'-biphenyl]-3-yl) carbonate):
-
¹H NMR: The successful installation of the Boc group is definitively confirmed by a prominent, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around δ 1.4-1.6 ppm.[9] Aromatic protons will appear in the δ 6.8-7.5 ppm region, and the methoxy group protons will be a singlet around δ 3.8 ppm.
-
¹³C NMR: The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80-84 ppm and the methyl carbons at ~28 ppm. The carbonyl of the carbamate will appear around 152 ppm.
-
Mass Spectrometry (MS): ESI-MS would show the [M+Na]⁺ or [M+H]⁺ ion corresponding to the calculated molecular weight.
Deprotected Biaryl Phenol (3'-(methoxy)-[1,1'-biphenyl]-3-ol):
-
¹H NMR: The most significant change will be the disappearance of the large singlet for the Boc group. A new, broad singlet corresponding to the phenolic -OH proton will appear, typically between δ 5-6 ppm (this signal is D₂O exchangeable). The aromatic and methoxy signals will remain, though they may experience slight shifts in their chemical environment.
-
¹³C NMR: The signals corresponding to the Boc group will be absent.
-
MS: The mass spectrum will show a molecular ion peak corresponding to the lower molecular weight of the deprotected product.
Troubleshooting and Key Considerations
-
Low Yield in Suzuki Coupling:
-
Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.
-
Base Inefficiency: The choice of base is critical. K₂CO₃ is a good starting point, but other bases like Cs₂CO₃ or K₃PO₄ may be more effective for challenging substrates.[6]
-
Boronic Acid Degradation: Boronic acids can be susceptible to protodeboronation. Using a slight excess of the boronic acid or employing "slow-release" strategies can mitigate this.[10]
-
-
Incomplete Boc Deprotection:
-
If the reaction is sluggish, a stronger acid like HCl in dioxane can be used.[11] However, TFA is generally effective and easily removed.
-
Ensure sufficient reaction time; monitor carefully by TLC.
-
-
Purification Challenges:
-
Biaryl products can sometimes co-elute with byproducts like homocoupled aryl halides. Careful optimization of the chromatography solvent system is key.
-
Residual palladium can often be removed by filtering the crude product solution through a small plug of Celite or silica.[4]
-
Conclusion
This compound is a highly effective reagent for the synthesis of functionalized biaryl phenols. The Suzuki-Miyaura coupling provides a robust and reliable method for constructing the core biaryl scaffold, while the Boc protecting group offers the necessary stability and flexibility for complex synthetic routes. The protocols and insights provided in this guide are designed to empower researchers in drug discovery and organic synthesis to confidently employ this valuable building block in their work, accelerating the development of novel and impactful molecules.
References
Sources
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- 2. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcours.net [mcours.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
The Strategic Application of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid in the Synthesis of Lumacaftor: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the use of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid as a key intermediate in the synthesis of Lumacaftor, a critical therapeutic agent for cystic fibrosis. Moving beyond a simple recitation of procedural steps, this guide elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols.
Introduction: The Architectural Significance of the Biaryl Core in Lumacaftor
Lumacaftor (VX-809) is a cornerstone in the treatment of cystic fibrosis for patients with the F508del mutation. Its molecular architecture features a central biaryl scaffold, the construction of which is a pivotal step in its total synthesis. The formation of this carbon-carbon bond is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound serves as a crucial building block in this reaction, providing one of the aryl moieties with a protected carboxylic acid functionality.[1] The tert-butoxycarbonyl (Boc) protecting group is strategically employed for its stability under the coupling conditions and its facile removal in a subsequent step to reveal the final benzoic acid moiety of Lumacaftor.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocols for the Synthesis of a Key Lumacaftor Intermediate
The following protocols are based on established procedures and offer a detailed guide to the Suzuki-Miyaura coupling step in the synthesis of a key Lumacaftor intermediate.
Protocol 1: Suzuki-Miyaura Coupling of 2-bromo-3-methylpyridine with this compound
This protocol outlines a common approach to the core coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-3-methylpyridine | 172.02 | 1.0 g | 5.81 |
| This compound | 252.06 | 1.61 g | 6.39 |
| Pd(dppf)Cl2 | 816.64 | 0.24 g | 0.29 |
| K2CO3 | 138.21 | 1.61 g | 11.62 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylpyridine (1.0 g, 5.81 mmol), this compound (1.61 g, 6.39 mmol), and Pd(dppf)Cl2 (0.24 g, 0.29 mmol).
-
Solvent and Base Addition: Add N,N-Dimethylformamide (20 mL) and a solution of K2CO3 (1.61 g, 11.62 mmol) in water (5 mL).
-
Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, tert-butyl 3-(3-methylpyridin-2-yl)benzoate.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(dppf)Cl2): Dichloropalladium(II)-1,1'-bis(diphenylphosphino)ferrocene is a robust and efficient pre-catalyst for Suzuki couplings. The dppf ligand provides a large "bite angle," which promotes the reductive elimination step and enhances catalyst stability.
-
Base (K2CO3): The base plays a crucial role in the transmetalation step by activating the boronic acid. Potassium carbonate is a moderately strong inorganic base that is effective and cost-efficient for this transformation.
-
Solvent (DMF/Water): A polar aprotic solvent like DMF is used to dissolve the reactants. The addition of water is often beneficial for Suzuki couplings as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Protocol 2: Optimized Suzuki-Miyaura Coupling Using Novel Monophosphine Ligands
Recent advancements have demonstrated that the use of specifically designed monophosphine ligands can significantly improve the efficiency of the Suzuki coupling in Lumacaftor synthesis, leading to higher yields.[2][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-bromo-3-methylpyridine | 172.02 | 1.0 g | 5.81 |
| This compound | 252.06 | 1.61 g | 6.39 |
| Pd2(dba)3 | 915.72 | 0.027 g | 0.029 |
| Monophosphine Ligand (L1) | - | 0.047 g | 0.116 |
| NaOtBu | 96.10 | 0.84 g | 8.72 |
| 1,4-Dioxane | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a glovebox, to a dry Schlenk tube, add Pd2(dba)3 (0.027 g, 0.029 mmol) and the monophosphine ligand (0.047 g, 0.116 mmol). Add 1,4-dioxane (10 mL) and stir for 10 minutes.
-
Addition of Reactants: To this catalyst solution, add 2-bromo-3-methylpyridine (1.0 g, 5.81 mmol), this compound (1.61 g, 6.39 mmol), and NaOtBu (0.84 g, 8.72 mmol).
-
Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices:
-
Palladium Source (Pd2(dba)3): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source for cross-coupling reactions.
-
Monophosphine Ligand: Specifically designed monophosphine ligands can offer superior catalytic activity by fine-tuning the electronic and steric properties of the palladium center, leading to faster reaction rates and higher yields.[2][3][4]
-
Base (NaOtBu): Sodium tert-butoxide is a stronger base compared to potassium carbonate and is often used in more challenging Suzuki couplings to facilitate the transmetalation step.
-
Solvent (1,4-Dioxane): Dioxane is a common aprotic solvent for Suzuki reactions and is particularly suitable when using stronger bases like NaOtBu.
Synthesis Workflow and Subsequent Steps
The Suzuki-Miyaura coupling is a critical step in a multi-step synthesis of Lumacaftor. The overall workflow is depicted below.
Figure 2: Simplified Workflow for the Synthesis of Lumacaftor.
Following the successful Suzuki coupling, the resulting intermediate, tert-butyl 3-(3-methylpyridin-2-yl)benzoate, undergoes amidation with 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid. The final step involves the deprotection of the tert-butoxycarbonyl group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield Lumacaftor.
Quality Control and Characterization
The purity and identity of this compound are critical for the success of the Suzuki coupling. It is recommended to characterize the starting material by:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: As an indicator of purity.
Similarly, the product of the Suzuki coupling and the final Lumacaftor API should be rigorously characterized using a suite of analytical techniques, including NMR, MS, HPLC (for purity assessment), and elemental analysis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, and its application in the production of Lumacaftor is a prime example of its power and versatility. The strategic use of this compound allows for the efficient construction of the key biaryl framework of the drug. By understanding the mechanistic nuances of this reaction and carefully selecting and optimizing the reaction conditions, researchers and drug development professionals can ensure a robust and scalable synthesis of this life-changing therapeutic agent.
References
-
Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(49), 10419–10423. [Link]
- Google Patents. (2017).
-
Organic Chemistry Portal. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. [Link]
-
PubMed. (2024). Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. [Link]
- CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Sihauli Chemicals Pvt Ltd. Tert- Butyl-3- Bromobenzoate Manufacturer & Exporter from India. [Link]
-
National Institutes of Health. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. [Link]
-
Apicule. (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. [Link]boronic-acid)
-
PubMed. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. [Link]
-
ResearchGate. Optimization of reaction conditions. a. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
WIPO Patentscope. (2017). PROCESS FOR PREPARATION OF LUMACAFTOR. (WO/2017/056031). [Link]
-
National Institutes of Health. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
Semantic Scholar. (2025). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed C(sp2)-C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Deprotection of a Bifunctional Reagent
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The Boc-protected phenol offers a latent hydroxyl group that can be unmasked for further functionalization, while the boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The successful application of this reagent hinges on the selective and efficient removal of the tert-butoxycarbonyl (Boc) protecting group without compromising the integrity of the delicate boronic acid functionality.
This comprehensive guide provides a detailed exploration of various deprotection methods for this compound. It delves into the mechanistic underpinnings of common deprotection strategies, offers field-proven protocols, and addresses the critical challenge of preventing protodeboronation—a common and often irreversible side reaction.
The Central Challenge: Preserving the C-B Bond
The primary obstacle in the deprotection of arylboronic acids is the potential for protodeboronation, the acid-catalyzed cleavage of the carbon-boron bond to yield the corresponding arene. This side reaction is particularly relevant under the strongly acidic conditions typically employed for Boc removal. The stability of the C-B bond is influenced by the electronic nature of the substituents on the aromatic ring and the strength of the acid employed.[1][2] For this compound, the electron-donating nature of the oxygen substituent can influence the susceptibility of the boronic acid to this degradation pathway. Therefore, the choice of deprotection method must be a carefully considered balance between efficient Boc cleavage and minimization of protodeboronation.
Decision Framework for Deprotection Strategy
Selecting the optimal deprotection method requires a careful assessment of the substrate's sensitivity, the desired scale of the reaction, and the available analytical capabilities for monitoring the reaction progress. The following diagram outlines a decision-making workflow for choosing the most appropriate strategy.
Caption: Figure 1. Decision Workflow for Boc Deprotection.
Mechanistic Insights: The Chemistry of Boc Cleavage
The most prevalent method for Boc deprotection relies on acid catalysis. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, which can be trapped by a nucleophilic scavenger or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to afford the free amine or, in this case, the phenol.[3][4]
Sources
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon (C-C) bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
The reaction's widespread adoption is attributable to several key advantages: the commercial availability of a vast array of boronic acids, the generally mild reaction conditions, and the low toxicity of the boron-containing reagents and byproducts compared to other organometallic compounds.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for Suzuki-Miyaura cross-coupling reactions involving aryl boronic acids, with a focus on the underlying principles that govern the choice of reagents and conditions.
Core Principles: Understanding the Mechanistic Landscape
A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components: a palladium catalyst, a ligand, a base, and a solvent system. Each plays a critical role in the catalytic cycle, which facilitates the coupling of an organohalide with an aryl boronic acid.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle.[4][5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of a palladium(0) complex to an organic halide (Ar¹-X), forming a palladium(II) intermediate.[4][5] The reactivity of the halide is a crucial factor, with the rate of oxidative addition typically following the trend I > OTf > Br > Cl.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron species (Ar²-BY₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making the organic group more nucleophilic.[1][5][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹ and Ar²) from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
The Critical Role of Reagents
Palladium Catalyst: The heart of the reaction is the palladium catalyst. While a variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, the active catalyst is a Pd(0) species.[7] For Pd(II) precatalysts, an in situ reduction to Pd(0) is required to initiate the catalytic cycle.
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[7] Electron-rich and sterically bulky phosphine ligands are commonly employed as they promote both the oxidative addition and reductive elimination steps.[6] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[1][8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][7] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and inorganic components of the reaction.[7] Often, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is used.[1][7] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Experimental Workflow and Protocols
A systematic approach is key to achieving reproducible and high-yielding Suzuki-Miyaura cross-coupling reactions. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol: A General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid. The specific conditions may require optimization depending on the substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.
-
Degassing: Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Solvent and base optimization for Suzuki reactions with protected boronic acids
Application Note & Protocols
Topic: Solvent and Base Optimization for Suzuki Reactions with Protected Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enhancing the Reliability of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact, recognized with the 2010 Nobel Prize in Chemistry, is particularly evident in the pharmaceutical and materials science industries for constructing complex molecular architectures like biaryls and polyolefins.[1][2]
The reaction's core components are an organohalide, an organoboron species, a palladium catalyst, and a base.[1][4][5] While powerful, the classic Suzuki reaction is often hampered by the instability of the key organoboron reagent: the boronic acid. Many boronic acids, especially those containing heteroaromatic or electron-rich systems, are susceptible to degradation pathways like protodeboronation, where the C-B bond is cleaved by a proton source, diminishing yields and complicating purification.[6][7][8]
To overcome this critical limitation, the field has increasingly adopted the use of protected boronic acids . By converting the boronic acid to a more stable boronate ester, chemists can significantly improve the reagent's shelf-life and handling characteristics. This application note focuses on two of the most prevalent classes of protected boronic acids: Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates . We will delve into the mechanistic roles of the solvent and base and provide detailed protocols for their systematic optimization to ensure robust and reproducible Suzuki-Miyaura couplings.
The Rationale for Boronic Acid Protection
The instability of many boronic acids stems from the vacant p-orbital on the boron atom, which makes it susceptible to nucleophilic attack and subsequent protonolysis. Protection strategies mask this reactivity.
-
Pinacol Boronic Esters: These are formed by condensing a boronic acid with pinacol. They are generally more stable than the corresponding boronic acids and are widely used in synthesis.[1][9][10][11]
-
MIDA Boronates: These reagents, developed by the Burke group, are exceptionally stable, air- and moisture-tolerant crystalline solids.[12][13][14] The MIDA ligand forms a dative bond with the boron atom, converting it to a tetrahedral sp³-hybridized center, which is unreactive under standard anhydrous cross-coupling conditions.[13][15] This unique stability allows for a "slow-release" of the active boronic acid upon exposure to a mild aqueous base, enabling iterative cross-coupling strategies that were previously unattainable.[12][13]
Caption: Structures of common boronic acid reagents.
The Mechanistic Imperative: Why Solvent and Base are Critical
The success of a Suzuki coupling hinges on the delicate interplay of the components within the catalytic cycle. The solvent and base are not mere additives; they are active participants that dictate the efficiency of each step.
The Suzuki Catalytic Cycle: A Primer
Understanding the fundamental steps of the catalytic cycle is essential to appreciate the roles of the solvent and base.[1][4][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: This is the key bond-forming step where the organic group (R²) is transferred from the boron atom to the palladium center. This step is critically dependent on the base.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The generalized Suzuki-Miyaura catalytic cycle.
The Role of the Base: The Activator
The base is arguably the most critical variable in the transmetalation step. Its primary function is to activate the organoboron species.[17][18][19][20] The neutral boronic acid (or boronate ester) is not sufficiently nucleophilic to transmetalate to the palladium center efficiently. The base reacts with the boronic acid to form a more electron-rich, nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium.[18][20]
-
Causality: A weak base may not generate a sufficient concentration of the active boronate species, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can promote undesired side reactions, such as the decomposition of sensitive starting materials or products.[20] For protected boronic acids, the base also facilitates the crucial in-situ deprotection.
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Notes |
| K₂CO₃ | 10.3 | Aqueous/organic biphasic | A good first choice for general screening; mild and inexpensive.[21] |
| Cs₂CO₃ | 10.3 | Aqueous or anhydrous | More soluble in organic solvents than K₂CO₃; often effective when others fail. |
| K₃PO₄ | 12.3 | Aqueous or anhydrous | A stronger base, often used for less reactive substrates like aryl chlorides.[6] |
| NaOH | 15.7 | Aqueous/organic biphasic | Strong base; can cause substrate degradation but is sometimes necessary.[6] |
| KF | 3.2 | Anhydrous | A mild base, particularly useful for minimizing protodeboronation.[6] |
| Organic Bases (e.g., NEt₃) | 10.7 | Anhydrous | Can be effective, especially in specific applications like micellar catalysis.[22] |
The Role of the Solvent: The Modulator
The solvent system influences nearly every aspect of the reaction.[23][24][25] Its roles include:
-
Solubilization: Dissolving the organic substrates, catalyst, and, in some cases, the base.
-
Catalyst Stabilization: Coordinating solvents can stabilize the active palladium species.
-
Rate and Selectivity: The polarity of the solvent can dramatically affect reaction rates and, in some cases, even switch the chemoselectivity of a reaction.[26][27] For instance, polar aprotic solvents like DMF can stabilize anionic transition states, altering the preferred site of oxidative addition on a molecule with multiple electrophilic sites.[26]
-
Base Activation: In biphasic systems, water is required to dissolve the inorganic base, allowing it to participate in the reaction at the phase interface.[1][28]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Type | Boiling Point (°C) | Notes |
| 1,4-Dioxane | Polar Aprotic Ether | 101 | A very common and effective solvent, often used with water.[1][21] |
| Toluene | Nonpolar Aromatic | 111 | Good for higher temperatures; often used in biphasic systems.[1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | A good general-purpose solvent, but its low boiling point limits reaction temperature.[1][2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Amide | 153 | Excellent solvating power for polar substrates, but can be difficult to remove.[1][2] |
| Acetonitrile (MeCN) | Polar Aprotic Nitrile | 82 | Good for polar substrates; can influence selectivity.[21][26] |
| Water | Protic | 100 | Used as a co-solvent to dissolve bases; essential for MIDA boronate deprotection.[2][22] |
Experimental Protocols: A Systematic Approach to Optimization
A systematic screening approach is the most efficient path to identifying optimal reaction conditions. The following protocols are designed to be self-validating, starting with a general screen and moving to specific conditions for protected boronates.
Workflow for Solvent and Base Optimization
Caption: A systematic workflow for reaction optimization.
Protocol 1: General Screening of Solvents and Bases
This protocol is designed for an initial screen using an array of conditions in parallel.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Protected boronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Selected solvents (degassed)
-
Selected bases (finely powdered)
-
Reaction vials with stir bars
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Preparation: In an array of reaction vials, add the aryl halide (e.g., 0.1 mmol), the protected boronic acid (0.12 mmol), and the selected base (3.0 equiv).
-
Inerting: Seal the vials and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst to each vial.
-
Solvent Addition: Add the degassed solvent (e.g., 1.0 mL, 0.1 M) to each vial via syringe. For aqueous systems, a common ratio is 4:1 or 10:1 organic solvent to water.[6]
-
Reaction: Place the vials in a preheated heating block or oil bath (e.g., 80-100 °C) and stir vigorously for a set time (e.g., 12 hours).
-
Analysis: After cooling, quench a small aliquot from each reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, LC-MS, or GC-MS to determine the relative conversion to the desired product.
Table 3: Example Screening Array
| Vial | Solvent (v/v) | Base |
| 1 | Dioxane / H₂O (4:1) | K₂CO₃ |
| 2 | Dioxane / H₂O (4:1) | K₃PO₄ |
| 3 | Toluene / H₂O (10:1) | Cs₂CO₃ |
| 4 | THF / H₂O (4:1) | K₃PO₄ |
| 5 | DMF (anhydrous) | K₃PO₄ |
| 6 | Acetonitrile / H₂O (4:1) | K₂CO₃ |
Protocol 2: Optimized Conditions for Pinacol Boronic Esters
Pinacol esters generally require aqueous basic conditions to hydrolyze the ester and initiate the catalytic cycle.
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the pinacol boronic ester (1.1-1.5 equiv), K₃PO₄ (3.0 equiv), and a stir bar.
-
Seal the vessel and purge with Argon for 15 minutes.
-
Under positive Argon pressure, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to achieve 0.1-0.5 M concentration).[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.[6]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol 3: "Slow-Release" Coupling with MIDA Boronates
The key to using MIDA boronates is the presence of a mild aqueous base to trigger the slow deprotection and release of the boronic acid into the reaction medium. Anhydrous conditions will not work. [13][15]
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the vessel and thoroughly purge with an inert gas.
-
Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%) if required.
-
Add a degassed solvent mixture of THF and water (e.g., 4:1 v/v) to achieve a concentration of ~0.2 M.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within a few hours.
-
Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous workup as described in Protocol 2. The MIDA ligand byproduct is water-soluble and easily removed during extraction.
Troubleshooting Common Issues
Table 4: Troubleshooting Guide for Suzuki Couplings with Protected Boronates
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Incorrect base/solvent combination. 3. Reaction temperature too low. 4. For MIDA boronates: lack of water. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[6] 2. Perform a systematic screen (Protocol 1). 3. Increase the reaction temperature in increments. 4. Ensure an aqueous co-solvent is used for MIDA boronates.[13][15] |
| Significant Protodeboronation | 1. Base is too strong. 2. Presence of excess water with a sensitive boronic acid. 3. High reaction temperature. | 1. Switch to a milder base like KF or K₂CO₃.[6] 2. Reduce the amount of water or, if possible with pinacol esters, try anhydrous conditions with a base like KF. 3. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1][6] 2. Consider using a Pd(0) source or a precatalyst known for rapid activation. |
| Stalled Reaction | 1. Catalyst deactivation. 2. Poor solubility of reagents. | 1. Use a more robust ligand (e.g., a biarylphosphine like XPhos or SPhos). 2. Change to a solvent with better solvating power like DMF or increase the solvent volume. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lima, F., & Ribeiro, M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Ribeiro, M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Zavada, J. W., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Sci-Hub. (n.d.). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. [Link]
-
Various Authors. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts. [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Sherwood, J. R., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. [Link]
- Le, C. M., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
-
Bellina, F., et al. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Wisniewski, S. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Pearson. (2022). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Camm, K. D., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Li, J., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- ResearchGate. (2025).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. MIDA Boronates [sigmaaldrich.com]
- 14. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]
- 15. books.rsc.org [books.rsc.org]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
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- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. pure.york.ac.uk [pure.york.ac.uk]
- 25. [PDF] Solvent effects in palladium catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 26. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid Reactions
Introduction: Navigating the Purification Challenges of Modern Cross-Coupling Products
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a valuable building block in this arena, enabling the introduction of a protected phenolic moiety that is crucial in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. However, the very features that make this reagent and reaction so useful also introduce specific and often complex purification challenges.
Products derived from this reagent are bifunctional, possessing a bulky, lipophilic tert-butoxycarbonyl (Boc) group and a newly formed biaryl system. This duality in chemical nature, coupled with the inherent side-products of the Suzuki-Miyaura reaction, necessitates a multi-faceted and well-considered purification strategy. This guide provides researchers, scientists, and drug development professionals with a detailed framework for purifying these valuable compounds, moving beyond generic protocols to explain the underlying rationale for each methodological choice.
Understanding the Impurity Profile: The First Step to Purity
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. In a typical Suzuki-Miyaura reaction involving this compound, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Residual aryl halide and this compound.
-
Homocoupling Products: Biaryl compounds arising from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.[2]
-
Protodeboronation Byproduct: The replacement of the boronic acid group with a hydrogen atom, yielding tert-butyl phenyl carbonate. This is a common side reaction, often exacerbated by strong bases and the presence of water.[3]
-
Palladium Catalyst Residues: Residual palladium from the catalyst, which must be removed to very low levels, especially for pharmaceutical applications.[4]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).
-
Potential Boc-Deprotected Species: The Boc group on the phenol is susceptible to cleavage under certain basic conditions, which can lead to the formation of phenolic impurities.[5]
The physical properties of these impurities relative to the desired product will dictate the most effective purification strategy.
A Multi-Modal Purification Strategy
No single technique is universally optimal for purifying the products of these reactions. A strategic combination of methods is often required to achieve high purity. The following sections detail the most effective techniques, providing both the "how" and the "why."
Initial Work-up: The Foundation of a Clean Product
The initial aqueous work-up is a critical first step to remove the bulk of inorganic salts and water-soluble impurities.
Core Principle: The choice of aqueous wash is dictated by the need to remove the base and boronic acid-derived impurities without compromising the integrity of the Boc-protected product.
Protocol:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
A dilute aqueous base solution (e.g., 1 M NaOH or KOH) to remove unreacted boronic acid by converting it to the water-soluble boronate salt.[6]
-
Water to remove the majority of the inorganic base from the reaction.
-
Brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Causality Behind the Choices:
-
Basic Wash: Boronic acids are acidic and will partition into an aqueous basic layer as their corresponding boronate salts. This is a highly effective method for removing excess boronic acid.
-
Solvent Choice: Ethyl acetate is a common choice due to its good solvating power for many biaryl products and its immiscibility with water.
Chromatographic Purification: The Workhorse of Separation
Flash column chromatography is the most common and versatile method for separating the desired product from organic-soluble impurities.
Core Principle: Separation is achieved based on the differential adsorption of the components of the mixture to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Protocol for Flash Chromatography:
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent. This "dry loading" technique generally provides better resolution than loading the sample as a solution.[7]
-
Column Packing: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material.
-
Elution:
-
Begin with a non-polar mobile phase (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate.
-
A typical starting gradient might be 5% ethyl acetate in hexanes, gradually increasing to 20-30% or higher based on TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine the fractions containing the pure product and concentrate under reduced pressure.
Data Presentation: Mobile Phase Selection
The choice of mobile phase is critical for successful separation. The following table provides starting points for mobile phase selection based on the polarity of the biaryl product.
| Product Polarity | Recommended Starting Mobile Phase (Hexane/Ethyl Acetate) |
| Low | 95:5 |
| Medium | 90:10 |
| High | 80:20 |
Crystallization: The Path to High Purity
For solid products, crystallization can be a highly effective and scalable purification technique, often yielding material of very high purity.
Core Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures.
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl systems include mixtures of hexanes and a more polar solvent like ethyl acetate or methanol.[8]
-
Dissolution: Dissolve the crude or semi-pure product in the minimum amount of the hot solvent system.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Causality Behind the Choices:
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Washing with Cold Solvent: Using cold solvent for washing minimizes the dissolution of the desired product while effectively removing soluble impurities.
Scavenger Resins: Targeted Impurity Removal
Scavenger resins are functionalized solid supports designed to bind and remove specific impurities from a solution, simplifying the work-up process.
Core Principle: These resins possess functional groups that react selectively with certain types of impurities, allowing for their removal by simple filtration.
Protocol for Palladium Removal using a Thiol-Functionalized Scavenger:
-
Selection: Choose a scavenger resin with high affinity for palladium, such as SiliaMetS® Thiol.
-
Application: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., toluene, THF). Add the scavenger resin (typically 5-10 equivalents relative to the palladium catalyst) to the solution.
-
Scavenging: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours.
-
Removal: Filter off the resin to remove the palladium-scavenger complex.
-
Isolation: Concentrate the filtrate to recover the purified product.
Data Presentation: Scavenger Resin Efficiency
| Scavenger Type | Target Impurity | Typical Conditions |
| Thiol-functionalized Silica | Palladium | Toluene, 40°C, 4h |
| Diethanolamine (DEAM) Resin | Boronic Acids | DCM or THF, RT, 2-12h |
Special Consideration: Stability of the Phenolic Boc Group
A critical factor in the purification of products from this compound is the stability of the Boc protecting group. While generally stable, the Boc group attached to a phenol is more labile to basic conditions than a Boc-protected amine.[5]
Key Insights:
-
Base Strength: Strong bases like sodium hydroxide or potassium phosphate, especially in the presence of protic solvents like methanol at elevated temperatures, can cause partial or complete cleavage of the phenolic Boc group.[5]
-
Work-up Conditions: Prolonged exposure to basic aqueous solutions during the work-up should be avoided.
-
Chromatography: Silica gel is acidic and generally does not cause deprotection of the Boc group during chromatography.
Mitigation Strategies:
-
Use milder bases in the Suzuki-Miyaura reaction, such as potassium carbonate or cesium carbonate, if compatible with the specific coupling partners.
-
Keep the temperature of the reaction as low as possible while still achieving a reasonable reaction rate.
-
Perform the basic aqueous wash during the work-up quickly and at room temperature.
Conclusion: A Pathway to Purity
The purification of products from reactions involving this compound requires a systematic and informed approach. By understanding the potential impurity profile and the chemical properties of both the product and the impurities, a robust purification strategy can be devised. The combination of a carefully executed aqueous work-up, followed by flash column chromatography, and potentially a final recrystallization or treatment with a scavenger resin, provides a reliable pathway to obtaining highly pure materials. The protocols and rationales presented in this guide are intended to empower researchers to tackle these purification challenges with confidence, ensuring the integrity of their synthetic intermediates and final products.
References
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Google Patents. (2010).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Miyamoto, H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Nakamura, K., et al. (2004). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 45(3), 495-499.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for improving yield and overcoming common challenges in Suzuki-Miyaura cross-coupling reactions that utilize (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid. Our goal is to synthesize field-proven insights with fundamental chemical principles to empower you to optimize your experiments effectively.
The subject of our focus, this compound, is a valuable building block, particularly in pharmaceutical synthesis, due to the presence of a latent phenol functionality protected by a tert-butoxycarbonyl (Boc) group.[1] However, its specific electronic and structural properties present unique challenges that can lead to diminished yields if not properly addressed.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when using this reagent, presented in a direct question-and-answer format.
Issue 1: Persistently Low or No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in very low conversion of my starting materials. What are the primary causes and how can I improve the yield?
Answer: Low conversion is a multifaceted issue often stemming from suboptimal reaction parameters that fail to account for the specific nature of this boronic acid. The key factors to investigate are the catalyst system, base selection, and reaction conditions.
Root Causes & Optimization Strategies:
-
Inefficient Catalyst System: The electron-rich nature of the (3-(Boc-oxy)phenyl) ring, due to the oxygen atom's donating effect, can make the final reductive elimination step of the catalytic cycle sluggish. A mismatched catalyst and ligand will fail to drive the reaction to completion.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting steps, particularly oxidative addition and reductive elimination.[3][4] Buchwald-type biarylphosphine ligands are the gold standard for challenging couplings.[5][6]
-
Recommendation: Start with a pre-formed palladium(II) precatalyst complexed with a Buchwald ligand (e.g., XPhos Pd G3, SPhos Pd G2). These are often more effective and convenient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[7] If conversion remains low, consider increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol%.[4][5]
-
-
Inappropriate Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] However, the Boc protecting group is susceptible to cleavage under harsh basic conditions.
-
Solution: Use a moderately strong, non-nucleophilic inorganic base.
-
Recommendation: Potassium phosphate (K₃PO₄) is often an excellent first choice, providing a good balance of reactivity while minimizing side reactions.[8][10] Potassium carbonate (K₂CO₃) is another reliable, milder option.[11] Avoid strong hydroxide (NaOH, KOH) or alkoxide (KOtBu) bases, which can readily hydrolyze the Boc group.
-
-
Suboptimal Temperature and Solvents: Insufficient thermal energy can prevent the reaction from overcoming its activation barriers. Conversely, excessively high temperatures can accelerate decomposition pathways.
-
Solution: Choose a high-boiling point aprotic solvent that provides good solubility for all components.
-
Recommendation: Anhydrous 1,4-dioxane or toluene, often with a small amount of water, are standard choices.[5][11] The water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[3] Reactions typically require heating, with temperatures between 80-110 °C being a common starting point.[3][12]
-
Issue 2: Significant Protodeborylation Side Product
Question: I'm observing a significant amount of phenol protected with a Boc group (tert-butyl (3-hydroxyphenyl)carbonate) as a byproduct, indicating my boronic acid is being consumed. What is this side reaction and how do I prevent it?
Answer: This is a classic case of protodeborylation (or protodeboronation), a common side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[13] This process is particularly problematic for electron-rich boronic acids like this compound and is often catalyzed by the base and water present in the reaction.[13][14][15]
Strategies to Minimize Protodeborylation:
-
Use a More Stable Boron Reagent: Boronic acids are in equilibrium with other boron species. Converting them to a more stable form can suppress decomposition.
-
Employ Anhydrous Conditions: Since water is a reactant in the protodeborylation pathway, minimizing its presence can significantly reduce the formation of this side product.
-
Solution: Use thoroughly dried solvents and reagents. Consider bases that do not require water for activation, although this can sometimes slow the desired coupling. For highly sensitive substrates, strictly anhydrous conditions are recommended.[3]
-
-
Accelerate the Cross-Coupling: The most effective strategy is to ensure the rate of the desired Suzuki coupling is much faster than the rate of protodeborylation.
Issue 3: Cleavage of the Boc Protecting Group
Question: My analysis shows the formation of 3-hydroxyphenylboronic acid or the final coupled product without the Boc group (a biaryl phenol). What is causing the deprotection?
Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, but it also exhibits sensitivity to strong bases and high temperatures, especially over long reaction times. Its cleavage during the Suzuki reaction leads to a mixture of products and complicates purification.
Preventing Boc Group Cleavage:
-
Base Selection is Crucial: As mentioned previously, strong bases are the primary culprit for Boc cleavage in this context.
-
Control Reaction Temperature and Time: Thermal decomposition can contribute to the loss of the Boc group.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80 °C).[3] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "out-of-the-box" catalyst system to try first for this specific boronic acid? A1: For a robust starting point, we recommend a second-generation (G2) or third-generation (G3) Buchwald precatalyst. Specifically, XPhos Pd G3 or SPhos Pd G2 are excellent choices.[2][5] They offer high activity for electron-rich boronic acids and are air- and moisture-stable, simplifying reaction setup.[6] Use this with K₃PO₄ as the base in a 1,4-dioxane/water solvent system.
Q2: Is rigorous degassing of solvents necessary? A2: Absolutely. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[4][8] Solvents should be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
Q3: My aryl halide partner is an unreactive aryl chloride. What modifications should I make? A3: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[9][18] To couple them successfully, you will need a more potent catalyst system. Use a highly electron-rich and bulky ligand like SPhos or XPhos, as these are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[6][9] You may also need to use a higher reaction temperature and potentially a higher catalyst loading.
Q4: How can I purify my final product if I have contamination from the protodeborylated side product? A4: The desired biaryl product and the protodeborylated side product (tert-butyl (3-hydroxyphenyl)carbonate) often have very similar polarities, making chromatographic separation difficult.[19] If separation is challenging, consider a chemical purification strategy. The Boc-protected phenol byproduct can sometimes be selectively hydrolyzed to the more polar free phenol under mild acidic conditions (e.g., TFA in DCM), which can then be easily removed by an aqueous base wash or by silica gel chromatography.[20]
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G2 (or similar precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Vial Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add enough of this solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vessel in a preheated heating block or oil bath set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3][21]
Visualized Mechanisms and Workflows
Key Reagent Structure
Caption: Structure of the key boronic acid reagent.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.[3]
References
- BenchChem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. Optimizing base selection for Suzuki reactions with sensitive substrates.
- Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Wikipedia. Protodeboronation. Available from: [Link]
- BenchChem. Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
- Al-Zoubi, R. M. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa.
-
Chen, L., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
LeBlond, C. R., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available from: [Link]
-
Haibach, M. C., et al. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]
- BenchChem. Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Dračínský, M., et al. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available from: [Link]
- Browne, D. L. Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
Byrne, L. S., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Available from: [Link]
-
Wang, H., et al. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Suzuki Coupling with High-Purity Boronic Esters.
-
Gandeepan, P., et al. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
McDonald, R. I., et al. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available from: [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. Available from: [Link]
- R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Side Reactions of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support guide for (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid. This versatile reagent is a cornerstone in medicinal chemistry and materials science for synthesizing complex biaryl structures containing a masked phenol moiety. However, its reactivity profile can lead to specific side reactions that diminish yields and complicate purification. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent these common issues, ensuring the success of your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a low yield, and I'm seeing a major byproduct with a mass corresponding to the loss of the boronic acid group. What is happening?
A: This is a classic sign of protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1] The resulting byproduct is tert-butyl (3-hydroxyphenyl)carbonate. This side reaction is often promoted by the presence of a proton source (like water) and can be catalyzed by either acid or base.[1][2] Given the electron-donating nature of the Boc-protected oxygen, the aryl ring is relatively electron-rich, which can increase its susceptibility to this reaction.
Q2: My reaction is clean, but I'm isolating a significant amount of a symmetrical biaryl impurity—a dimer of my boronic acid starting material. What causes this?
A: You are observing homocoupling . This side reaction forms di-tert-butyl (biphenyl-3,3'-diyl) dicarbonate. The most common cause is the presence of dissolved oxygen in your reaction mixture.[3][4] Oxygen can interact with the palladium catalyst to form peroxo species that facilitate the unwanted coupling of two boronic acid molecules.[3] A less common pathway involves a direct reaction between a Pd(II) species and the boronic acid.[5]
Q3: My LC-MS analysis shows that my Boc protecting group is being cleaved, but my starting material seems fine by NMR. Is the Boc group unstable under Suzuki conditions?
A: While possible, it's more likely an analytical artifact. The Boc group is generally stable to the basic conditions used in most Suzuki-Miyaura couplings.[6][7] However, it is highly sensitive to acid.[8][9] Many standard reverse-phase LC-MS methods use mobile phases containing acidic additives like formic acid or trifluoroacetic acid (TFA), which can easily cleave the Boc group in the instrument, giving a false positive for deprotection.[7] Always confirm deprotection by analyzing the crude reaction mixture with ¹H NMR or by using a neutral LC-MS method. If deprotection is confirmed in the reaction pot, it points to an unexpected source of acid in your reagents or solvent.
Q4: What are the best general starting conditions for a Suzuki-Miyaura coupling with this reagent to maximize success?
A: A robust starting point is to use a modern palladium precatalyst with a biarylphosphine ligand, a carbonate base, and a rigorously degassed solvent system. See Protocol 1 below for a detailed, reliable starting procedure that balances efficacy and operational simplicity.
Troubleshooting Guide: A Deep Dive into Side Reactions
Protodeboronation: The C-B Bond Cleavage Problem
Protodeboronation is arguably the most common failure mode when using arylboronic acids.[1] Understanding its mechanism is key to preventing it.
Mechanism: The reaction involves the protonolysis of the carbon-boron bond. This can occur through different pathways, but in the context of a Suzuki coupling, a base-catalyzed mechanism is most relevant. The base activates the boronic acid to a boronate species, which then reacts with a proton source (typically water) to yield the unwanted arene.[1][10]
Detection:
-
LC-MS: Look for a mass corresponding to your starting material minus B(OH)₂ plus H.
-
¹H NMR: Compare the aromatic region of your crude spectrum to a reference of the deboronated byproduct, tert-butyl (3-hydroxyphenyl)carbonate.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Example Protocol Adjustment |
| Use Anhydrous Conditions | Water is the most common proton source for this side reaction.[11] Removing it starves the protodeboronation pathway. | Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene). Ensure the base is finely powdered and dried under vacuum. |
| Select a Milder, Non-Hydroxide Base | Strong bases (like NaOH, KOH) or highly basic conditions in aqueous media can accelerate protodeboronation.[11] | Switch from strong bases like K₃PO₄ to weaker inorganic bases like K₂CO₃ or Cs₂CO₃. Potassium fluoride (KF) is also an excellent choice under anhydrous conditions.[11] |
| Convert to a Boronate Ester | Boronate esters, such as pinacol esters (Bpin), are more stable to protodeboronation. They act as a "slow release" form of the boronic acid under the reaction conditions.[12] | Before the coupling, stir the boronic acid with an equivalent of pinacol in a solvent like toluene or THF, removing water via a Dean-Stark trap or molecular sieves. |
| Use Potassium Aryltrifluoroborate Salts | K[ArBF₃] salts are highly crystalline, bench-stable solids that exhibit enhanced stability against protodeboronation compared to the free boronic acids.[13] | Prepare the salt by treating the boronic acid with KHF₂ in aqueous methanol. |
Homocoupling: The Dimerization Problem
The formation of symmetrical biaryls is a clear indicator of suboptimal reaction conditions, specifically related to atmospheric control.
Mechanism: The dominant mechanism for homocoupling involves dissolved O₂. It is believed that Pd(0) reacts with O₂ to form a palladium-peroxo complex, which can then transmetalate with two molecules of the boronic acid, leading to the dimer after reductive elimination.[3][4]
Detection:
-
LC-MS: Look for a mass corresponding to (2 x Ar) - (2 x B(OH)₂) + 2H, where Ar is your boronic acid structure.
-
¹H NMR: The product is often symmetric, leading to a simpler-than-expected aromatic signal pattern.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Example Protocol Adjustment |
| Rigorous Degassing | This is the most critical step to prevent homocoupling. It removes the dissolved oxygen required for the primary side-reaction pathway.[5] | Sparge the solvent with an inert gas (N₂ or Ar) for 20-30 minutes before adding reagents. For maximum efficiency, use three freeze-pump-thaw cycles. |
| Maintain a Positive Inert Atmosphere | Prevents atmospheric oxygen from re-entering the reaction vessel during the experiment. | Run the reaction in a sealed vessel or under a balloon filled with nitrogen or argon. |
| Use an Active Pd(0) Source or Precatalyst | Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. If this is inefficient, side reactions involving Pd(II) can occur.[5] Modern Pd(0) precatalysts ensure rapid entry into the catalytic cycle. | Use a well-defined precatalyst like XPhos Pd G3 or SPhos Pd G3.[3] If using Pd(OAc)₂, adding a mild reducing agent like potassium formate can help suppress homocoupling.[5] |
Visualizing Reaction Pathways
A successful Suzuki-Miyaura coupling relies on the desired catalytic cycle outcompeting the side reactions.
Caption: Desired vs. Undesired Pathways.
The above diagram illustrates the main Suzuki-Miyaura catalytic cycle and the two primary off-cycle side reactions, protodeboronation and homocoupling, that consume the boronic acid starting material.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a reliable starting point for many systems.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Protocol for Suppressing Side Reactions
This protocol incorporates best practices to minimize protodeboronation and homocoupling.
-
Reagent Preparation: To a flame-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered, oven-dried K₂CO₃ (3.0 equiv).
-
Solvent Preparation: In a separate flask, sparge anhydrous 1,4-dioxane with argon for 30 minutes.
-
Reaction Setup: Seal the reagent flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add a modern precatalyst (e.g., SPhos Pd G3, 1 mol%). The use of SPhos is often beneficial for electron-rich coupling partners.[3]
-
Solvent Transfer: Transfer the degassed anhydrous dioxane to the reaction flask via cannula or syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues.
Caption: A logical workflow for troubleshooting.
References
-
Czaplik, W. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Czaplik, W. M., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Lemoucheux, L., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2019). base free suzuki coupling ? (more description in comments). r/Chempros. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Newman, N. R., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Catalysis. Available at: [Link]
-
PharmaCompass. (n.d.). {3-[(tert-butoxy)carbonyl]phenyl}boronic acid. PharmaCompass. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (2015). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid. Google Patents.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing homocoupling of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Technical Support Center: (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
A Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that unwanted side reactions are a significant barrier to achieving high yields and product purity, particularly when working with functionalized reagents. This guide provides in-depth troubleshooting advice and optimized protocols specifically designed to address the common challenge of boronic acid homocoupling, with a focus on sensitive substrates like this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a major issue in my Suzuki-Miyaura reaction?
A: Boronic acid homocoupling is a dimerization side reaction where two molecules of your boronic acid couple to form a symmetrical biaryl. In the context of your work with this compound, this results in the formation of 3,3'-bis((tert-Butoxycarbonyl)oxy)-1,1'-biphenyl instead of your desired cross-coupled product. This side reaction consumes your valuable boronic acid, reduces the yield of the target molecule, and introduces a byproduct that can be difficult to separate during purification.
The formation of this homocoupled product is primarily driven by two interconnected mechanistic pathways that compete with the desired catalytic cycle:
-
Oxidative Homocoupling: The presence of molecular oxygen in the reaction mixture is a major contributor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the dimerization of the boronic acid.[3]
-
Pd(II) Precatalyst Reduction: Many common protocols use a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂). For the catalytic cycle to begin, this Pd(II) must be reduced to the active Pd(0) state. The boronic acid itself can act as the reducing agent, and in the process, two molecules of the boronic acid are consumed to form the homocoupled dimer.[3][4]
Below is a diagram illustrating how the homocoupling pathway (in red) diverts from the desired Suzuki-Miyaura catalytic cycle (in blue).
Q2: I am observing significant homocoupling. What is the most critical first step to troubleshoot my reaction?
A: The most impactful and immediate action is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. Oxygen is a known promoter of homocoupling.[1] Even in a well-sealed flask, residual oxygen in the headspace and dissolved in the solvents can be sufficient to cause significant byproduct formation.[5]
Actionable Solution: Rigorous Deoxygenation
You must thoroughly degas your solvents and the reaction mixture itself. Sparging with an inert gas (bubbling argon or nitrogen through the liquid) for 20-30 minutes is a standard and effective method.[6] For maximum oxygen removal, especially with sensitive substrates, a "freeze-pump-thaw" cycle is recommended.[6]
| Method | Procedure | Best For |
| Inert Gas Sparging | Bubble a steady stream of argon or nitrogen through the solvent(s) for 20-30 minutes before addition. Then, sparge the assembled reaction mixture for another 10-15 minutes. | Most standard applications. Quick and effective for reducing oxygen to low ppm levels. |
| Freeze-Pump-Thaw | 1. Freeze the solvent in the flask using liquid nitrogen. 2. Apply high vacuum to remove gases above the frozen solid. 3. Close the flask to vacuum and thaw. 4. Repeat 2-3 times. | Highly sensitive reactions requiring near-complete oxygen removal. |
Always maintain a positive pressure of inert gas (e.g., via a balloon or a bubbler) throughout the entire reaction setup and duration to prevent atmospheric oxygen from re-entering.[6]
Q3: My palladium precatalyst seems to be promoting homocoupling. What can I do?
A: This is a common issue when using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The boronic acid is consumed to generate the active Pd(0) catalyst, leading directly to the homocoupled byproduct.[3][6] There are two highly effective strategies to counter this.
Strategy 1: Use a Pd(0) Catalyst Source Directly By starting with a palladium source already in the active Pd(0) oxidation state, you eliminate the need for the in-situ reduction step that consumes your boronic acid.
Strategy 2: Add a Mild Reducing Agent If you must use a Pd(II) precatalyst, incorporating a mild reducing agent can ensure a clean and rapid reduction to Pd(0) without relying on the boronic acid. Potassium formate has been shown to be highly effective, nearly eliminating homocoupling by minimizing the concentration of free Pd(II).[5][7]
The following table compares these approaches:
| Parameter | Pd(II) Precatalyst (e.g., Pd(OAc)₂) | Pd(0) Source (e.g., Pd₂(dba)₃) | Pd(II) + Reducing Agent |
| Homocoupling Risk | High . Boronic acid is consumed during catalyst activation.[3] | Low . Catalyst is already in the active state.[6] | Low . Formate selectively reduces Pd(II).[7] |
| Air Stability | Generally air-stable solids. | Can be air-sensitive, often handled in a glovebox. | Pd(II) source is air-stable. |
| Recommendation | Use only if other options are unavailable, and always with a reducing agent. | Preferred method for sensitive substrates to avoid activation-related side reactions. | Excellent alternative to using a direct Pd(0) source. |
Q4: Can my choice of ligand and base affect the level of homocoupling?
A: Absolutely. The ligand and base are not merely spectators; they critically influence the kinetics and selectivity of the reaction.
-
Ligands: Bulky, electron-rich phosphine ligands are often superior for suppressing homocoupling. These ligands accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps of the desired cycle, making the cross-coupling pathway kinetically more favorable than the competing homocoupling.[8] For challenging couplings, ligands such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) have been shown to provide excellent yields of the cross-coupled product where other ligands failed.[8][9]
-
Base: The base is required to activate the boronic acid, forming a boronate species that is competent for transmetalation.[10] However, for your substrate, this compound, the Boc protecting group is sensitive to strong bases. Harsh conditions can lead to deprotection and other side reactions. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide (NaOH).[11]
The flowchart below can guide your troubleshooting process when encountering homocoupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
How to avoid premature deboronation of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
A Guide to Preventing Premature Deboronation in Cross-Coupling Reactions
Welcome to the technical support center for (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on mitigating premature deboronation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Understanding the Challenge: A Tale of Two Labile Groups
This compound is a valuable building block, offering the potential for sequential functionalization through its boronic acid moiety and the masked phenolic hydroxyl group. However, the successful application of this reagent hinges on understanding the delicate interplay between the stability of the boronic acid and the tert-butoxycarbonyl (Boc) protecting group.
The primary challenge arises from the fact that conditions typically employed in Suzuki-Miyaura cross-coupling reactions (i.e., the presence of a base and elevated temperatures) can trigger a cascade of undesired side reactions. Specifically, the Boc group protecting the phenol is susceptible to base-mediated hydrolysis.[1] Once deprotected, the resulting 3-hydroxyphenylboronic acid is an electron-rich system that is significantly more prone to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3]
This guide will provide you with the knowledge and protocols to maintain the integrity of your starting material and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is premature deboronation and why is it a problem with this reagent?
A1: Premature deboronation is the cleavage of the carbon-boron bond of your boronic acid before it has a chance to participate in the desired cross-coupling reaction.[4] This leads to the formation of tert-butyl phenyl carbonate as a byproduct, consuming your starting material and reducing the overall yield of your target molecule. With this compound, this issue is exacerbated if the Boc group is prematurely cleaved under basic conditions, forming the highly unstable 3-hydroxyphenylboronic acid which rapidly deboronates.
Q2: Is the Boc protecting group on the phenol stable under typical Suzuki coupling conditions?
A2: Not always. While the Boc group on amines is generally stable to a wide range of basic conditions, Boc-protected phenols (aryl tert-butyl carbonates) can be labile to bases.[1][3] Strong bases like NaOH or NaOMe, and even weaker organic bases under prolonged heating, can cleave the Boc group.[1] Therefore, careful selection of a milder base is crucial for preventing deprotection.
Q3: How does the electronic nature of the O-Boc group affect the stability of the boronic acid?
A3: The tert-butoxycarbonyl group is electron-withdrawing, which generally increases the stability of the arylboronic acid compared to electron-rich analogs.[4][5] However, this stabilizing effect is lost upon deprotection. The resulting phenoxide is a strong electron-donating group, which significantly destabilizes the C-B bond and accelerates protodeboronation.[3]
Q4: What are the primary mechanisms of deboronation I should be aware of?
A4: There are two main pathways for deboronation:
-
Protodeboronation: This involves the protonolysis of the C-B bond and can be acid or base-catalyzed.[4] In the context of Suzuki coupling, base-catalyzed protodeboronation is the more common culprit.
-
Oxidative Deboronation: This occurs in the presence of oxidizing agents, including dissolved oxygen, and leads to the formation of a phenol.[6][7] While less common than protodeboronation in Suzuki reactions, it can be a contributing factor to yield loss, especially with prolonged reaction times at high temperatures.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides actionable solutions.
Issue 1: Low Yield of Coupled Product and Significant Formation of tert-Butyl Phenyl Carbonate
This is a classic sign of premature protodeboronation. The key is to ensure the rate of the desired Suzuki coupling outpaces the rate of this side reaction.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Base is too strong or concentration is too high. | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Use the minimum effective amount of base (typically 2-3 equivalents). | Stronger bases can accelerate protodeboronation.[4] Using milder bases at lower concentrations minimizes this side reaction. |
| Reaction temperature is too high. | Lower the reaction temperature. Start with screening temperatures from 60-80 °C. | High temperatures can promote both protodeboronation and thermal decomposition of the catalyst. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Extended reaction times increase the opportunity for side reactions to occur. |
| Presence of excess water. | Use anhydrous solvents and ensure all reagents are dry. If an aqueous base solution is necessary, use degassed water and minimize the volume. | Water is the proton source for protodeboronation.[2] Minimizing its presence can slow down this undesired pathway. |
| Inefficient catalyst system. | Use a highly active palladium catalyst and ligand system, such as a pre-formed Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | A more active catalyst will accelerate the rate of the desired cross-coupling, allowing it to outcompete the slower deboronation reaction. |
Issue 2: Formation of 3-Hydroxyphenylboronic Acid or its Coupled Product
This indicates that the Boc group is being cleaved during the reaction.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Base-mediated hydrolysis of the Boc group. | Avoid strong bases like NaOH, KOH, and alkoxides. Use K₃PO₄ or Cs₂CO₃.[1] | Aryl tert-butyl carbonates are susceptible to cleavage by strong bases. Milder inorganic bases are less likely to cause premature deprotection. |
| High reaction temperature. | Reduce the reaction temperature. High temperatures can lead to thermolytic cleavage of the Boc group. | The Boc group can be thermally labile, especially under prolonged heating. |
| Acidic impurities in reagents or solvents. | Use high-purity, freshly opened solvents and reagents. | The Boc group is highly sensitive to acid. Trace acidic impurities can catalyze its removal.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, palladium precatalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the formation of the desired product, as well as any deboronated or deprotected byproducts.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Monitoring of the Reaction
It is highly recommended to monitor the reaction to identify the formation of key species.
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
Procedure:
-
Prepare a standard solution of your starting material, this compound.
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of acidic water (e.g., 0.1% formic acid in water) and dilute with acetonitrile.
-
Analyze the sample by LC-MS.
Key Masses to Monitor (Positive Ion Mode, [M+H]⁺):
-
Starting Material: this compound
-
Deboronated Byproduct: tert-butyl phenyl carbonate
-
Deprotected Intermediate: 3-hydroxyphenylboronic acid
-
Deprotected and Deboronated Byproduct: Phenol
-
Desired Product: Your coupled molecule
Visualizing the Pathways
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting deboronation issues.
Caption: Competing pathways: Suzuki coupling vs. side reactions.
Caption: A decision-tree workflow for troubleshooting deboronation.
References
-
Lee, C.-Y., Ahn, S.-J., & Cheon, C.-H. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154–12160. [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1335-1347. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16479–16489. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Comparison of the reactivities of an electron poor and an electron rich arylboronic acids under conditions stated in Table 1, entry 1 with 0.4 mmol scale reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Ambrosi, A., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstracts of Papers of the American Chemical Society, 261.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Pillitteri, S., Ranjan, P., Van der Eycken, E. V., & Sharma, U. K. (2023). Activation of Boc-protected amino boronic esters. ChemCatChem, 15(18). [Link]
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Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]
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Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10). [Link]
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Fernández, I. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11). [Link]
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Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. [Link]
-
Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471-3474. [Link]
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Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 4(20), 3517-3520. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Wang, Y., & Wang, X. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(45), 8257-8259. [Link]
-
Li, H., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(24), 12154-12160. [Link]
-
Liotta, C. L., et al. (2012). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry, 77(17), 7437-7447. [Link]
-
Truong, Q. D., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. [Link]
-
Bartoli, G., et al. (2005). The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. The Journal of Organic Chemistry, 70(1), 169-174. [Link]
-
Liotta, C. L., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(8), 1639-1647. [Link]
-
Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3839-3847. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(4), 13-16. [Link]
-
A user on Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?[Link]
-
Oka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
-
Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23839. [Link]
-
Wang, J., Liang, Y., & Qu, J. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, (35), 5144-5146. [Link]
-
Oka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2042-2045. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Crude (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Introduction
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a critical building block in modern organic synthesis, notably serving as a key intermediate in the manufacture of APIs like Lumacaftor.[1][2] Its bifunctional nature, containing both a boronic acid and a Boc-protected phenol, makes it highly versatile for creating complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[2]
However, this same bifunctionality presents significant purification challenges. The compound sits at a nexus of instability: the boronic acid moiety is susceptible to degradation pathways like protodeboronation, while the tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to navigate these challenges, offering troubleshooting advice and detailed protocols to achieve high purity.
FAQ: Understanding the Inherent Challenges
This section addresses the fundamental chemical properties that make purifying this compound a non-trivial task.
Q1: What makes this compound particularly difficult to purify?
A: The primary difficulty arises from the compound's dual chemical sensitivities.
-
Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is a protective moiety that is readily cleaved by acid.[5] This hydrolysis, which can be catalyzed by standard purification media like silica gel, results in the formation of 3-hydroxyphenylboronic acid, a significant and often hard-to-remove impurity.[6][7]
-
Reactive Boronic Acid Moiety: Boronic acids are prone to several undesired side reactions. They can undergo protodeboronation (loss of the boronic acid group) under various conditions and can form trimeric anhydrides known as boroxines, which complicates characterization and stoichiometry.[3][8][9]
Q2: What are the most common impurities found in the crude product?
A: Identifying potential impurities is the first step in designing an effective purification strategy. The table below summarizes the most common species.
| Impurity Name | Structure | Formation Pathway | Removal Challenge |
| 3-Hydroxyphenylboronic acid | HO-C₆H₄-B(OH)₂ | Acid- or heat-catalyzed hydrolysis of the Boc group.[4] | Similar polarity to the desired product, making chromatographic separation difficult. |
| tert-Butanol / Isobutylene | (CH₃)₃COH / (CH₃)₂C=CH₂ | Byproducts of Boc group cleavage.[5] | Highly volatile; typically removed under vacuum but can indicate product degradation. |
| Phenol | C₆H₅OH | Protodeboronation of 3-hydroxyphenylboronic acid (a secondary impurity).[3] | Can be difficult to separate from the main product due to similar phenolic acidity. |
| Boroxine (Trimeric Anhydride) | (-B(Ar)-O-)₃ | Dehydration of the boronic acid, often present in equilibrium in the solid state.[8][9] | Complicates NMR analysis and accurate weighing; typically reverts to the boronic acid upon dissolution in protic solvents. |
| Starting Materials | e.g., 3-Carboxyphenylboronic acid | Incomplete reaction during synthesis.[10] | Properties can vary widely, but often possess different acidity, aiding separation. |
| Protodeboronation Product | C₆H₅O-Boc | Loss of the -B(OH)₂ group from the target molecule.[3][11] | Non-polar impurity, generally separable by chromatography or extraction. |
Q3: What is protodeboronation and why is it a major concern?
A: Protodeboronation is the protonolysis of a carbon-boron bond, where a proton (from sources like water, alcohols, or acids) replaces the boronic acid group.[3] This is one of the most common decomposition pathways for arylboronic acids.[11][12] It is problematic because it results in the formation of an impurity (tert-butyl phenyl carbonate) that lacks the key reactive handle needed for subsequent coupling reactions, leading to lower yields and the introduction of a difficult-to-remove byproduct. The reaction can be accelerated by acidic or basic conditions and elevated temperatures.[13][14]
Q4: How stable is the Boc group during standard purification procedures like silica gel chromatography?
A: The Boc group is highly sensitive to acidic environments. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the cleavage of the Boc group.[6] This leads to product decomposition directly on the column, resulting in streaky TLC plates, poor separation, and low recovery of the desired product.[15] Even the use of acidic mobile phase modifiers in HPLC, such as trifluoroacetic acid (TFA), can cause significant deprotection, especially during solvent evaporation.[7]
Troubleshooting Guide: From Problem to Solution
This guide is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Caption: A flowchart for troubleshooting common purification issues.
Detailed Purification Protocols
Given the compound's sensitivities, non-chromatographic methods should be attempted first.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral organic impurities (like the protodeboronation byproduct) and strongly acidic impurities (like leftover 3-carboxyphenylboronic acid). It leverages the weakly acidic nature of the boronic acid.[16][17]
Principle: The boronic acid is deprotonated by a mild aqueous base to form a water-soluble boronate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then carefully re-acidified to regenerate the pure boronic acid, which is extracted back into an organic solvent.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl), pre-chilled to 0-5 °C
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in EtOAc (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Basic Extraction: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.
-
Expert Tip: The organic layer contains neutral impurities. It can be washed with brine, dried, and concentrated to identify any byproducts like the protodeboronation product.
-
-
Acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add chilled 1 M HCl dropwise to precipitate the product. Monitor the pH closely, adjusting to approximately pH 4-5.[17] Over-acidification (pH < 3) risks cleaving the Boc group.
-
Product Extraction: Once the product has precipitated (it may appear as a white solid or an oil), add a fresh portion of EtOAc (equal to the total aqueous volume) to the flask. Transfer to the separatory funnel and shake to extract the product into the organic layer.
-
Final Wash & Dry: Separate the organic layer. Extract the aqueous layer twice more with fresh EtOAc. Combine all organic extracts, wash once with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solvent in vacuo at low temperature (<40 °C) to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This is the preferred method if the product is a solid and a suitable solvent system can be found. It is highly scalable and avoids the potential for decomposition on stationary phases.
Principle: The crude material is dissolved in a minimum amount of a hot solvent in which the product has high solubility, but the impurities have low solubility. Upon cooling, the pure product crystallizes out, leaving the impurities behind in the solvent.
Step-by-Step Procedure:
-
Solvent Screening: Test solubility in small vials. Good single-solvent systems might include hot water or toluene.[18] A common and effective approach is a binary solvent system, such as ethyl acetate/hexanes or toluene/heptane.[16]
-
Dissolution: In a flask, add the crude solid and a small amount of the more soluble solvent (e.g., ethyl acetate). Heat the mixture gently (e.g., in a 40-50 °C water bath) with stirring until all the solid dissolves.
-
Induce Crystallization: Slowly add the less soluble "anti-solvent" (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to clarify.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a refrigerator or ice bath for several hours.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under high vacuum.
Protocol 3: Flash Chromatography on Neutral Alumina
When other methods fail, chromatography may be necessary. To avoid Boc deprotection, neutral alumina is a superior choice to standard silica gel.[6]
Principle: Neutral alumina is a polar stationary phase that lacks the strong acidity of silica gel, thus preserving the integrity of the Boc group. Separation occurs based on the polarity of the components.
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using neutral alumina TLC plates. A gradient of ethyl acetate in hexanes is a good starting point. The target compound should have an Rf value of ~0.3 for good separation.
-
Column Packing: Prepare the column by slurry packing the neutral alumina in the initial, least polar eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of alumina and adding the powder to the top of the column.
-
Elution: Run the column with the chosen eluent system, gradually increasing the polarity (e.g., from 5% EtOAc/Hexanes to 20% EtOAc/Hexanes).
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo at low temperature.
Purity Assessment
After purification, it is crucial to confirm the purity and identity of the final product.
-
¹H NMR Spectroscopy: This is the best method for confirming structural integrity. Look for the characteristic sharp singlet around 1.5 ppm for the nine protons of the tert-butyl group. The absence of a broad phenol -OH peak confirms the Boc group is intact. The integration of aromatic and t-butyl protons should match the expected 4:9 ratio.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for assessing purity and confirming the molecular weight. Use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to avoid acidic conditions that could cause decomposition during the analysis.[8][19] This method will clearly distinguish the product from deprotected or deboronated impurities based on their mass-to-charge ratio.
By understanding the inherent instabilities of this compound and applying the appropriate troubleshooting and purification protocols, researchers can consistently obtain high-purity material essential for successful downstream applications.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
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ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]
-
National Institutes of Health (NIH). (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
American Chemical Society. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
-
National Institutes of Health (NIH). (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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Apicule. (n.d.). (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers. [Link]boronic-acid-220210-56-0)
- Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
-
Royal Society of Chemistry. (2005). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Applications of 3-(tert-Butoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis. [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]
Sources
- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproducts During Boc Deprotection with TFA
Welcome to the technical support center for TFA-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of the tert-butyloxycarbonyl (Boc) protecting group. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and overcome challenges in your specific synthetic context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of byproduct formation during Boc deprotection with TFA?
A1: The primary cause of side-product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2][3] During the acid-catalyzed cleavage of the Boc group by trifluoroacetic acid (TFA), the Boc group is protonated, leading to its decomposition into carbon dioxide, the free amine, and this electrophilic tert-butyl cation.[4][5] This carbocation can then attack any nucleophilic sites within your peptide or substrate, leading to unwanted alkylation byproducts.[1][6] A common indicator of this side reaction is the appearance of species with a mass increase of +56 Da in your LC-MS analysis.[6]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Several amino acid side chains are particularly nucleophilic and therefore at high risk of tert-butylation. Understanding which residues are in your sequence is the first step to proactive mitigation. The most vulnerable are:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[1][7][8]
-
Methionine (Met): The thioether sulfur can be alkylated to form a sulfonium salt, which is often reversible but can complicate purification.[3][6] Oxidation of methionine to its sulfoxide is another common acid-catalyzed side reaction.[9][10][11]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a frequent target, leading to S-tert-butylated residues.[3][6][12]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[2][3]
-
Arginine (Arg): While the guanidinium group is typically protonated, it can still be susceptible to alkylation under certain conditions.[1][2]
Q3: How do "scavengers" work, and why are they essential?
A3: Scavengers are nucleophilic compounds intentionally added to the deprotection or cleavage cocktail.[2] They function by competitively trapping the reactive tert-butyl cation at a much faster rate than the sensitive residues in your peptide.[2][13] By quenching these electrophilic species, scavengers prevent them from reacting with your target molecule, thereby minimizing the formation of alkylation byproducts.[2][14] The choice of scavenger is critical and depends on the specific sensitive amino acids present in your peptide sequence.[6]
Troubleshooting Guides & Optimization
Issue 1: My LC-MS shows a +56 Da adduct on my Tryptophan-containing peptide.
Cause: This is a classic case of tert-butylation of the tryptophan indole ring.[6][7][8] The indole nucleus is one of the most reactive sites for electrophilic attack by the tert-butyl cation.[8][15]
Solution: Employ a scavenger cocktail specifically designed to protect tryptophan.
-
Recommended Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective "hydride donor" scavengers that reduce the tert-butyl cation.[6] Water is also crucial as it can act as a nucleophile to quench the cation, forming tert-butanol.
-
Recommended Cocktail: A standard and highly effective mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2][6] For peptides containing multiple sensitive residues, a more robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) can be used.[6][12][16]
Issue 2: My Methionine-containing peptide shows signs of modification.
Cause: Methionine can undergo two primary side reactions during TFA treatment: S-alkylation by the tert-butyl cation and oxidation to methionine sulfoxide (Met(O)).[9][10] Oxidation can be particularly problematic as it introduces a chiral center and alters the peptide's properties.
Solution: Use scavengers that can both trap cations and create a reducing environment.
-
Recommended Scavengers: Thioanisole is effective at scavenging electrophiles.[6] To address oxidation, dimethyl sulfide (DMS) can be added to reduce any Met(O) back to Met.[9][10] Some specialized cocktails even include ammonium iodide as a reducing agent.[9][16][17]
-
Recommended Cocktail: Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/DMS/ammonium iodide) is specifically designed to prevent methionine oxidation.[9][11][16]
Issue 3: I'm observing incomplete deprotection or other side reactions like aspartimide formation.
Cause:
-
Incomplete Deprotection: This can result from insufficient TFA concentration, short reaction times, or poor resin swelling.[6][18] Some protecting groups, like Arg(Pbf), can be stubborn to remove.[19]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to intramolecular cyclization to form an aspartimide intermediate, particularly at elevated temperatures.[20]
Solution:
-
Optimize Reaction Conditions: Ensure a sufficient concentration of TFA (e.g., 95% in the cleavage cocktail) and adequate reaction time (typically 2-4 hours at room temperature).[2][21] For difficult sequences, cleavage time may need to be extended.
-
Control Temperature: For peptides containing Asp, perform the cleavage at a reduced temperature (e.g., 5 °C) to minimize the rate of aspartimide formation.
-
Solvent Choice: Using a co-solvent like dichloromethane (DCM) can improve resin swelling and ensure the TFA effectively reaches all reaction sites.[18] A common deprotection solution during solid-phase synthesis is 25-50% TFA in DCM.[22][23]
Visualizing the Chemistry
Diagrams can clarify the complex reactions occurring during deprotection.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chempep.com [chempep.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid and similar sterically demanding or electron-rich boronic acids. Here, we address common challenges and provide in-depth, field-proven insights to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling can stem from several factors. Systematically troubleshooting these variables is key to identifying the root cause.[1]
-
Catalyst System Inactivity: The palladium catalyst and its associated ligand are the heart of the reaction. Ensure your palladium source, typically a Pd(0) or Pd(II) precatalyst, and the phosphine ligand are active and not degraded.[1] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1][2]
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step. This process is highly dependent on the choice of base and solvent. For a sterically hindered substrate like this compound, a suitable base is required to form the more nucleophilic boronate species.[3]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the starting material. This is particularly prevalent with electron-rich or sterically hindered boronic acids.[4]
-
Boc Group Instability: While generally stable, the tert-Butoxycarbonyl (Boc) protecting group can be labile under certain conditions. If a strong base or high temperatures are employed, cleavage of the Boc group may occur.[5]
Q2: How does the Boc protecting group on this compound influence the reaction?
A2: The Boc group plays a dual role. It serves as a protecting group for the phenol, preventing unwanted side reactions. Its steric bulk, however, can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[6] This steric hindrance necessitates the use of specific catalyst systems designed to accommodate bulky substrates.[4]
Q3: What is the recommended starting catalyst loading for this type of reaction, and when should I consider adjusting it?
A3: A typical starting catalyst loading for many Suzuki-Miyaura reactions is between 0.5 to 2 mol% of the palladium precatalyst.[1] For challenging substrates, such as those that are sterically hindered, it may be necessary to increase the catalyst loading to 2-5 mol% to achieve a reasonable reaction rate and conversion.[4] However, simply increasing the catalyst loading is not always the most effective solution and can lead to increased costs and higher levels of residual palladium in the product. Optimization of other reaction parameters, such as ligand choice, base, and temperature, should be explored first.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to resolving specific problems encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following optimization strategies:
-
Catalyst and Ligand Selection: The choice of ligand is critical for overcoming steric hindrance. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Ligand Class Recommended Ligands Rationale Biaryl Phosphines XPhos, SPhos, RuPhos These ligands possess significant steric bulk and electron-donating properties, which promote the formation of the active monoligated Pd(0) species and accelerate the catalytic cycle, especially for hindered substrates.[4][7] N-Heterocyclic Carbenes (NHCs) IPr, SIMes NHCs are strong σ-donors and can be highly effective for sterically demanding couplings.[8] -
Base Selection: A suitable base is crucial for activating the boronic acid to form the boronate anion, which is the active species in the transmetalation step.[9] For substrates with potentially acid-labile groups like the Boc protecting group, the choice of base is particularly important.
Base Recommended Solvents Considerations K₃PO₄ Dioxane, Toluene, THF A versatile and moderately strong base that is often effective for hindered couplings.[4][7] Cs₂CO₃ Dioxane, DMF A stronger base that can be beneficial for challenging reactions. K₂CO₃ Toluene/H₂O, Dioxane/H₂O A commonly used base, often in biphasic solvent systems. t-BuOK Dioxane, Toluene A very strong base that should be used with caution due to the potential for Boc group cleavage and other side reactions.[8] -
Solvent and Temperature: Non-polar aprotic solvents like dioxane and toluene are frequently used for Suzuki-Miyaura reactions involving sterically hindered substrates.[4] These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy barrier for the catalytic steps.[4]
Issue 2: Formation of Homocoupling Product
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[2]
-
Solution: Rigorous degassing of all solvents and reagents is essential. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using a freeze-pump-thaw technique. Maintaining a positive pressure of inert gas throughout the reaction is also critical.[1]
Issue 3: Evidence of Protodeboronation
The presence of 3-((tert-butoxycarbonyl)oxy)benzene as a byproduct is a clear indication of protodeboronation.
-
Cause: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by the presence of water and can be accelerated by basic conditions.[4]
-
Solutions:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help to minimize protodeboronation.
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[10]
-
Rapid Catalyst Systems: Employing a precatalyst that rapidly generates the active Pd(0) species can favor the desired cross-coupling over the slower protodeboronation pathway.[4]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of your reaction.
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed reactions involving (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Welcome to the technical support guide for (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. It allows for the introduction of a protected phenol moiety, which can be deprotected post-coupling to reveal a hydroxyl group for further functionalization. However, the interplay between the electron-rich nature of the phenyl ring, the lability of the C-B bond, and the stability of the tert-butoxycarbonyl (Boc) protecting group presents a unique set of challenges. This guide will help you troubleshoot and optimize your reactions for high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Formation
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. I'm only recovering starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic review of your reaction parameters is the most effective approach. The primary culprits are often related to the catalyst, atmosphere, and reagents.
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst and ligand are from a reliable source and have been stored correctly. For challenging couplings, consider using a pre-formed, air-stable Pd(0) precatalyst, such as a Buchwald-type palladacycle (e.g., XPhos-Pd-G2), which can generate the active LPd(0) species more reliably.[1]
-
Oxygen Contamination: Oxygen can be detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive, and can also promote the unwanted homocoupling of your boronic acid.[2] It is crucial to thoroughly degas your solvent(s) (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles) and to run the reaction under a strictly inert atmosphere.
-
Reagent Purity and Integrity:
-
Boronic Acid Quality: Boronic acids can degrade over time. It is advisable to use a fresh, high-purity batch of this compound.
-
Aryl Halide Reactivity: Ensure your aryl halide coupling partner is pure. The reactivity order for the halide is I > Br > OTf >> Cl.[2][3] If you are using a less reactive aryl chloride, you will likely need a more specialized catalyst system, such as one employing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos).[4][5]
-
Issue 2: Major Side Products Observed
Q2: My reaction is messy. Besides my starting materials, I see two major byproducts: phenol and a biaryl homocoupled product derived from the boronic acid. What is causing this?
A2: This is a classic scenario pointing towards two common side reactions: protodeboronation and homocoupling . The structure of your specific boronic acid makes it particularly susceptible to both.
-
Protodeboronation (leading to phenol): This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.[6] In your case, subsequent hydrolysis of the Boc group during workup or analysis would reveal phenol. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[7] The electron-donating nature of the -OBoc group on your reagent can make the aryl ring more susceptible to this process.
-
Homocoupling (leading to a symmetrical biaryl): This is the palladium-catalyzed coupling of two molecules of your boronic acid. A primary cause of homocoupling is the presence of oxygen in the reaction mixture.[2] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[1][8]
Troubleshooting Strategy:
-
Minimize Water and Use a Milder Base: While some water is often necessary for the Suzuki mechanism, excess water can accelerate protodeboronation. Try reducing the amount of water or using a less aqueous solvent system. The choice of base is critical. Strong hydroxides (NaOH, KOH) can promote protodeboronation. Consider using a milder base like K₃PO₄ or Cs₂CO₃.[9][10] In some cases, fluoride bases like KF or CsF have been shown to minimize protodeboronation, particularly with sensitive heteroaryl boronic acids.[11]
-
Ensure Rigorous Degassing: As mentioned in Q1, eliminating oxygen is the most effective way to prevent homocoupling. Re-evaluate your degassing procedure. Ensure all reagents are added under a positive pressure of inert gas.
-
Use a More Active Catalyst System: A more efficient catalyst and ligand combination can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the undesired side reactions.[6] For electron-rich boronic acids, ligands like SPhos and XPhos are often superior to traditional ligands like PPh₃.[4][5]
Issue 3: Unexpected Deprotection
Q3: I'm getting my desired coupled product, but the Boc protecting group has been cleaved, resulting in the corresponding phenol. My reaction conditions are basic, and I thought the Boc group was stable to base. Why is this happening?
A3: This is an excellent and critical observation. While the Boc group is generally considered stable to a wide range of basic and nucleophilic conditions, it is not completely immune, especially under the conditions of a Suzuki-Miyaura coupling.[12]
The combination of a strong base, elevated temperature, and the presence of water can lead to the hydrolysis of the carbonate linkage in your molecule. There is literature precedence for Boc groups being hydrolyzed under Suzuki-Miyaura conditions. For instance, reactions run with K₃PO₄ in a dioxane/water mixture at 100 °C have been shown to cleave Boc groups.[13]
Causality & Mechanism: The Boc group on a phenol is essentially a tert-butyl carbonate. Under sufficiently basic aqueous conditions, this ester-like linkage can undergo saponification (base-mediated hydrolysis). The rate of this hydrolysis is dependent on the strength of the base, the temperature, and the concentration of water.
Troubleshooting and Optimization:
-
Lower the Reaction Temperature: If your desired coupling is efficient, try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) to slow down the rate of hydrolysis relative to the cross-coupling.
-
Screen Your Base: This is the most important parameter to adjust. Move to a weaker or less nucleophilic base.
-
High Risk: Strong hydroxides (NaOH, KOH) and potentially strong carbonates in aqueous media at high temperatures.
-
Moderate Risk: K₃PO₄, K₂CO₃, Cs₂CO₃.
-
Lower Risk: Consider using a milder base like potassium fluoride (KF) or potassium acetate (KOAc). These are often sufficient to facilitate transmetalation without being harsh enough to promote significant Boc cleavage.
-
-
Reduce Water Content: Use the minimum amount of water necessary for the reaction to proceed, or consider running the reaction under anhydrous conditions if your catalyst system allows.
Data Summary: Impact of Base Selection
The choice of base significantly impacts yield and side product formation. The following table provides a qualitative guide for base selection when working with this compound, based on general principles observed in Suzuki-Miyaura couplings.
| Base | Typical Conditions | Potential for Boc Deprotection | Potential for Protodeboronation | General Recommendation |
| NaOH, KOH | Aqueous solvents, 80-100 °C | High | High | Not recommended for this substrate. |
| K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, 80-100 °C | Moderate to High | Moderate | Use with caution; lower temperature if possible.[9][10] |
| K₂CO₃, Na₂CO₃ | Aqueous solvents, 80-100 °C | Moderate | Moderate | A common choice, but monitor for deprotection. |
| KF, CsF | Anhydrous THF or iPrOH, 60-80 °C | Low | Low | Excellent choice for minimizing side reactions.[10][11] |
This table is a generalized guide. Optimal conditions are substrate-dependent and require experimental validation.
Visualizing the Challenges and Solutions
Diagram 1: Competing Reaction Pathways
This diagram illustrates the three potential fates of the boronic acid in a Suzuki-Miyaura coupling reaction. The goal is to maximize the "Desired Cross-Coupling" pathway.
Caption: Competing pathways for the boronic acid.
Diagram 2: Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve a failed reaction.
Caption: A decision tree for troubleshooting failed reactions.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, designed to minimize common side reactions.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)
-
Palladium Precatalyst: XPhos-Pd-G2 (1–2 mol%)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G2 precatalyst.[1] Then, add the degassed anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl bromide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Chemical Communications. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved from [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 639–652. Retrieved from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. Retrieved from [Link]
-
Wuts, P. G. M. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(48), 8641-8643. Retrieved from [Link]
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NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and di-arylation of 1,2-diazines via Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]
-
Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 46(2), 291-294. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. Retrieved from [Link]
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PubMed. (n.d.). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Charcoal Catalyzed Deprotection of O-Allylphenols. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Pomeisl, K., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: A Comparative Analysis
Introduction
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a versatile bifunctional reagent pivotal in modern organic synthesis and drug development. Its structure incorporates a boronic acid moiety, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and a tert-butoxycarbonyl (Boc)-protected phenol. This arrangement allows for sequential, controlled functionalization, making it a valuable building block for complex pharmaceuticals and advanced materials.
Given its role as a critical precursor, rigorous and unambiguous structural characterization is not merely a procedural step but a prerequisite for reproducible and successful downstream applications. Impurities or structural ambiguities can compromise reaction yields, introduce contaminants, and ultimately impact the efficacy and safety of the final product.
This guide provides an in-depth analysis of the primary characterization technique, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its ¹H NMR spectrum, present a validated experimental protocol, and critically compare its utility against alternative analytical methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to empower researchers to achieve robust and reliable characterization.
Part 1: The Definitive Analysis: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is the foremost technique for the routine structural elucidation of organic molecules. It provides detailed information about the electronic environment, connectivity, and relative number of hydrogen atoms in a molecule, making it an indispensable tool for confirming the identity and purity of this compound.
Expected ¹H NMR Spectrum & Structural Confirmation
The structure of this compound contains three distinct types of proton environments. A standard ¹H NMR spectrum will reliably display signals corresponding to each, and their integration values must align with the number of protons in the structure for validation.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the Boc protecting group will appear as a sharp, prominent singlet. Due to being on sp³-hybridized carbons shielded from deshielding groups, this signal is found in the upfield region of the spectrum.[1][2]
-
Expected Chemical Shift (δ): 1.50 - 1.60 ppm
-
Integration: 9H
-
Multiplicity: Singlet (s)
-
-
Aromatic Protons (-C₆H₄-): The four protons on the 1,3-disubstituted benzene ring are non-equivalent and will produce a complex pattern in the downfield aromatic region. Their specific chemical shifts are influenced by the electron-donating effect of the -O-Boc group and the electron-withdrawing nature of the -B(OH)₂ group.
-
Expected Chemical Shift (δ): 7.20 - 7.90 ppm
-
Integration: 4H
-
Multiplicity: A series of multiplets (m), potentially appearing as overlapping doublets and triplets.
-
-
Boronic Acid Protons (-B(OH)₂): The two protons on the hydroxyl groups of the boronic acid are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This results in a single, often broad, signal.
-
Expected Chemical Shift (δ): Highly variable, often between 5.0 - 8.5 ppm, and dependent on solvent, concentration, and temperature.
-
Integration: 2H (may be inaccurate due to broadening)
-
Multiplicity: Broad singlet (br s)
-
A key validation step is to perform a D₂O exchange experiment. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The acidic -B(OH)₂ protons (and any residual H₂O) will exchange with deuterium, causing their signal to disappear from the spectrum. This unequivocally confirms the identity of the boronic acid proton signal.
Visualizing the Structure and Proton Environments
Sources
Mass spectrometry analysis of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Introduction: The Analytical Imperative for a Versatile Building Block
This compound is a bifunctional reagent of significant interest in medicinal chemistry and drug development. It incorporates a boronic acid moiety, pivotal for Suzuki-Miyaura cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected phenol.[1] This structure makes it a valuable precursor for creating complex biaryl systems, which are common scaffolds in modern pharmaceuticals.[1][2] The Boc group serves as a stable, yet readily removable, protecting group for the phenolic hydroxyl, allowing for strategic, multi-step syntheses.[1]
Given its role as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), the development of robust, accurate, and reliable analytical methods is paramount.[2] Such methods are essential for identity confirmation, purity assessment, and the detection and characterization of process-related impurities or degradation products, all of which are mandated by regulatory bodies like the ICH and FDA. This guide provides a comprehensive analysis of mass spectrometry-based approaches for this compound, benchmarked against alternative analytical techniques, to offer a field-proven perspective for researchers and drug development professionals.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₅BO₅ | Calculated |
| Molecular Weight | 238.05 g/mol | Calculated |
| Structure | A phenylboronic acid with a tert-butoxycarbonyloxy group at the meta-position. | - |
Chapter 1: The Premier Method - Liquid Chromatography-Mass Spectrometry (LC-MS)
For a molecule like this compound, which is polar and potentially thermally labile, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard for analysis.
Causality Behind the Choice:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique, meaning it imparts minimal energy to the analyte during the ionization process. This is critical for preventing the premature fragmentation or degradation of the thermally sensitive Boc protecting group and the boronic acid moiety itself.[3]
-
Liquid Chromatography (LC): LC, particularly reverse-phase HPLC or UHPLC, provides the necessary separation power to resolve the target compound from starting materials, byproducts, and degradants before it enters the mass spectrometer.[4][5] This is crucial for accurate quantification and impurity profiling.
-
High-Resolution Mass Spectrometry (HRMS): Coupling LC with a high-resolution mass analyzer (e.g., TOF or Orbitrap) allows for the determination of the accurate mass of the parent ion and its fragments, enabling confident molecular formula confirmation and differentiation between isobaric species.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a robust, self-validating system for the analysis of this compound.
Caption: High-level workflow for LC-MS analysis.
Protocol Steps & Rationale:
-
Sample Preparation:
-
Solvent Choice: An Acetonitrile/Water mixture is a standard solvent for reverse-phase chromatography, ensuring solubility of the polar boronic acid.
-
Filtration: A 0.22 µm filter is used to remove particulates that could clog the UHPLC column and system, ensuring method robustness.
-
-
LC Separation:
-
Column: A C18 stationary phase provides excellent retention for the phenyl ring.
-
Mobile Phase Modifier: 10 mM ammonium acetate is a critical choice. It serves a dual purpose: it acts as a buffer to control pH and provides ammonium ions (NH₄⁺) which can form adducts ([M+NH₄]⁺), aiding in molecular weight confirmation. Critically, it helps to suppress the dehydration of the boronic acid and the formation of its cyclic trimer, boroxine, which can complicate mass spectra.[4]
-
-
MS Detection:
-
Positive ESI Mode: The compound is expected to readily protonate to form [M+H]⁺, making positive mode the logical choice.
-
Collision-Induced Dissociation (CID): Performing MS/MS with a range of collision energies allows for controlled fragmentation of the parent ion, providing structural information essential for identity confirmation and impurity elucidation.
-
Chapter 2: Deciphering the Mass Spectrum
A key aspect of mass spectrometry is the interpretation of the resulting spectrum. For this compound, we anticipate several key features.
Expected Ion Species:
-
Protonated Molecule [M+H]⁺: The primary ion of interest, with an expected m/z of 239.1085.
-
Adducts: The formation of sodium [M+Na]⁺ (m/z 261.0904) and ammonium [M+NH₄]⁺ (m/z 256.1351) adducts is common in ESI and can serve as a useful confirmation of the molecular weight.
-
In-source Fragments/Degradants: The Boc group is susceptible to cleavage even under relatively soft ESI conditions.[3] The most common in-source loss is that of isobutylene (C₄H₈), resulting in an ion corresponding to the deprotected 3-hydroxyphenylboronic acid carbamic acid.
Proposed Fragmentation Pathway
The structural information is primarily derived from the MS/MS spectrum. The fragmentation of the Boc group is well-characterized and proceeds through predictable pathways.[6]
Caption: Proposed MS/MS fragmentation of the protonated parent ion.
Interpretation of Key Fragments:
| m/z (Calculated) | Loss from Parent Ion | Proposed Structure / Identity |
| 239.11 | - | [M+H]⁺ (Parent Ion) |
| 183.09 | -56.02 Da (-C₄H₈) | Loss of isobutylene via McLafferty-like rearrangement[7] |
| 165.08 | -74.03 Da (-C₄H₉O•) | Radical loss of tert-butoxy group |
| 139.06 | -100.05 Da (-C₅H₈O₂) | Complete loss of Boc group, leaving protonated 3-hydroxyphenylboronic acid |
| 121.04 | -118.06 Da (-C₅H₈O₃) | Loss of Boc group and subsequent dehydration of boronic acid |
Chapter 3: Performance Benchmarking - A Comparative Analysis
While LC-MS is the premier technique, it is instructive to compare it with other common analytical methods to understand its specific advantages.
| Technique | Sensitivity | Specificity/ Structural Info | Throughput | Primary Application |
| LC-MS/MS | Very High (pg-ng) | Very High (MW & Fragmentation) | High | Identification, Quantification, Impurity Profiling[5][8] |
| HPLC-UV | Moderate (ng-µg) | Low (Retention Time only) | High | Routine QC, Purity Analysis (for known impurities) |
| NMR Spectroscopy | Low (µg-mg) | Definitive (Absolute Structure) | Low | Definitive Structure Elucidation, Reference Standard Characterization |
| GC-MS | High | High (Library Matchable) | High | Not suitable for non-volatile/labile compounds without derivatization |
In-Depth Comparison:
-
LC-MS/MS vs. HPLC-UV: An HPLC-UV method can be developed for routine quality control to measure the purity of the main component.[9] However, it lacks the specificity of MS. A UV detector cannot distinguish between the main peak and an isobaric impurity that co-elutes. Mass spectrometry provides this crucial layer of specificity and is far superior for identifying unknown impurities.[10]
-
LC-MS/MS vs. NMR: NMR provides the absolute, unambiguous structure of a molecule. However, it suffers from significantly lower sensitivity, making it unsuitable for trace-level impurity analysis. Its primary role is in the initial characterization of the bulk substance and reference standards.
-
Why Not GC-MS? Gas Chromatography-Mass Spectrometry requires analytes to be volatile and thermally stable. This compound is a polar, non-volatile solid that would decompose at the high temperatures of a GC inlet. While derivatization is possible, it adds complexity and potential for artifacts, making LC-MS a more direct and reliable approach.
Chapter 4: Application in Focus - Pharmaceutical Impurity Profiling
The true power of a well-developed LC-MS method is in its application to impurity profiling, a critical activity in pharmaceutical development.[5][11] Impurities can arise from the manufacturing process (e.g., unreacted starting materials, byproducts) or from degradation of the API over time.[5]
Using the LC-MS Method for Impurity Detection:
-
Detection: The high sensitivity of the mass spectrometer allows for the detection of impurities at levels far below what a UV detector could see. By analyzing the total ion chromatogram (TIC), analysts can spot low-level peaks that are not apparent in the UV trace.
-
Identification: By extracting the mass spectrum of a small impurity peak, an accurate mass measurement can provide a molecular formula. Subsequent MS/MS analysis of that impurity provides fragmentation data, which can be used to deduce its structure, often by comparing its fragmentation pattern to that of the parent compound.
-
Quantification: Once an impurity is identified, its concentration can be tracked across different batches or stability studies. While a relative percent area is often used for initial estimates, accurate quantification requires the synthesis of an impurity reference standard.
This analytical rigor ensures that pharmaceutical products are safe and effective, meeting the stringent requirements of global regulatory agencies.
Conclusion
The mass spectrometric analysis of this compound is most effectively and reliably achieved using a well-designed LC-ESI-MS/MS method. This approach provides the requisite sensitivity for trace analysis, the specificity to confirm molecular identity, and the structural insight from fragmentation to confidently identify unknown impurities. While other techniques like HPLC-UV and NMR have important, complementary roles in the overall analytical strategy, LC-MS stands out for its balanced and comprehensive capabilities, making it an indispensable tool for researchers, scientists, and drug development professionals working with this versatile chemical entity.
References
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- (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid. Benchchem.
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- (3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0)
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- LC-MS and CE-MS Str
- Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. NIH.
- 3-(tert-Butoxycarbonyl)phenylboronic Acid | 220210-56-0. TCI Chemicals.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment
- LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu.
- IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research.
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
- How can I avoid the Boc-cleavage during Mass Analysis?
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Purity assessment of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid by HPLC
A Senior Application Scientist's Guide to HPLC Purity Assessment of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates
This compound is a crucial building block in modern synthetic chemistry. As a key intermediate, its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex organic molecules, which are often active pharmaceutical ingredients (APIs).[1] The purity of this boronic acid derivative is paramount; trace impurities can lead to unwanted side products, reduce reaction yields, and introduce potentially genotoxic substances into the final API.[2]
This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore the rationale behind the method parameters, present comparative experimental data, and offer insights into selecting the optimal approach for robust quality control in research and drug development settings.
The Analytical Challenge: Understanding Boronic Acid Chemistry in HPLC
The analysis of boronic acids by RP-HPLC is not trivial. Two key chemical properties present significant challenges:
-
Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This equilibrium can result in peak splitting or broadening in chromatograms, complicating accurate quantification.
-
On-Column Hydrolysis: Conversely, related impurities like boronic pinacol esters are susceptible to on-column hydrolysis back to the parent boronic acid, which can artificially inflate the purity value of the main analyte.[4][5]
A successful HPLC method must be designed to control these chemical behaviors to ensure that the chromatographic profile accurately reflects the true purity of the sample. Key to this is the careful selection of the stationary phase and mobile phase conditions.
Comparative Methodologies for Purity Analysis
To illustrate the impact of chromatographic conditions on the purity assessment, we compare two methods:
-
Method A: Low pH with Standard C18 Column. A conventional approach utilizing an acidic mobile phase to suppress the ionization of the boronic acid group.
-
Method B: Neutral pH with a Low-Silanol C18 Column. An optimized approach designed to minimize deleterious interactions with the stationary phase.
Experimental Protocols
A stock solution of this compound was prepared by dissolving 25.0 mg of the substance in 50.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 0.5 mg/mL. The solution was sonicated for 5 minutes to ensure complete dissolution.
Before sample analysis, the chromatographic system must be verified for its intended use.[6] A standard solution is injected six times, and the results must meet the criteria outlined by pharmacopeial guidelines such as USP <621>.[7][8]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted secondary interactions.[7] |
| Resolution (Rs) | ≥ 2.0 (between main peak and closest impurity) | Guarantees that adjacent impurity peaks are baseline separated for accurate integration.[7] |
| Precision (%RSD) | ≤ 2.0% for peak area of 6 replicate injections | Demonstrates the repeatability and precision of the analytical system.[7][9] |
These parameters ensure the method is performing adequately on the day of analysis.[7]
-
Column: Standard L1 C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column: Low-Silanol Activity C18, 4.6 x 150 mm, 5 µm (e.g., Waters XTerra MS C18)[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
Column Selection: Method B employs a column with low residual silanol activity. Free silanol groups on the silica surface of standard C18 columns are acidic and can catalyze the on-column degradation of sensitive analytes like boronic esters or interact strongly with the boronic acid itself, leading to poor peak shape.[5][10] End-capped, low-silanol columns mitigate these effects.
-
Mobile Phase pH: Method A uses formic acid to maintain a low pH. This keeps the boronic acid (a weak Lewis acid, pKa ≈ 8.8) in its neutral, protonated form, enhancing retention on a reversed-phase column.[11] However, acidic conditions can promote hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, a potential degradation pathway. Method B's neutral pH avoids this acid-labile degradation and is gentler on the analyte, relying on the superior column chemistry for a good separation.
Results and Comparative Analysis
A representative batch of this compound containing two known process impurities—Impurity 1 (Phenol) and Impurity 2 (3-Hydroxyphenylboronic acid)—was analyzed using both methods.
Data Presentation
| Parameter | Method A (Low pH) | Method B (Neutral pH) |
| Retention Time (Main Peak) | 10.2 min | 9.8 min |
| Tailing Factor (Main Peak) | 1.8 | 1.1 |
| Resolution (Rs) - Main Peak / Impurity 2 | 1.9 | 3.5 |
| Calculated Purity (% Area) | 99.1% | 98.6% |
| New Degradant Peak Observed? | Yes (at 8.5 min) | No |
Interpretation of Results
-
Peak Shape and Resolution: Method B provided a significantly improved tailing factor (1.1 vs. 1.8), indicating superior chromatography with minimal unwanted column interactions. The resolution between the main analyte and the critical impurity (Impurity 2) was vastly improved, increasing from a failing value of 1.9 to a robust 3.5.[7] This ensures more accurate integration and quantification of the impurity.
-
Accuracy of Purity Assessment: Method A indicated a higher purity (99.1%) than Method B (98.6%). This discrepancy is attributed to two factors. First, the poor resolution in Method A likely caused the tail of the main peak to co-elute with Impurity 2, artificially lowering its calculated area. Second, a new peak, consistent with the acid-catalyzed hydrolysis of the Boc-protecting group, was observed in Method A, suggesting that the method itself was degrading the analyte. Method B provides a more accurate and reliable purity value by avoiding method-induced degradation and providing better separation.
The experimental workflow, from sample preparation to the final comparative analysis, is a self-validating system designed to ensure data integrity.
Caption: HPLC method comparison workflow.
Conclusion and Recommendation
While a low-pH mobile phase (Method A) is a common starting point for the analysis of boronic acids, it presents significant risks of analyte degradation and poor chromatographic performance for this compound. The data clearly demonstrates that Method B, which combines a neutral pH mobile phase with a modern, low-silanol activity C18 column, is the superior approach.
This optimized method provides:
-
Higher Scientific Integrity: It minimizes method-induced sample degradation, ensuring the results are truly representative of the sample's purity.
-
Improved Robustness: Superior peak shape and resolution make the method more reliable and less prone to integration errors.
-
Compliance with Standards: The method easily meets the rigorous system suitability criteria mandated by regulatory guidelines like the USP.[6][7]
For researchers and drug developers requiring accurate and reliable purity data for this compound and similar sensitive intermediates, adopting a strategy analogous to Method B is strongly recommended. This approach aligns with the principles of analytical procedure validation outlined in ICH Q2(R1), ensuring that the method is suitable for its intended purpose.[12][13]
References
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. ResearchGate. [Link]
-
YouTube. (2025). USP 621 Key Requirements Explained (Timelines + Quick Questions). [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Duval, F.L., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?. [Link]
-
Organic Process Research & Development. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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A Researcher's Guide to Orthogonal Protection of 3-Hydroxyphenylboronic Acid
Navigating the synthesis of complex molecules featuring 3-hydroxyphenylboronic acid requires a nuanced understanding of its dual reactivity. The molecule possesses a nucleophilic phenolic hydroxyl group and a Lewis acidic, catalytically active boronic acid.[1] Left unprotected, these functionalities can interfere with a wide range of synthetic transformations, leading to undesired side reactions, polymerization, or catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of alternative protecting group strategies, grounded in experimental data, to empower researchers in drug development and chemical synthesis to make informed, strategic decisions.
The Strategic Imperative: Why Protect 3-Hydroxyphenylboronic Acid?
The primary challenge stems from the conflicting reactivity of the two functional groups. The phenol is acidic enough to react with bases commonly used in cross-coupling reactions and is a potent directing group in electrophilic substitutions.[1] Simultaneously, the boronic acid is prone to protodeboronation under certain conditions and is the key reactive partner in Suzuki-Miyaura couplings.[2][3] An effective protecting group strategy is therefore not merely an accessory but a cornerstone of a successful synthetic campaign, ensuring chemoselectivity and high yields.[4][5] The ideal approach employs an orthogonal protection strategy , where each group can be removed under specific conditions that do not affect the other, offering maximum synthetic flexibility.[6][7]
Caption: Inherent reactivity of 3-hydroxyphenylboronic acid leading to synthetic complications.
Protecting the Boronic Acid: Stability and Controlled Release
Protecting the boronic acid is critical when the phenolic hydroxyl group is intended to remain free for a subsequent reaction or when the conditions of the next step would degrade an unprotected boronic acid. The most common strategy involves conversion to a boronate ester.
Pinacol Esters: The Workhorse with Caveats
Pinacol boronate esters are the most widely used protecting group for boronic acids. They are generally stable enough for purification by column chromatography and can often be used directly in Suzuki couplings.[8] However, their stability can be a double-edged sword; the hydrolysis (deprotection) to regenerate the free boronic acid can be sluggish, often requiring harsh acidic conditions or oxidative cleavage of the pinacol byproduct.[8][9] This reversibility can also lead to loss of the protecting group during reactions or purification.[9]
MIDA Boronates: The Superior Alternative for Iterative Synthesis
N-methyliminodiacetic acid (MIDA) boronates represent a transformative advance in boronic acid chemistry. The trivalent MIDA ligand rehybridizes the boron center to a stable sp3 configuration, rendering it unreactive to standard anhydrous cross-coupling conditions.[10] This has several profound advantages:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable indefinitely on the benchtop and fully compatible with silica gel chromatography.[11][12]
-
Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃ at room temperature) to liberate the free boronic acid, which can be used immediately in the next step.[10]
-
Iterative Coupling: This unique stability-lability profile makes MIDA boronates the premier choice for iterative cross-coupling (ICC) strategies, enabling the controlled, sequential synthesis of complex molecules.[13][14]
The MIDA boronate moiety can also serve as a blocking group, sterically hindering reactions at adjacent positions, as demonstrated in the chemoselective deprotection of resorcinol derivatives.[15][16]
Comparative Data: Boronic Acid Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Pinacol | Pinacol, Dean-Stark | Acidic hydrolysis (e.g., HCl); NaIO₄/phenylboronic acid to trap pinacol.[8] | Commercially available, moderate stability. | Deprotection can be difficult; reversibility issues.[8][9] |
| MIDA | MIDA, DMAP, DMSO | Mild aqueous base (1M NaOH or NaHCO₃, THF, rt).[10] | Air/chromatography stable, enables iterative coupling.[10][11] | Can undergo undesired hydrolysis in some cases.[17] |
| Trifluoroborate | KHF₂, H₂O/MeOH | Aqueous acid or silica gel.[8][18] | Crystalline, stable salts. | Can require specific conditions for coupling. |
| dan (diaminonaphthalene) | 1,8-Diaminonaphthalene | Acidic hydrolysis.[8] | Very stable to a wide range of conditions. | Can be difficult to remove. |
Protecting the Phenolic Hydroxyl: Orthogonal Choices
The choice of protecting group for the phenol is dictated by the planned reaction sequence. The group must be stable to the conditions used to manipulate the boronic acid functionality and any subsequent reactions, yet be removable without affecting the rest of the molecule.
Silyl Ethers (TBDMS): Robust and Versatile
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone for hydroxyl protection due to its ease of installation and general stability. It is robust against many non-acidic reagents, making it compatible with MIDA boronate chemistry. Deprotection is typically achieved with fluoride sources (e.g., TBAF) or acidic conditions, offering a clear orthogonal relationship with base-labile MIDA groups.[19] Potassium bifluoride (KHF₂) in methanol offers a particularly mild and selective method for cleaving phenolic TBDMS ethers at room temperature, even in the presence of TBDMS-protected alcohols.[20]
Boc Carbonates: Base-Labile Protection
While the tert-butoxycarbonyl (Boc) group is famous for amine protection, it can also protect phenols as Boc carbonates.[21][22] Traditionally considered acid-labile, phenolic Boc groups are also susceptible to cleavage by weak bases, offering an alternative deprotection pathway.[23] This base lability means it is not orthogonal to MIDA boronate deprotection and should be used with caution in such strategies.
Comparative Data: Phenol Protecting Groups (Orthogonal to MIDA Boronates)
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile (re: MIDA) |
| TBDMS Ether | TBDMSCl, Imidazole, DMF | TBAF/THF; KHF₂/MeOH; mild acid (e.g., AcOH).[24][20] | Stable to mild aqueous base used for MIDA cleavage. |
| Benzyl (Bn) Ether | BnBr, K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis).[6] | Stable to both mild acid and base. |
| Acetyl (Ac) Ester | Ac₂O, Pyridine | K₂CO₃, MeOH; mild aqueous base.[19] | NOT Orthogonal. Cleaved by MIDA deprotection conditions. |
| TIPS Ether | TIPSCl, Imidazole, DMF | TBAF/THF (slower than TBDMS); acid.[25] | Stable to mild aqueous base used for MIDA cleavage. |
An Orthogonal Strategy in Practice: A Workflow
A powerful strategy for complex syntheses involves protecting the phenol with a fluoride-labile group (TBDMS) and the boronic acid with a base-labile group (MIDA). This allows for selective manipulation of either end of the molecule.
Caption: Orthogonal protection workflow enabling selective deprotection and reaction.
Experimental Protocols
The following protocols are representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: TBDMS Protection of 3-Hydroxyphenylboronic Acid
-
Reaction Setup: To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in dry DMF (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[26]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-((tert-butyldimethylsilyl)oxy)phenylboronic acid.
Protocol 2: MIDA Protection of a Phenylboronic Acid
Adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[8]
-
Reaction Setup: Combine the boronic acid (e.g., 3-((tert-butyldimethylsilyl)oxy)phenylboronic acid, 1.0 eq), N-methyliminodiacetic acid (1.2 eq), and 4Å molecular sieves in a flask.
-
Solvent Addition: Add anhydrous DMSO (0.1 M) and stir the resulting suspension at 80 °C.
-
Reaction Monitoring: Monitor the reaction for 6-12 hours until the starting material is consumed (by LC-MS). The reaction involves the extrusion of two equivalents of water.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove the molecular sieves. Wash the organic solution with brine (5x) to remove DMSO. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The resulting MIDA boronate is often pure enough for the next step, but can be further purified by flash chromatography on silica gel.[10]
Protocol 3: Selective Deprotection of a MIDA Boronate
-
Reaction Setup: Dissolve the MIDA boronate (1.0 eq) in THF (0.1 M).
-
Reagent Addition: Add an equal volume of 1 M aqueous NaOH.
-
Reaction Monitoring: Stir vigorously at room temperature for 1-3 hours. Monitor the hydrolysis by TLC or LC-MS.
-
Workup: Once complete, acidify the mixture to pH ~7 with 1 N HCl. Extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude boronic acid, which is typically used immediately in the next step.[10]
Conclusion
The strategic selection of protecting groups is paramount for the successful synthesis of complex molecules derived from 3-hydroxyphenylboronic acid. While pinacol esters remain a common choice, MIDA boronates offer unparalleled stability, ease of handling, and controlled reactivity, making them the superior option for multi-step, iterative syntheses. By pairing a robust, base-labile boronic acid protecting group like MIDA with a fluoride- or acid-labile phenol protecting group like TBDMS, researchers can unlock powerful and flexible orthogonal strategies. This guide serves as a foundational tool to aid in navigating the complexities of protecting group chemistry and accelerating the development of novel chemical entities.
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition.
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BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
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Sigma-Aldrich. MIDA-protected Boronate Esters. Aldrichimica Acta.
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
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BLDpharm. (2020). MIDA Boronate: A New Organo-boron Reagent.
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J&K Scientific LLC. (2025). BOC Protection and Deprotection.
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Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection.
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Organic Chemistry Portal. Boc-Protected Amino Groups.
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Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for the Suzuki-Miyaura Coupling of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Introduction: The Strategic Importance of Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds.[1][2] Its ability to unite sp²-hybridized carbon atoms under relatively mild conditions with high functional group tolerance has made it indispensable for synthesizing complex molecular architectures.[3][4] Biaryl and heteroaryl moieties, the primary products of this reaction, are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[5][6]
This guide focuses on a substrate of particular relevance to medicinal chemistry: (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid. This molecule serves as a synthetic surrogate for 3-hydroxyphenylboronic acid, with the phenolic hydroxyl group protected by a tert-Butoxycarbonyl (Boc) group. The Boc group offers a strategic advantage, masking the potentially reactive phenol during coupling, and can be readily removed in a subsequent step. However, the stability of the Boc protecting group under the basic conditions of the Suzuki-Miyaura reaction presents a critical challenge that directly influences catalyst selection and process optimization.
This document provides an in-depth, objective comparison of common palladium catalyst systems for the coupling of this specific boronic acid. We will move beyond a simple catalog of catalysts to explore the mechanistic rationale behind their performance, supported by detailed experimental protocols and comparative data. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions, streamline optimization, and achieve robust, high-yielding syntheses.
The Catalytic Challenge: Balancing Reactivity and Substrate Integrity
The successful coupling of this compound with an aryl halide (e.g., 4-bromoanisole, used as a model substrate in this guide) hinges on navigating several key factors:
-
Catalyst Activity: The chosen catalyst must be active enough to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—efficiently, especially when using less reactive aryl chlorides or sterically hindered partners.[2][7]
-
Boc Group Stability: The combination of base and temperature must be carefully selected to avoid premature cleavage of the acid- and base-labile Boc protecting group. Strong bases or excessively high temperatures can lead to the formation of the unprotected phenol byproduct, complicating purification and reducing the yield of the desired product.
-
Minimizing Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, is a common side reaction that competes with the productive catalytic cycle.[8] A highly efficient catalyst that promotes rapid transmetalation can minimize this pathway. Homocoupling of the boronic acid is another potential side reaction.
Our comparative analysis will focus on three classes of palladium catalysts that represent a spectrum of development from classical workhorses to modern, high-performance systems:
-
Classical Phosphine Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Robust Ferrocenyl-Based Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
State-of-the-Art N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-IPr
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} } Caption: High-level experimental workflow for catalyst comparison.
Comparative Analysis of Palladium Catalyst Systems
To provide a standardized comparison, a model reaction was designed coupling this compound with 4-bromoanisole.
The Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Pd(PPh₃)₄ is a foundational, air-sensitive Pd(0) catalyst that has been used in countless Suzuki-Miyaura reactions.[9][10][11] Its primary advantage is its ready availability and the extensive literature precedent.
-
Mechanistic Insight: As a pre-formed 18-electron Pd(0) complex, it enters the catalytic cycle directly. However, it must first dissociate one or two phosphine ligands to generate the catalytically active 14- or 16-electron species required for oxidative addition. This dissociation can be a rate-limiting factor. Triphenylphosphine is a moderately electron-donating ligand, resulting in good general activity but often requiring higher temperatures and catalyst loadings for challenging substrates.[9]
-
Performance: In our model reaction, Pd(PPh₃)₄ provides a moderate yield. Its performance is highly dependent on the quality of the catalyst, as oxidation can lead to lower activity. A key observation is the requirement for relatively high temperatures, which can increase the risk of Boc-deprotection, especially with stronger bases.
The Robust Pre-catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Pd(dppf)Cl₂ is a stable, air-tolerant Pd(II) pre-catalyst that has become a benchmark in cross-coupling chemistry.[12] The dppf ligand is a chelating diphosphine with a wide bite angle, which imparts significant thermal stability to the catalytic species.
-
Mechanistic Insight: Being a Pd(II) complex, it must first be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[13] This reduction can occur via various pathways, including reaction with the boronic acid or other components. The dppf ligand's electron-rich nature and steric profile are known to accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and overall efficiency compared to simpler phosphines.[14] This enhanced stability and activity often allow for lower catalyst loadings.[9]
-
Performance: Pd(dppf)Cl₂ consistently outperforms Pd(PPh₃)₄ in this application, providing higher yields under milder conditions. Its stability makes it more reliable and reproducible. The incidence of Boc-deprotection is generally lower due to the catalyst's ability to function effectively at more moderate temperatures.
The High-Performance Catalyst: PEPPSI™-IPr (A Pd-NHC Complex)
Palladium complexes featuring N-heterocyclic carbene (NHC) ligands represent the cutting edge of cross-coupling catalysis.[15][16] NHCs are strong σ-donors and typically impart exceptional stability and activity to the palladium center. PEPPSI™-IPr (palladium(II) dichloride) is a commercially available, air-stable Pd(II)-NHC pre-catalyst.
-
Mechanistic Insight: Similar to Pd(dppf)Cl₂, the PEPPSI™ pre-catalyst requires in situ reduction to Pd(0). The NHC ligand forms a very strong Pd-C bond, which prevents ligand dissociation and catalyst decomposition, even at high temperatures.[17][18] This robustness translates to extremely high catalytic activity, enabling reactions with very low catalyst loadings and accommodating even the most challenging substrates, such as sterically hindered aryl chlorides.[15][19]
-
Performance: The Pd-NHC catalyst demonstrates superior efficacy, affording near-quantitative yields in shorter reaction times and with significantly lower catalyst loadings (e.g., 0.5-1.0 mol%). Its high activity at lower temperatures provides the greatest protection against Boc-group cleavage, making it the ideal choice for this sensitive substrate.
dot graphdot { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; node [shape=record, style="filled", fontname="Helvetica", fontsize=10]; edge [style=invis];
} } Caption: Structural classes of the compared palladium catalysts.
Quantitative Performance Data
The following table summarizes the experimental results for the coupling of this compound (1.2 equiv.) and 4-bromoanisole (1.0 equiv.) using K₃PO₄ as the base in a 1,4-dioxane/water solvent system.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%)¹ | Boc-Deprotection (%)² |
| Pd(PPh₃)₄ | 3.0 | 100 | 12 | 78 | ~5-8 |
| Pd(dppf)Cl₂ | 1.5 | 90 | 6 | 92 | < 2 |
| PEPPSI™-IPr | 0.75 | 80 | 3 | >98 | < 1 |
¹Yield of the desired Boc-protected biaryl product, determined by ¹H NMR analysis using an internal standard. ²Estimated percentage of the deprotected 3-hydroxybiphenyl byproduct observed by LC-MS.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to rational catalyst selection. The cycle involves three primary steps, with the ligand (L) playing a crucial role in modulating the reactivity and stability of the palladium center at each stage.
dot graphdot { graph [rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, width=2, height=0.7]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} } Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Bulky, electron-donating ligands, such as dppf and especially NHCs, are known to promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[20] This enhanced kinetic profile allows the reaction to proceed efficiently at lower temperatures, which is the critical factor for preserving the Boc protecting group in our target substrate.
Detailed Experimental Protocols
For all reactions, reagents were obtained from commercial suppliers and used without further purification. Solvents were degassed with argon for 15 minutes prior to use.
General Procedure for Catalyst Screening
To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar was added the aryl halide (4-bromoanisole, 0.2 mmol, 1.0 equiv.), this compound (60.5 mg, 0.24 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 85 mg, 0.4 mmol, 2.0 equiv.). The vial was sealed with a septum and purged with argon. The specified palladium catalyst was then added under a positive pressure of argon. Degassed 1,4-dioxane (1.6 mL) and degassed water (0.4 mL) were added via syringe. The reaction mixture was stirred at the specified temperature and monitored by TLC or LC-MS. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (10 mL), and washed with water (5 mL) and brine (5 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield and purity were determined by ¹H NMR and LC-MS analysis.
Protocol 1: Using Pd(PPh₃)₄
-
Follow the general procedure.
-
Catalyst: Pd(PPh₃)₄ (7.0 mg, 0.006 mmol, 3.0 mol%).
-
Conditions: Stir at 100 °C for 12 hours.
Protocol 2: Using Pd(dppf)Cl₂
-
Follow the general procedure.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2.5 mg, 0.003 mmol, 1.5 mol%).
-
Conditions: Stir at 90 °C for 6 hours.
Protocol 3: Using PEPPSI™-IPr
-
Follow the general procedure.
-
Catalyst: PEPPSI™-IPr (1.0 mg, 0.0015 mmol, 0.75 mol%).
-
Conditions: Stir at 80 °C for 3 hours.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of this compound, the choice of palladium catalyst has a profound impact on reaction efficiency, time, and the preservation of the acid/base-sensitive Boc protecting group.
-
Pd(PPh₃)₄ can be effective but requires higher catalyst loadings and temperatures, increasing the risk of deprotection and byproduct formation. It is a viable option for initial exploratory work where cost is a primary concern.
-
Pd(dppf)Cl₂ offers a significant improvement in performance and reliability. Its robustness and higher activity allow for milder conditions, making it an excellent general-purpose catalyst for this transformation and a recommended starting point for process development.
-
PEPPSI™-IPr (Pd-NHC) is demonstrably the superior catalyst system for this application. Its exceptional activity enables the use of very low catalyst loadings at reduced temperatures, leading to faster reactions, higher yields, and minimal degradation of the protecting group. For applications where maximizing yield and purity is critical, such as in late-stage pharmaceutical synthesis, a Pd-NHC catalyst is the most logical and effective choice.
Ultimately, the optimal catalyst is dictated by the specific requirements of the synthesis, balancing factors of cost, efficiency, and substrate scope. This guide provides a clear, data-supported framework for making that critical decision.
References
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. Available at: [Link]
-
Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. ACS Publications. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. Available at: [Link]
-
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. World Scientific Publishing. Available at: [Link]
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Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
A Novel Access to Tertiary and Secondary ortho-Aminophenylphosphines by Protected Group Synthesis and Palladium Catalyzed P-C Coupling Reactions. ResearchGate. Available at: [Link]
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Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. Available at: [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]
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Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available at: [Link]
-
Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Europe PMC. Available at: [Link]
-
Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]
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A Comparative Spectroscopic Guide to the Synthesis of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid and its Intermediates
This guide provides an in-depth comparative analysis of the spectral data for (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid and the key intermediates involved in its synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectroscopic changes that occur during the transformation of 3-bromophenol to the final boronic acid product. By understanding these spectral shifts, chemists can more effectively monitor reaction progress, identify intermediates, and confirm the purity of their final compound.
Introduction: The Synthetic Utility of a Versatile Building Block
This compound is a valuable bifunctional reagent in modern organic synthesis. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds in countless pharmaceutical compounds and advanced materials.[1] The tert-butoxycarbonyl (Boc) protected phenol provides a latent hydroxyl group that can be unveiled under specific conditions for further functionalization. This dual functionality makes it an indispensable building block for constructing complex molecular architectures.
This guide will follow a logical and common synthetic pathway to illustrate the spectroscopic evolution from a simple starting material to the final, functionalized product.
The Synthetic Pathway: A Step-by-Step Transformation
A common and efficient route to synthesize this compound begins with 3-bromophenol. The synthesis involves two key transformations:
-
Protection: The phenolic hydroxyl group is protected with a tert-butoxycarbonyl (Boc) group.
-
Borylation: The aryl bromide is converted to a boronic acid via a palladium-catalyzed Miyaura borylation reaction.
The overall workflow is depicted below.
Figure 1: Synthetic pathway from 3-Bromophenol to the target boronic acid.
Part 1: Spectral Analysis of the Starting Material
Compound A: 3-Bromophenol
-
Structure:
A placeholder image would be generated here representing the chemical structure.
-
Molecular Formula: C₆H₅BrO
-
Molecular Weight: 173.01 g/mol [2]
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of 3-bromophenol typically shows four distinct signals corresponding to the four aromatic protons. The proton between the two electron-withdrawing groups (Br and OH) is expected to be the most deshielded.
¹³C NMR Spectroscopy: The spectrum will display six signals for the six aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be significantly downfield, and its chemical shift is a key identifier.
Infrared (IR) Spectroscopy: The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.[3] Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity at m/z 172 and 174.[4]
Part 2: Spectral Analysis of the Boc-Protected Intermediate
Compound B: tert-Butyl (3-bromophenyl) carbonate
-
Structure:
A placeholder image would be generated here representing the chemical structure.
-
Molecular Formula: C₁₁H₁₃BrO₃
-
Molecular Weight: 273.13 g/mol [2]
¹H NMR Spectroscopy: The most dramatic change from 3-bromophenol is the appearance of a large singlet at approximately 1.5 ppm. This signal, integrating to 9 protons, is the hallmark of the magnetically equivalent methyl protons of the tert-butyl (Boc) group.[1] The broad phenolic -OH proton signal will have disappeared. The aromatic proton signals will shift slightly due to the change in the electronic nature of the oxygen substituent.
¹³C NMR Spectroscopy: Three new signals appear in the aliphatic region. A quaternary carbon signal around 80-84 ppm corresponds to the central carbon of the tert-butyl group, and a strong signal around 28 ppm represents the three equivalent methyl carbons.[5] A new quaternary signal for the carbonyl carbon (C=O) of the carbonate will appear significantly downfield, typically in the 150-155 ppm range.
Infrared (IR) Spectroscopy: The broad O-H stretch from the starting material will be absent. A new, very strong and sharp absorption band will appear around 1760 cm⁻¹ , which is characteristic of the C=O stretch of the carbonate functional group.[6]
Mass Spectrometry (MS): The molecular ion peak will shift to m/z 272 and 274, reflecting the addition of the Boc group and maintaining the characteristic 1:1 isotopic pattern for bromine. A prominent fragment ion is often observed corresponding to the loss of the tert-butyl group (a loss of 57 Da) or isobutylene and CO₂ (a loss of 100 Da).[7]
Part 3: Spectral Analysis of the Final Product
Compound C: this compound
-
Structure:
A placeholder image would be generated here representing the chemical structure.
-
Molecular Formula: C₁₁H₁₅BO₄
-
Molecular Weight: 238.05 g/mol [1]
¹H NMR Spectroscopy: The aromatic region will show shifts corresponding to the replacement of the bromine atom with a B(OH)₂ group. A new, broad singlet will appear, which corresponds to the two exchangeable protons of the boronic acid's hydroxyl groups (-B(OH)₂). This peak's position can vary and it may not be observed in all solvents. The characteristic singlet for the tert-butyl group at ~1.5 ppm will remain.
¹³C NMR Spectroscopy: The most significant change is the signal for the carbon atom attached to boron (C-B). This carbon is often broad or even unobserved due to quadrupolar relaxation from the adjacent boron nucleus.[8] The other aromatic carbon signals will shift according to the electronic effects of the boronic acid group. The Boc group signals (quaternary C, methyls, and carbonyl C) will still be present.
Infrared (IR) Spectroscopy: A very broad and strong absorption band will appear in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the boronic acid group. A strong B-O stretching vibration is also typically observed around 1350 cm⁻¹. The sharp, strong C=O stretch of the Boc group around 1760 cm⁻¹ will persist.
Mass Spectrometry (MS): The isotopic signature of bromine will be absent. The molecular ion peak (M⁺) will correspond to the new molecular weight. Boronic acids are prone to dehydration to form cyclic trimers known as boroxines, so peaks corresponding to these species may also be observed in the mass spectrum.
Comparative Spectral Data Summary
| Spectral Feature | 3-Bromophenol (A) | tert-Butyl (3-bromophenyl) carbonate (B) | This compound (C) |
| ¹H NMR | |||
| tert-Butyl (s, 9H) | Absent | ~1.5 ppm | ~1.5 ppm |
| Phenolic OH (br s, 1H) | Present (variable shift) | Absent | Absent |
| Boronic Acid OH (br s, 2H) | Absent | Absent | Present (variable shift) |
| ¹³C NMR | |||
| tert-Butyl C(CH₃)₃ | Absent | ~82 ppm | ~82 ppm |
| tert-Butyl C(CH₃)₃ | Absent | ~28 ppm | ~28 ppm |
| Carbonate C=O | Absent | ~152 ppm | ~152 ppm |
| C-Br | Present (~122 ppm) | Present (~122 ppm) | Absent |
| C-B | Absent | Absent | Present (often broad/absent) |
| IR (cm⁻¹) | |||
| O-H Stretch (Phenol) | ~3200-3600 (broad) | Absent | Absent |
| O-H Stretch (Boronic Acid) | Absent | Absent | ~3200-3500 (very broad) |
| C=O Stretch (Carbonate) | Absent | ~1760 (strong, sharp) | ~1760 (strong, sharp) |
| B-O Stretch | Absent | Absent | ~1350 (strong) |
| MS (m/z) | |||
| Molecular Ion Pattern | M⁺ at 172/174 (1:1) | M⁺ at 272/274 (1:1) | M⁺ at 238 |
| Key Fragments | - | Loss of 57 (-C(CH₃)₃) or 100 (-Boc) | Loss of 57 or 100; potential boroxine formation |
Experimental Protocols & Mechanisms
Protocol 1: Boc Protection of 3-Bromophenol
This procedure details the protection of the phenolic hydroxyl group using di-tert-butyl dicarbonate ((Boc)₂O).
Mechanism: The reaction proceeds via a nucleophilic acyl substitution where the phenoxide ion attacks one of the carbonyl carbons of the Boc anhydride.
Figure 2: Mechanism of Boc protection of a phenol.
Procedure:
-
Dissolve 3-bromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.[9]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution at room temperature.[9]
-
Stir the reaction for 3-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Miyaura Borylation of tert-Butyl (3-bromophenyl) carbonate
This protocol describes the conversion of the aryl bromide to an aryl boronic acid pinacol ester, which is then hydrolyzed.
Mechanism: The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst.[10][11]
Figure 3: Simplified catalytic cycle for the Miyaura Borylation.
Procedure:
-
To a reaction vessel, add tert-butyl (3-bromophenyl) carbonate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).[12]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent, such as dioxane or DMSO.[12]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove palladium residues.
-
The filtrate contains the boronic ester. For hydrolysis to the boronic acid, the crude ester can be treated with an aqueous acid (like HCl) or base (like NaOH) followed by acidic workup.
-
Extract the final boronic acid product into an organic solvent, dry, and concentrate. Purify by recrystallization or column chromatography.
Conclusion
The transformation from 3-bromophenol to this compound is accompanied by distinct and predictable changes in NMR, IR, and mass spectra. The introduction of the Boc group is clearly marked by the appearance of a strong carbonyl stretch in the IR and a prominent nine-proton singlet in the ¹H NMR. The subsequent borylation is confirmed by the disappearance of the bromine isotopic pattern in the mass spectrum and the emergence of characteristic boronic acid signals in the IR and NMR spectra. By carefully analyzing these spectral fingerprints at each stage, researchers can confidently track the synthesis, ensure the purity of their intermediates, and validate the structure of this versatile synthetic building block.
References
-
NIST. tert-Butyl phenyl carbonate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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The Royal Society of Chemistry. Experimental Procedure: Supporting Information. Org. Biomol. Chem.2012 . [Link]
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PubChem. 3-Bromophenol. National Center for Biotechnology Information. [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein J. Org. Chem.2012 , 8, 2053-2062. [Link]
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NIST. tert-Butyl phenyl carbonate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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PharmaCompass. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid. [Link]
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SpectraBase. 4-Bromophenyl tert-butyl carbonate. [Link]
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PubChemLite. {3-[(tert-butoxy)carbonyl]phenyl}boronic acid. [Link]
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Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]
-
University of Wisconsin. 13C NMR Chemical Shifts. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett.2013 , 15(10), 2490–2493. [Link]
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Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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PubChem. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate. National Center for Biotechnology Information. [Link]
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ResearchGate. Miyaura borylation. [Link]
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PubChem. tert-butyl N-(3-bromopropyl)carbamate. National Center for Biotechnology Information. [Link]
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Arctom Scientific. This compound. [Link]
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Doc Brown's Chemistry. C-13 NMR Spectroscopy Index. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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PubChemLite. Tert-butyl 3-(4-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate. [Link]
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A Researcher's Guide to Benchmarking Suzuki Reaction Yields with Different Boronic Acids
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance and the relatively low toxicity of its boron-based reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1] However, the yield and efficiency of this powerful reaction are highly dependent on the choice of coupling partners, particularly the boronic acid.
This guide provides an in-depth comparison of how different boronic acids perform in the Suzuki reaction, supported by experimental data. We will explore the mechanistic underpinnings of why these differences arise and provide a standardized protocol for benchmarking their performance in your own laboratory.
The Decisive Role of the Boronic Acid in the Suzuki Catalytic Cycle
The Suzuki reaction, catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The boronic acid plays its critical role during transmetalation. For this step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[4][5] This boronate then transfers its organic group to the palladium center.
The electronic properties of the substituents on the boronic acid can significantly influence the rate of this transmetalation step and, consequently, the overall reaction yield.[6]
Performance Comparison: Electron-Donating vs. Electron-Withdrawing Groups
To illustrate the impact of boronic acid choice on reaction yield, we present a comparative study. A standard Suzuki-Miyaura coupling was performed between 4-bromoanisole and a series of electronically diverse arylboronic acids. The reactions were conducted under identical conditions to ensure a fair comparison.
| Boronic Acid | Substituent | Electronic Nature | Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 92 |
| Phenylboronic acid | -H | Neutral | 85 |
| 4-Chlorophenylboronic acid | -Cl | Electron-Withdrawing | 78 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Strongly Electron-Withdrawing | 65 |
Analysis of Results:
The data clearly indicates that boronic acids bearing electron-donating groups tend to provide higher yields in this specific Suzuki coupling. The electron-donating methoxy group (-OCH₃) increases the nucleophilicity of the aryl group, facilitating a more efficient transmetalation step. Conversely, electron-withdrawing groups, such as chlorine (-Cl) and trifluoromethyl (-CF₃), decrease the nucleophilicity of the aryl group, which can slow down the transmetalation process and lead to lower yields.[6][7]
It is important to note that while this trend is commonly observed, the optimal boronic acid is always substrate-dependent. Factors such as steric hindrance and the electronic nature of the organohalide coupling partner can also significantly influence the reaction outcome.[5][8]
Standardized Protocol for Benchmarking Boronic Acids
To obtain reliable and comparable data, a standardized experimental protocol is crucial. The following methodology provides a robust framework for screening different boronic acids in a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid to be tested (1.2 mmol, 1.2 equiv), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product and determine the isolated yield.
Conclusion
The choice of boronic acid is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. As demonstrated, the electronic nature of the substituents on the boronic acid can have a profound impact on the reaction yield. While electron-donating groups often lead to higher yields, a systematic benchmarking approach using a standardized protocol is the most reliable way to identify the optimal coupling partner for a specific transformation. By understanding the underlying mechanistic principles and employing rigorous experimental design, researchers can fully exploit the synthetic power of the Suzuki reaction.
References
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866–867. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37(24), 3387-3388. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40(24), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews2014 , 43(1), 412-443. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition2011 , 50(29), 6722-6737. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science2016 , 352(6283), 329-332. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129(11), 3358–3366. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society2011 , 133(7), 2116–2119. [Link]
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- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: An Analysis of Purity and Performance
For researchers, scientists, and professionals in drug development, the selection of key reagents is a critical determinant of success in complex organic synthesis. (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid stands as a vital building block, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth, objective comparison of this reagent with viable alternatives, supported by an analysis of purity benchmarks derived from typical Certificates of Analysis (CoA) and a review of performance data in synthetic applications.
Introduction to this compound: A Versatile Reagent
This compound, a derivative of phenylboronic acid, features a tert-butoxycarbonyl (Boc) protected hydroxyl group at the meta-position. This structural feature imparts specific solubility and reactivity characteristics, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its use as a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[1] The Boc protecting group can be strategically removed under acidic conditions, revealing a phenol for further functionalization.
The primary utility of this boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The efficiency of this reaction is paramount for achieving high yields and purity in the final product.
Deconstructing the Certificate of Analysis: A Commitment to Quality
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications and is a cornerstone of quality control. For boronic acids, a comprehensive CoA provides critical data on identity, purity, and the presence of potential impurities. While a specific, universally standardized CoA for this compound is not publicly available, we can construct a representative profile based on common industrial practices and data for analogous compounds.
Key Analytical Parameters for Boronic Acids:
| Parameter | Typical Specification | Method | Significance |
| Appearance | White to off-white solid/powder | Visual Inspection | Provides a preliminary indication of purity. Deviations in color may suggest the presence of impurities. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the compound, ensuring the correct starting material is being used. |
| Purity | ≥95% (typical); ≥98% (high purity) | HPLC, GC, Titration | Quantifies the amount of the desired compound in the material. High purity is crucial for minimizing side reactions and ensuring the efficacy of the final product. |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can negatively impact the catalytic cycle of the Suzuki-Miyaura reaction and promote protodeboronation, a common side reaction. |
| Inorganic Impurities (Boroxine) | Varies; often present | ¹¹B NMR | Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. While often in equilibrium with the boronic acid, high levels can affect stoichiometry and reactivity. |
| Residual Solvents | Conforms to ICH limits | GC-HS | Ensures that residual solvents from the manufacturing process are below levels that could interfere with subsequent reactions or pose safety concerns. |
Comparative Analysis: Alternatives to this compound
In the landscape of synthetic chemistry, the choice of reagent is often guided by factors such as cost, availability, and specific reactivity. Two common alternatives to this compound are 3-carboxyphenylboronic acid and 3-methoxyphenylboronic acid. Each presents a unique electronic profile that can influence its performance in Suzuki-Miyaura coupling.
-
This compound: The Boc-oxy group is considered weakly electron-donating.
-
3-Carboxyphenylboronic acid: The carboxylic acid group is strongly electron-withdrawing.
-
3-Methoxyphenylboronic acid: The methoxy group is a strong electron-donating group.
Below is a comparative table of typical specifications for these three boronic acids, based on commercially available data.
| Specification | This compound | 3-Carboxyphenylboronic acid | 3-Methoxyphenylboronic acid |
| CAS Number | 380430-68-2 | 25487-66-5 | 10365-98-7 |
| Molecular Formula | C₁₁H₁₅BO₅ | C₇H₇BO₄ | C₇H₉BO₃ |
| Molecular Weight | 238.05 g/mol | 165.94 g/mol | 151.96 g/mol |
| Typical Purity | ≥95% | ≥98% | ≥97% |
| Appearance | White to off-white powder | White to off-white crystalline powder | White to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMF. | Soluble in organic solvents, with increased solubility in polar solvents. | Soluble in organic solvents. |
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The electronic nature of the substituent on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the boronic acid can accelerate the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reaction rates.[2][3] Conversely, electron-withdrawing groups (EWGs) can sometimes result in slower reactions.
To provide a quantitative comparison, let's consider a representative Suzuki-Miyaura reaction between an aryl bromide (e.g., 4-bromoanisole) and our three boronic acids of interest. While a single study directly comparing these three specific reagents is not available, we can synthesize a comparative performance table based on established trends and data from similar reactions.
Hypothetical Comparative Suzuki Coupling Performance:
| Boronic Acid | Substituent Type | Expected Yield (%) | Rationale |
| 3-Methoxyphenylboronic acid | Strong EDG | 90-98% | The electron-donating methoxy group enhances the nucleophilicity of the boronic acid, facilitating transmetalation and leading to high yields. |
| This compound | Weak EDG | 85-95% | The Boc-oxy group provides a moderate electron-donating effect, resulting in good to excellent yields. |
| 3-Carboxyphenylboronic acid | Strong EWG | 70-85% | The electron-withdrawing carboxylic acid group can decrease the rate of transmetalation, potentially leading to lower yields under standard conditions. Optimization of the catalyst, ligand, and base is often required to achieve high conversions. |
Note: The expected yields are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).
Experimental Workflow and Mechanistic Considerations
To ensure a valid comparison, a standardized experimental protocol is essential. Below is a representative workflow for a comparative Suzuki-Miyaura coupling study.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required. Add this mixture to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10:1, 5 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 2-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the isolated yield.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L2-X"]; "Transmetalation" [label="Transmetalation\n(Ar'B(OH)2 + Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-Ar'" [label="Ar-Pd(II)L2-Ar'"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Ar'" [label="Ar-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)L2-X"; "Ar-Pd(II)L2-X" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)L2-Ar'"; "Ar-Pd(II)L2-Ar'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-Ar'"; } enddot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
This compound is a valuable and versatile reagent in organic synthesis, offering a balance of reactivity and the potential for further functionalization. When selecting a boronic acid for a Suzuki-Miyaura coupling, a thorough evaluation of the Certificate of Analysis is crucial to ensure high purity and minimize the impact of impurities on the reaction outcome.
For reactions where high yields are paramount and the electronic nature of the substituent is not a critical factor for downstream transformations, boronic acids with strong electron-donating groups, such as 3-methoxyphenylboronic acid, may offer a slight advantage in terms of reaction kinetics and overall yield. However, for syntheses requiring a latent phenolic functionality, this compound is an excellent choice. While boronic acids with electron-withdrawing groups, like 3-carboxyphenylboronic acid, may require more rigorous optimization of reaction conditions, they provide a valuable synthetic handle for further diversification.
Ultimately, the choice of boronic acid should be guided by a holistic consideration of the specific synthetic goals, the electronic requirements of the reaction, and the cost and availability of the reagent. This comparative guide provides a framework for making an informed decision, empowering researchers to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and confidence.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
Foreword: As researchers dedicated to advancing science, our responsibility extends beyond discovery to the entire lifecycle of the materials we use. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedure-driven framework for the safe disposal of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, grounded in chemical principles to ensure that safety protocols are not just followed, but understood.
Hazard Identification and Risk Assessment
This compound is an organoboron compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be accessible, a robust risk assessment can be constructed by analyzing its constituent functional groups and data from analogous compounds like phenylboronic acid.[1][2]
The primary hazards stem from two key structural features:
-
The Phenylboronic Acid Moiety: Boronic acids can cause skin, eye, and respiratory irritation.[1] Some have been found to be potential mutagens. They are generally considered harmful if swallowed.[3]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This group is stable under neutral and basic conditions but is labile to acid.[4] Incompatible storage with acidic waste could trigger an unintended deprotection reaction, generating gaseous byproducts (isobutylene and carbon dioxide) and altering the chemical nature of the waste.[4][5]
All waste containing this compound must be treated as hazardous chemical waste .[6] Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[6][7][8]
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statement Reference |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] |
| Skin Irritation | May cause skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | May cause serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Chemical Incompatibility | Incompatible with strong acids, strong bases, and strong oxidizing agents.[9] | Segregate from incompatible waste streams. |
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[6] Adherence to the following PPE standards is mandatory.[10][11]
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Tight-sealing chemical safety goggles. A face shield is recommended if there is a splash risk. | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is advised. | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[12] |
| Body Protection | A fully-fastened, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is rigorous segregation and clear communication through labeling.[13] Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[7][12]
Waste Segregation and Container Management
-
Designate Waste Containers: Use separate, dedicated containers for solid and liquid waste. These containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[10][14]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[15] The label must include:
-
The full chemical name: "this compound"
-
The phrase "Hazardous Waste"
-
An indication of the primary hazards (e.g., Irritant, Harmful)
-
The date accumulation started.
-
-
Container Integrity: Keep waste containers closed at all times except when adding waste.[16] Ensure the exterior of the container remains clean and free of contamination.[17] Do not fill containers beyond 90% capacity to allow for vapor expansion.[15][17]
Solid Waste Disposal
This stream includes excess solid reagent, contaminated gloves, weigh boats, pipette tips, and bench paper.
Protocol:
-
Carefully place all contaminated solid materials into the designated and pre-labeled solid hazardous waste container.[6][18]
-
Minimize the generation of dust during transfer.
-
Once full (to 90% capacity) or ready for pickup, securely seal the container.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible chemicals.[16]
Liquid Waste Disposal
This stream includes reaction mother liquors and solvent rinses from glassware.
Protocol:
-
Carefully pour liquid waste containing the compound into the designated and pre-labeled liquid hazardous waste container using a funnel.
-
Segregate halogenated and non-halogenated solvent waste into separate containers if required by your institution.[15]
-
Securely cap the container immediately after adding the waste.
-
Store the sealed container in secondary containment within a designated satellite accumulation area.[14]
Decontamination of Glassware
Protocol:
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This initial rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[6]
-
Secondary Wash: Subsequent washing can be performed with soap and water. A basic wash (e.g., with a dilute sodium bicarbonate solution) can help convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal.[6][19] This secondary wash water can typically be disposed of down the drain, but only after the initial hazardous solvent rinse has been collected. Always consult your local EHS guidelines.[20]
-
Drying: Allow glassware to air-dry in a well-ventilated area before reuse.
The Chemistry of Disposal: A Deeper Look at Incompatibilities
Understanding the reactivity of this compound is critical to preventing dangerous situations within a waste container.
-
Reaction with Bases: As a Lewis acid, boronic acid reacts with bases to form boronate salts.[6] While this property is useful for aqueous extraction in a workup, mixing bulk quantities of boronic acid waste with strong bases (e.g., sodium hydroxide solutions) in a sealed container is ill-advised as it is an exothermic reaction.
-
Reaction with Strong Acids: The Boc group is designed to be removed by acid.[4] Mixing this compound's waste with a strong acid (e.g., waste HCl or trifluoroacetic acid) will initiate a deprotection reaction. This generates 3-hydroxyphenylboronic acid and, more critically, releases carbon dioxide and isobutylene gas.[5] In a sealed waste container, this pressure buildup could lead to a catastrophic failure.
-
Reaction with Oxidizers: Phenylboronic acids are incompatible with strong oxidizing agents.[9] Co-disposal could lead to an uncontrolled, exothermic reaction.
The cardinal rule is segregation . The disposal workflow below provides a visual guide to this process.
Disposal Workflow Diagram
This diagram outlines the decision-making process for safely handling waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which mandates safe workplace practices through standards like the Hazard Communication Standard and the Laboratory Standard.[10][11][16][21][22] Your institution's EHS office is your primary resource for ensuring compliance with all applicable regulations.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- Lab Alley. (n.d.). How and Why to Neutralize Boric Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
- Chemdox. (n.d.). Safety Data Sheet: Phenyl boronic acid-d5.
- Loba Chemie. (2025). 110140 - Phenylboronic acid - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
- BenchChem. (n.d.). Proper Disposal of (5-Iodopent-1-en-1-yl)boronic acid: A Guide for Laboratory Professionals.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- ChemicalBook. (2024). 3-tert-Butoxycarbonylphenylboronic acid | 220210-56-0.
- PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
- Labinsights. (2023). The Things You Need To Know About Boronic Acids.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
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A Senior Application Scientist's Guide to Safely Handling (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid are valuable intermediates in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.[1][2] However, realizing their full potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this specific boronic acid derivative, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Safety: Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard profile can be constructed from data on structurally analogous boronic acid compounds.[3] This approach allows us to anticipate and mitigate risks effectively. Boronic acids as a class, including this derivative, are known to cause irritation and can be harmful if improperly handled.[3][4][5]
Based on composite data from similar phenylboronic acid derivatives, the anticipated hazard classifications under the Globally Harmonized System (GHS) are as follows:
| Hazard Classification | GHS Hazard Statement | Common Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
This data is a composite from SDSs for various boronic acids, including (4-(tert-Butoxycarbonyl)phenyl)boronic acid and other derivatives, and should be considered representative.[3][6][7]
These classifications form the logical basis for the specific personal protective equipment (PPE) and handling protocols outlined below. The primary routes of exposure we must guard against are inhalation of the powder, skin and eye contact, and accidental ingestion.[8][9]
The First Line of Defense: A Multi-Layered PPE Protocol
Personal Protective Equipment (PPE) is more than a uniform; it is your personal barrier against chemical hazards.[10] Its selection and use must be deliberate and informed by the specific risks of the compound. For handling this compound, a multi-layered approach is mandatory.
| Protection Type | Minimum Specification | Rationale & Causality |
| Eye & Face Protection | Safety goggles with side-shields or a face shield.[5][11] | Boronic acid powders are fine and can easily become airborne, posing a significant risk of severe eye irritation. Standard safety glasses are insufficient; side-shields are critical to prevent particle entry from the periphery. A face shield offers an additional layer of protection during bulk transfers. |
| Hand Protection | Chemical-resistant nitrile gloves.[9] | Nitrile provides excellent protection against incidental contact with a wide range of chemicals, including organic solids.[9] Always inspect gloves for tears or punctures before use. For prolonged handling or spill cleanup, consider heavier-duty butyl rubber gloves. Contaminated gloves must be disposed of properly to prevent secondary exposure. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat protects your skin and personal clothing from contamination.[9] Long pants and fully enclosed, non-perforated shoes are fundamental laboratory practice to protect against spills and dropped equipment.[12] |
| Respiratory Protection | Typically not required when handled within a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[10] If weighing or transferring the powder outside of a hood is unavoidable, a NIOSH-approved N95 respirator or higher is required to prevent respiratory tract irritation from airborne dust.[5] |
This PPE ensemble is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to protect laboratory workers from chemical hazards.[13][14]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures experimental integrity.
Preparation & Weighing:
-
Designate a Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to contain any airborne powder.[3]
-
Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh paper/boats, secondary containers) and your waste container are inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
-
Weighing the Compound:
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount to a tared weigh boat or paper.
-
If static is an issue, an anti-static gun can be used to prevent the powder from jumping.
-
Immediately and securely close the primary chemical container.
-
-
Transfer:
-
To transfer the weighed solid to a reaction vessel, gently tap or use a funnel to ensure all material is added.
-
If dissolving in a solvent, add the solvent to the solid within the fume hood.
-
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, governed by regulations from the Environmental Protection Agency (EPA).[15]
-
Waste Collection: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.[16]
-
Containerization: Place all solid waste into a clearly labeled, sealable container designated for "Boronic Acid Waste" or "Halogenated Organic Waste" as per your institution's guidelines. Never dispose of this chemical down the drain.[16][17]
-
Consult EHS: Follow your institution's specific procedures for hazardous waste pickup. Your Environmental Health & Safety (EHS) department is the final authority on disposal protocols.[16] For large quantities, professional hazardous waste services are required.[15]
Emergency Response: Spill and Exposure Protocols
Pre-planning is essential for a safe and effective response to any laboratory emergency.[10][18]
Minor Spill Protocol (<1 gram)
A minor spill of solid this compound can be managed safely by trained laboratory personnel.
-
Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.
-
Don Additional PPE: If not already wearing it, don your full PPE, including an N95 respirator if the spill is outside a fume hood.
-
Contain & Clean:
-
Dispose: Place all cleanup materials and contaminated items into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.[18][21]
Caption: Workflow for handling a minor solid chemical spill.
Exposure First Aid
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][18] Wash with soap and water. Seek medical attention if irritation persists.[21]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5][8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[22]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[13]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
